molecular formula C18H38Cl3N3O13 B15587819 Chitotriose Trihydrochloride

Chitotriose Trihydrochloride

Cat. No.: B15587819
M. Wt: 610.9 g/mol
InChI Key: FNHGOGWSTIEJRG-BXCRODNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitotriose Trihydrochloride is a useful research compound. Its molecular formula is C18H38Cl3N3O13 and its molecular weight is 610.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H38Cl3N3O13

Molecular Weight

610.9 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride

InChI

InChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1

InChI Key

FNHGOGWSTIEJRG-BXCRODNTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Chitotriose Trihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of Chitotriose Trihydrochloride, detailing its chemical properties, mechanism of action, and applications in research and therapeutic development. This guide provides structured data, experimental protocols, and visual pathways to support its use in immunology, oncology, and beyond.

This compound is a well-defined chitooligosaccharide, a trimer of β-1,4-linked D-glucosamine, that has garnered significant interest in the scientific community.[1] Its water solubility and bioactive properties make it a versatile tool in various research and development fields, including immunology, drug development, and environmental science.[1][2] This document serves as a comprehensive technical resource, consolidating key data and methodologies for professionals engaged in advanced research.

Core Chemical and Physical Properties

This compound is the hydrochloride salt form of chitotriose, enhancing its stability and solubility in aqueous solutions. Its fundamental properties are summarized below for quick reference.

PropertyValueSource
Synonyms Chitosan (B1678972) Trimer, Chitosan Trimer Trihydrochloride[3][4]
CAS Number 117436-78-9, 41708-93-4[3][4]
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[3][4]
Molecular Weight 610.86 g/mol [3][4][5]
Appearance White to almost white powder or crystalline solid[3][4]
Purity Typically >85.0% (qNMR)[4]
Storage Store at 2-8°C under inert gas

Mechanism of Action and Biological Activities

This compound exerts its biological effects through several mechanisms, most notably through its interaction with the innate immune system and its antioxidant properties.

Immunomodulatory Effects

Chitotriose, as a chitin-derived oligosaccharide, is recognized by the innate immune system as a microbe-associated molecular pattern (MAMP). The host enzyme, chitotriosidase, can break down larger chitin (B13524) polymers into smaller, soluble oligomers like chitotriose. These fragments are then sensed by Toll-like Receptors (TLRs), initiating a signaling cascade.

Specifically, chitin oligomers are recognized by a heterodimer of TLR1 and TLR2 on the surface of immune cells such as macrophages and dendritic cells. This recognition is facilitated by the accessory proteins Lipopolysaccharide-Binding Protein (LBP) and CD14, which present the oligomers to the receptor complex. Upon binding, the TLRs recruit intracellular adaptor proteins, primarily MyD88, which in turn activates downstream signaling pathways involving IRAK kinases and TRAF6. This cascade culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and the initiation of an immune response.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chitin Chitin (Fungal Cell Wall) Chitotriosidase Chitotriosidase Chitin->Chitotriosidase Digestion Chitotriose Chitotriose (Oligomeric MAMP) Chitotriosidase->Chitotriose LBP LBP Chitotriose->LBP Binding CD14 CD14 LBP->CD14 Transfer TLR1_TLR2 TLR1/TLR2 Heterodimer CD14->TLR1_TLR2 Presentation MyD88 MyD88 TLR1_TLR2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription

Caption: TLR1/TLR2 signaling pathway initiated by Chitotriose.

This immunomodulatory activity makes this compound a potent vaccine adjuvant, capable of enhancing both humoral and cellular immune responses.[6] Studies have shown that vaccines conjugated with chitotriose can provoke significantly higher titers of IgG antibodies.[6]

Antioxidant Activity

Chitotriose exhibits significant antioxidant properties by scavenging free radicals. It has been shown to effectively inhibit the hydroxylation of benzoate (B1203000) by H₂O₂ in the presence of Cu²⁺ and to scavenge hydroxyl radicals produced by other chemical systems.[1] This activity is crucial for mitigating oxidative stress, which is implicated in a wide range of pathologies, including inflammatory bowel disease and cancer.[7]

AssayIC₅₀ Value (Chitotriose)Reference CompoundIC₅₀ Value (Reference)
Inhibition of Benzoate Hydroxylation80 µMAminoguanidine85 µM
Pyridoxamine10 µM
Trolox95 µM
Hydroxyl Radical Scavenging (ZnO photolysis)55 µMAminoguanidine>100 µM
Pyridoxamine>100 µM
Trolox>100 µM

Data sourced from Chen, A.S., et al. (2003). Antioxidant activities of chitobiose and chitotriose.[1]

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications, from basic research to preclinical drug development.

Substrate for Chitinase (B1577495) Activity Assays

This compound serves as an excellent substrate for studying the activity of chitinases, enzymes that hydrolyze chitin.[2] Its defined structure allows for precise kinetic studies. When conjugated to a chromogenic or fluorogenic molecule (e.g., p-nitrophenol or 4-methylumbelliferone), its hydrolysis by chitinase can be easily quantified.

Antifungal Drug Development

Given that chitin is a primary component of fungal cell walls, inhibitors of chitin synthesis and molecules that interact with chitin are promising antifungal agents. While much of the research has focused on the broader polymer chitosan, low molecular weight chito-oligosaccharides like chitotriose are being explored for their ability to disrupt fungal cell wall integrity.[2][8] They may also act synergistically with existing antifungal drugs.

Vaccine Adjuvant Development

As demonstrated by its ability to activate TLR signaling, chitotriose is a promising candidate for a vaccine adjuvant.[9] It can be conjugated to antigens to enhance their immunogenicity, promoting robust Th1 and Th2 immune responses.[10][11] A conjugate vaccine with chitotriose as a built-in adjuvant has been shown to provoke high titers of IgG antibodies, enhancing both humoral and cellular immunity.[6]

Prebiotic and Gut Health Research

Chitooligosaccharides are being investigated for their potential as prebiotics, selectively stimulating the growth of beneficial gut bacteria.[12] Their ability to modulate the gut microbiota can have profound effects on host metabolism and immune homeostasis.[12]

Oncology Research

Recent studies have highlighted a synergistic effect between chitotriose and conventional chemotherapy agents like doxorubicin (B1662922) in treating triple-negative breast cancer cells.[13] Pre-incubation with chitotriose was found to promote the entry of doxorubicin into the cell nucleus and upregulate the Egr1 gene, enhancing the drug's antitumor activity.[13]

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_development Formulation & Clinical A Target Identification (e.g., TLR2, Fungal Cell Wall) B In Vitro Assays (Antioxidant, Antifungal MIC, Cytotoxicity) A->B C Mechanism of Action Studies (Signaling Pathway Analysis) B->C D Animal Models (IBD, Cancer, Infection) C->D E Formulation Development (e.g., Vaccine Conjugate, Topical Agent) D->E F Pharmacokinetics & Toxicology Studies E->F G Clinical Trials (Phase I, II, III) F->G H Regulatory Approval G->H

Caption: General workflow for Chitotriose-based therapeutic development.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are representative protocols for key experiments involving this compound, based on established methods.

Protocol 1: Chitinase Activity Assay (Colorimetric)

This protocol describes the use of a p-nitrophenol-conjugated chitotriose substrate to measure endochitinase activity.

Materials:

  • 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose (Substrate)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 6.0)

  • Chitinase-containing sample (e.g., purified enzyme, cell lysate)

  • Stop Solution (e.g., 0.4 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Dissolve the 4-Nitrophenyl-chitotriose substrate in Assay Buffer to a final concentration of 1 mg/mL. This may require gentle agitation for up to 1 hour.[14]

  • Reaction Setup: In a 96-well plate, add 100 µL of the Substrate Solution to each well.[14]

  • Enzyme Addition: Add 10-50 µL of the chitinase sample to the wells. For a blank control, add an equal volume of Assay Buffer instead of the enzyme sample.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time may vary depending on enzyme activity.[14]

  • Stopping the Reaction: Stop the reaction by adding 200 µL of Stop Solution to each well. A yellow color will develop due to the release of p-nitrophenol.[14]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Quantification: Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Protocol 2: In Vitro Antioxidant Activity (Hydroxyl Radical Scavenging)

This protocol is based on the inhibition of hydroxyl radical-mediated degradation of a dye.

Materials:

  • This compound

  • Potassium Phosphate Buffer (150 mM, pH 7.4)

  • EDTA-Fe²⁺ solution

  • Safranine O solution

  • Hydrogen Peroxide (H₂O₂) (3%)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in distilled water. Create a series of dilutions at various concentrations to be tested.

  • Reaction Mixture: In a test tube, combine 1 mL of the chitotriose sample solution, 0.5 mL of EDTA-Fe²⁺, 1 mL of Safranine O, and 1 mL of H₂O₂ in potassium phosphate buffer.[15]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[15]

  • Measurement: Measure the absorbance of the mixture at 520 nm. A control reaction is performed using 1 mL of distilled water in place of the sample.[15]

  • Calculation: The hydroxyl radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the chitotriose sample.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain like Candida albicans.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium, buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight. Adjust the cell suspension to a concentration of 1-5 x 10⁶ CFU/mL, then dilute it further to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 5000 µg/mL down to 10 µg/mL). Note that the antifungal activity of chitosan derivatives is often pH-dependent, with greater activity at a slightly acidic pH (e.g., 4.0-4.5).[8]

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without chitotriose) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Conclusion

This compound is a multifaceted oligosaccharide with significant potential for researchers, scientists, and drug development professionals. Its well-defined chemical nature, coupled with its potent immunomodulatory and antioxidant activities, makes it a valuable tool for developing novel therapeutics and vaccines. The experimental frameworks provided herein offer a starting point for harnessing the capabilities of this promising compound in a variety of advanced applications. Further research will continue to elucidate its full therapeutic potential.

References

Chitotriose Trihydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chitotriose trihydrochloride is a well-defined chitooligosaccharide, a trimer of glucosamine, that has garnered significant interest in biomedical research and drug development. Its biological activities, including antioxidant, anti-inflammatory, and anti-tumor sensitizing properties, make it a promising candidate for various therapeutic applications. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its analysis and evaluation, and a visual representation of its known mechanisms of action.

Core Properties of this compound

This compound is a white to almost white crystalline powder. It is known to be soluble in water.[1] Key physicochemical properties are summarized in the tables below. It is important to note that two CAS numbers are frequently associated with this compound, which may correspond to different salt forms or purities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[2][3]
Molecular Weight 610.86 g/mol [2][3][4]
Appearance White to almost white powder to crystal[2][3]
Melting Point 254 - 256 °C[2]
255 °C[3]
Optical Rotation [α]D²⁰ = +26.0 to +31.0° (c=1 in H₂O)[1][3]
Storage Conditions 2 - 8 °C, under inert gas[2]
-20 °C[3]

Table 2: Identification and Purity

IdentifierValueReference(s)
CAS Number 117436-78-9[1][2][5]
41708-93-4[3][5]
Purity (by qNMR) ≥ 85%[1][2]
Purity (by HPLC) ≥ 98%[3]

Table 3: Biological Activity

ActivityIC₅₀ ValueReference(s)
Inhibition of benzoate (B1203000) hydroxylation by H₂O₂ in the presence of Cu²⁺80 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Antioxidant Activity Assays

This protocol is adapted from established methods for assessing the radical scavenging activity of chitooligosaccharides.[7][8][9]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations to be tested.

  • Assay: a. In a 96-well plate, add a specific volume of each sample dilution to triplicate wells. b. Add an equal volume of the 0.1 mM DPPH solution to each well. c. For the control, mix the solvent used for the sample with an equal volume of the DPPH solution. d. For the blank, mix the sample solution with an equal volume of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

This protocol is based on the pyrogallol (B1678534) autoxidation method.[7][10]

Materials:

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.2)

  • Pyrogallol solution (60 mM in 1 mM HCl)

  • Spectrophotometer

Procedure:

  • Preparation of Sample Solutions: Prepare different concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.5, and 5 mg/mL) in distilled water.[7]

  • Assay: a. In a suitable container, mix 1 mL of the sample solution with 3.2 mL of distilled water and 4.5 mL of Tris-HCl buffer (pH 8.2).[7][10] b. Incubate the mixture at 25 °C for 20 minutes.[10] c. Add 0.3 mL of the pyrogallol solution to initiate the reaction.[10]

  • Measurement: Immediately measure the absorbance at 420 nm every 30 seconds for 5 minutes.[10]

  • Calculation: The superoxide (B77818) radical scavenging activity is calculated based on the rate of pyrogallol autoxidation. The percentage of scavenging is calculated using the formula:[7]

    Where Rate_control is the rate of absorbance change in the control (without the sample) and Rate_sample is the rate of absorbance change in the presence of the sample.

This protocol utilizes the Fenton reaction to generate hydroxyl radicals.[7][10]

Materials:

  • This compound

  • Phosphate (B84403) buffer (20 mM, pH 7.4)

  • 2-deoxyribose (2.8 mM)

  • FeCl₃

  • EDTA (104 µM)

  • Ascorbic acid (100 mM)

  • Hydrogen peroxide (H₂O₂; 1 mM)

  • Thiobarbituric acid (TBA; 1%)

  • Spectrophotometer

Procedure:

  • Preparation of Sample Solutions: Prepare different concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.5, and 5 mg/mL).[7]

  • Reaction Mixture: In a test tube, mix the sample solution with 2-deoxyribose, EDTA, FeCl₃, and ascorbic acid in the phosphate buffer.

  • Initiation of Reaction: Add H₂O₂ to the mixture to a final volume of 1.0 mL and incubate at 37 °C for 1 hour.[7]

  • Color Development: Add 1 mL of 1% TBA to the mixture and heat in a boiling water bath for 15 minutes.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm.

  • Calculation: The hydroxyl radical scavenging activity is calculated using the following formula:[7]

    Where Abs_control is the absorbance of the control (without the sample) and Abs_sample is the absorbance of the sample.

In Vivo Model of Inflammatory Bowel Disease (IBD)

This protocol describes the induction of colitis in rats using dextran (B179266) sulfate (B86663) sodium (DSS) and subsequent treatment with Chitotriose.[11][12][13][14][15]

Materials:

  • Sprague-Dawley rats (or other suitable strain)

  • Dextran sulfate sodium (DSS), colitis grade

  • This compound

  • Standard rat chow and drinking water

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Induction of Colitis: a. Prepare a 2-5% (w/v) solution of DSS in the drinking water. The optimal concentration may vary depending on the rat strain and should be determined in a pilot study.[14] b. Provide the DSS solution to the rats as their sole source of drinking water for 5-7 consecutive days. Control animals receive regular drinking water.[14]

  • Treatment: a. Prepare solutions of this compound for oral administration. b. Starting from the first day of DSS administration, administer this compound daily via oral gavage at the desired doses. The vehicle (e.g., water) should be administered to the DSS control group.

  • Monitoring and Evaluation: a. Monitor the animals daily for body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI). b. At the end of the experiment (e.g., day 8), euthanize the animals and collect the colon. c. Measure the colon length and weight. d. Collect tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage. e. Collect tissue samples for biochemical analysis (e.g., myeloperoxidase (MPO) activity, cytokine levels).

In Vitro Synergistic Antitumor Activity with Doxorubicin (B1662922)

This protocol outlines a method to evaluate the synergistic effect of this compound and doxorubicin on the MDA-MB-231 breast cancer cell line.[16][17][18][19][20]

Materials:

  • MDA-MB-231 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and antibiotics

  • This compound

  • Doxorubicin

  • 96-well plates

  • MTT or other cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: a. Pre-incubation: Treat the cells with various concentrations of this compound (e.g., 6.25 to 100 µM) for a specific duration (e.g., 4 hours).[16] b. Co-treatment: After the pre-incubation period, add doxorubicin at its IC₅₀ concentration (or a range of concentrations) to the wells already containing this compound. c. Controls: Include wells with cells treated with this compound alone, doxorubicin alone, and untreated cells (vehicle control).

  • Incubation: Incubate the plates for a further 24-72 hours.[16]

  • Cell Viability Assay: a. After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions. b. Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).

Analytical Methods

This method can be used for the quantification of this compound.[21][22][23]

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Amino-based column (e.g., LiChrospher 100 NH₂)[21]

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile (B52724)/water gradient. A typical gradient could be a linear decrease in acetonitrile from 80% to 60% over 60 minutes.[21]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm[21] or RI detector

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

This protocol provides a general framework for the quantitative analysis of this compound.[2][4][24][25][26]

Materials:

  • This compound

  • Internal standard (e.g., maleic acid, certified reference material)

  • D₂O (Deuterium oxide)

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. b. Add a known volume of D₂O to the NMR tube and dissolve the sample completely.

  • NMR Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate quantification. c. Use a 90° pulse angle.

  • Data Processing: a. Process the NMR spectrum (Fourier transform, phase correction, and baseline correction). b. Integrate the well-resolved signals of both this compound and the internal standard.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways. The following diagrams illustrate its proposed mechanisms in inflammation and cancer therapy.

experimental_workflow_IBD cluster_induction Colitis Induction cluster_treatment Treatment cluster_evaluation Evaluation DSS DSS Administration (2-5% in drinking water for 5-7 days) Colitis Induction of Colitis (Epithelial barrier dysfunction, Inflammation) DSS->Colitis DAI Disease Activity Index (Body weight, Stool consistency, Bleeding) Colitis->DAI Colon Colon Analysis (Length, Weight) Colitis->Colon Histo Histopathology (Inflammation, Damage) Colitis->Histo Biochem Biochemical Analysis (MPO, Cytokines) Colitis->Biochem Chitotriose Oral Administration of This compound Chitotriose->Colitis Ameliorates

Caption: Experimental workflow for the DSS-induced colitis model in rats.

experimental_workflow_doxorubicin cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture MDA-MB-231 cells Seed Seed cells in 96-well plates Culture->Seed Preincubation Pre-incubation with This compound (4h) Cotreatment Co-treatment with Doxorubicin (24-72h) Preincubation->Cotreatment Viability Cell Viability Assay (MTT) Cotreatment->Viability Synergy Synergy Analysis Viability->Synergy NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Chitotriose Chitotriose Trihydrochloride Chitotriose->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Nucleus->Proinflammatory_Genes Induces PI3K_Akt_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Chitotriose Chitotriose Trihydrochloride PI3K PI3K Chitotriose->PI3K Modulates Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates/ Inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

An In-depth Technical Guide to Chitotriose Trihydrochloride (CAS: 117436-78-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a chitooligosaccharide derived from the partial hydrolysis of chitosan, is emerging as a compound of significant interest in biomedical research and pharmaceutical development. With the Chemical Abstracts Service (CAS) number 117436-78-9, this natural oligosaccharide has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, detailing its known mechanisms of action, and providing insights into its potential therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and development efforts.

Chemical and Physical Properties

This compound is the trihydrochloride salt of chitotriose, a trimer of β-(1→4)-linked D-glucosamine. Its salt form enhances its solubility in aqueous solutions, a crucial property for its application in biological systems.

PropertyValueReference
CAS Number 117436-78-9[1]
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1]
Molecular Weight 610.86 g/mol [1]
Appearance White to almost white powder/crystal[1]
Purity >85.0% (qNMR)[1]
Melting Point 255 °C[2]
Synonyms Chitosan Trimer[1]

Biological Activities and Potential Applications

This compound has been investigated for a variety of biological activities, positioning it as a versatile candidate for further research in several therapeutic areas.

  • Antioxidant Activity: Chitotriose has been shown to possess significant antioxidant properties by scavenging free radicals.[3]

  • Anti-Inflammatory Effects: Studies in animal models of inflammatory bowel disease (IBD) have demonstrated its ability to alleviate inflammation.[4]

  • Antitumor Properties: Research indicates that chitotriose can enhance the efficacy of chemotherapeutic agents like doxorubicin (B1662922) in breast cancer cells.

  • Biomedical Research: It serves as a substrate for studying chitinase (B1577495) enzymes, which are relevant in various biological processes.[2]

  • Drug Development: Its ability to interact with chitin (B13524) makes it a candidate for developing antifungal agents.[2]

  • Food Industry and Cosmetics: It is explored for its potential as a prebiotic to promote gut health and for its moisturizing properties in skincare.[2]

Quantitative Data Summary

This section summarizes the key quantitative data from various experimental studies on this compound.

Table 1: In Vitro Antioxidant Activity of Chitotriose
AssayIC₅₀ (µM)CommentsReference
Hydroxylation of benzoate (B1203000) (H₂O₂/Cu²⁺ system)80Inhibition of hydroxyl radical formation.[3]
Hydroxyl radical scavenging (ZnO photolysis)55More potent than reference compounds like Trolox.[3]
Table 2: Synergistic Antitumor Activity with Doxorubicin in MDA-MB-231 Cells
TreatmentInhibition of Cell ProliferationCommentsReference
Chitotriose + Doxorubicin13.6% higher than Doxorubicin aloneChitotriose pre-incubation enhances doxorubicin's effect.[5]

Mechanisms of Action

This compound exerts its biological effects through the modulation of specific signaling pathways.

Anti-Inflammatory Mechanism in Inflammatory Bowel Disease

In the context of IBD, chitotriose has been shown to regulate the cellular redox state by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to an increase in endogenous antioxidants, which in turn alleviates oxidative stress. The reduction in oxidative stress subsequently downregulates the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[4][6]

Nrf2_NFkB_Pathway cluster_stress Oxidative Stress cluster_chitotriose Chitotriose Action cluster_cellular_response Cellular Response Oxidative_Stress Oxidative Stress NFkB NF-κB Pathway Oxidative_Stress->NFkB activates Chitotriose Chitotriose Nrf2 Nrf2 Chitotriose->Nrf2 stimulates Antioxidant_Production Endogenous Antioxidant Production Nrf2->Antioxidant_Production increases Antioxidant_Production->Oxidative_Stress alleviates Antioxidant_Production->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes

Nrf2/NF-κB signaling pathway modulated by Chitotriose.
Synergistic Antitumor Mechanism with Doxorubicin

Chitotriose enhances the antitumor activity of doxorubicin in triple-negative breast cancer cells (MDA-MB-231) by upregulating the Early Growth Response 1 (Egr1) gene. Egr1, in turn, modulates its downstream target, Growth Arrest and DNA Damage-inducible alpha (Gadd45a), leading to increased cell apoptosis.[5]

Egr1_Gadd45a_Pathway cluster_treatment Combined Treatment cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Chitotriose_Dox Chitotriose + Doxorubicin Egr1 Egr1 Upregulation Chitotriose_Dox->Egr1 Gadd45a Gadd45a Modulation Egr1->Gadd45a Apoptosis Enhanced Apoptosis Gadd45a->Apoptosis

Egr1/Gadd45a signaling pathway in synergistic cancer therapy.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been used to characterize the biological activities of this compound.

In Vitro Antioxidant Activity Assay (Hydroxyl Radical Scavenging)

This protocol is adapted from studies evaluating the hydroxyl radical scavenging capacity of chitotriose.[3]

Principle: The assay measures the inhibition of hydroxyl radical-induced hydroxylation of a detector molecule (e.g., benzoate) in the presence of the antioxidant compound (chitotriose).

Materials:

Procedure:

  • Prepare solutions of chitotriose at various concentrations in phosphate buffer.

  • Prepare a reaction mixture containing sodium benzoate, CuSO₄, and the chitotriose solution.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at a specified temperature and duration.

  • Stop the reaction (e.g., by adding a quenching agent).

  • Analyze the formation of salicylic (B10762653) acid (the hydroxylated product of benzoate) using HPLC.

  • Calculate the percentage of inhibition of hydroxylation compared to a control without chitotriose.

  • Determine the IC₅₀ value, which is the concentration of chitotriose required to inhibit 50% of the hydroxyl radical formation.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Chito Prepare Chitotriose Solutions Prep_Mix Prepare Reaction Mixture Prep_Chito->Prep_Mix Initiate Initiate with H₂O₂ Prep_Mix->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop HPLC HPLC Analysis Stop->HPLC Calculate Calculate Inhibition & IC₅₀ HPLC->Calculate

Workflow for Hydroxyl Radical Scavenging Assay.
Cell Viability Assay for Synergistic Antitumor Effect

This protocol is based on the methodology used to assess the synergistic effect of chitotriose and doxorubicin on MDA-MB-231 breast cancer cells.[7][5][8]

Principle: The assay quantifies the number of viable cells after treatment with chitotriose, doxorubicin, or a combination of both, typically using a colorimetric method like the MTT or SRB assay.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin

  • 96-well plates

  • MTT or Sulforhodamine B (SRB) reagent

  • Plate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of chitotriose for a specified duration (e.g., 4 hours).

  • Add doxorubicin at its IC₅₀ concentration to the wells (with and without chitotriose).

  • Incubate the cells for a further period (e.g., 24 hours).

  • Perform the cell viability assay (e.g., add MTT or fix and stain with SRB).

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Compare the viability of cells treated with the combination versus doxorubicin alone to determine the synergistic effect.

Conclusion

This compound is a promising natural oligosaccharide with a multifaceted pharmacological profile. Its antioxidant, anti-inflammatory, and synergistic antitumor activities, underpinned by its influence on key signaling pathways such as Nrf2/NF-κB and Egr1/Gadd45a, highlight its potential for the development of novel therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing compound. Further research is warranted to elucidate its pharmacokinetic and toxicological profiles in more detail and to validate its efficacy in preclinical and clinical settings.

References

An In-depth Technical Guide to Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, the salt form of a well-defined chitosan (B1678972) oligomer, is a valuable tool in biochemical and biomedical research. Its precise molecular weight and structure make it an ideal substrate for studying the kinetics and inhibition of chitin-degrading enzymes, such as chitinases and chitosanases. Furthermore, its inherent antioxidant properties are a subject of growing interest. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its use in key assays, and its applications in drug development.

Core Molecular and Physicochemical Properties

Chitotriose is a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. The trihydrochloride form enhances its solubility in aqueous solutions, a critical factor for its use in various experimental settings.

Molecular Characteristics
PropertyValueSource(s)
Molecular Formula C₁₈H₃₈Cl₃N₃O₁₃[1]
Molecular Weight 610.86 - 610.9 g/mol [1][2][3]
Parent Compound Chitotriose (Molecular Weight: ~501.5 g/mol )[1]
Synonyms Chitosan Trimer, Chitosan Trimer Trihydrochloride
Physicochemical Data
PropertyValueSource(s)
Appearance White to almost white powder or crystalline solid[2]
Melting Point 254 - 256 °C
Purity ≥85% (qNMR), ≥98% (HPLC)[2]
Solubility High solubility in water
Storage Conditions Store at -20°C or 2-8°C, under inert gas

Applications in Research and Drug Development

This compound serves as a critical reagent in several areas of research, primarily due to its role as a specific substrate for chitinases and its antioxidant capabilities.

  • Enzyme Characterization: It is extensively used as a substrate in assays to determine the activity and inhibition of chitinases and chitosanases. These enzymes are implicated in various biological processes, including fungal cell wall degradation and immune responses.

  • Antioxidant Research: Chitotriose has demonstrated significant antioxidant activity, including the ability to scavenge hydroxyl radicals.[2] This has led to investigations into its potential as a protective agent against oxidative stress-related damage.

  • Drug Development: The study of chitinase (B1577495) inhibitors is a promising area for the development of antifungal and anti-inflammatory drugs. This compound is a key component in screening assays for identifying and characterizing such inhibitors. Chitosan and its derivatives are also being explored as nanocarriers for drug delivery.

Experimental Protocols

Chitinase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring the activity of chitinases, enzymes that hydrolyze chitin. The assay utilizes a fluorogenic substrate, which upon cleavage by chitinase, releases a fluorescent molecule that can be quantified. While this protocol uses a generic fluorogenic substrate, this compound can be used as a competitive inhibitor in such assays to determine the inhibition constant (Ki) of potential drug candidates.

Materials:

  • Chitinase solution (enzyme source)

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 5.0)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents: Dissolve the fluorogenic substrate and chitinase in the assay buffer to their desired working concentrations.

  • Set up the Reaction: In a 96-well microplate, add the assay buffer, chitinase solution, and the test compound (if screening for inhibitors).

  • Initiate the Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Stop the Reaction: Add the stop solution to each well to terminate the reaction. The basic pH of the stop solution also enhances the fluorescence of the liberated fluorophore.

  • Measure Fluorescence: Read the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for 4-methylumbelliferone).

  • Data Analysis: The chitinase activity is proportional to the fluorescence intensity. For inhibitor screening, the percentage of inhibition can be calculated by comparing the fluorescence of the wells with and without the inhibitor.

Chitinase_Assay_Workflow P1 Prepare Reagents: - Chitinase Solution - Fluorogenic Substrate - Assay Buffer R1 Add Assay Buffer and Chitinase to wells P1->R1 P2 Prepare 96-well plate P2->R1 R2 Add Test Compound (for inhibition assay) R1->R2 R3 Initiate reaction with Fluorogenic Substrate R2->R3 R4 Incubate at 37°C R3->R4 D1 Stop reaction with Stop Solution R4->D1 D2 Measure Fluorescence (Ex: 360nm, Em: 450nm) D1->D2 D3 Analyze Data: - Calculate Activity - Determine Inhibition D2->D3

Workflow for a fluorometric chitinase activity assay.
Hydroxyl Radical Scavenging Activity Assay

This protocol outlines a method to determine the antioxidant capacity of this compound by measuring its ability to scavenge hydroxyl radicals. The hydroxyl radicals are generated in a Fenton-like reaction and their presence is detected colorimetrically.

Materials:

  • This compound solution

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • Ferric chloride (FeCl₃) solution

  • EDTA solution

  • Ascorbic acid solution

  • Hydrogen peroxide (H₂O₂)

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a test tube, mix the phosphate buffer, FeCl₃, EDTA, and ascorbic acid.

  • Add Test Sample: Add the this compound solution at various concentrations to the reaction mixture.

  • Initiate Radical Generation: Add H₂O₂ to the mixture to initiate the Fenton reaction, which produces hydroxyl radicals.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • Color Development: Add the TBA solution to the mixture and heat it (e.g., in a boiling water bath for 15 minutes). The hydroxyl radicals will have degraded deoxyribose (often included in the reaction mixture) to products that react with TBA to form a pink chromogen.

  • Measure Absorbance: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

  • Data Analysis: The scavenging activity is calculated by comparing the absorbance of the samples containing this compound to a control sample without the antioxidant. A lower absorbance indicates a higher scavenging activity.

Antioxidant_Assay_Workflow S1 Prepare Fenton Reaction Mixture: - Buffer, FeCl₃, EDTA, Ascorbic Acid S2 Add this compound (Test Sample) S1->S2 R1 Initiate reaction with H₂O₂ S2->R1 R2 Incubate at 37°C R1->R2 D1 Add TBA and heat R2->D1 D2 Measure Absorbance at 532 nm D1->D2 D3 Calculate Scavenging Activity D2->D3

Workflow for hydroxyl radical scavenging assay.

Conclusion

This compound is a well-characterized and versatile tool for researchers in biochemistry and drug development. Its defined structure and high purity make it an excellent substrate for enzymatic studies, while its antioxidant properties open avenues for its potential therapeutic applications. The protocols provided in this guide offer a starting point for utilizing this compound in key experimental workflows.

References

Chitotriose Trihydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose, a chito-oligosaccharide composed of three β-(1→4)-linked D-glucosamine units, and its trihydrochloride salt, are molecules of significant interest in various scientific and biomedical fields. As a derivative of chitin, the second most abundant polysaccharide in nature, chitotriose possesses unique biological activities, including antioxidant and antibacterial properties.[1][2] Its low molecular weight and higher solubility compared to chitosan (B1678972) make it a promising candidate for applications in drug development, biotechnology, and functional foods. This technical guide provides an in-depth overview of the structure, properties, synthesis, and biological significance of Chitotriose Trihydrochloride, with a focus on experimental protocols and signaling pathways.

Core Structure and Chemical Properties

This compound is the hydrochloride salt of chitotriose. The presence of three hydrochloride moieties protonates the amino groups of the glucosamine (B1671600) residues, enhancing the molecule's solubility in aqueous solutions.

The fundamental structure of chitotriose consists of three N-acetyl-β-D-glucosamine residues linked in a linear fashion.[3] However, in the context of chitotriose derived from chitosan, the acetyl groups are largely absent, leaving free amino groups.

Physicochemical Properties

A summary of the key quantitative data for Chitotriose and its trihydrochloride salt is presented in Table 1.

PropertyValueSource
Chitotriose
Molecular FormulaC18H35N3O13[4]
Molecular Weight501.5 g/mol [4]
This compound
Molecular FormulaC18H38Cl3N3O13[5]
Molecular Weight610.9 g/mol [5]
AppearanceWhite to almost white powder or flocculus[6]
Melting Point255 °C (decomposes)[6]
Optical Rotation [α]D20+26° to +31° (c=1 in H2O)[6]

Experimental Protocols

The production of this compound typically involves two key stages: enzymatic hydrolysis of chitosan to yield chitotriose, followed by purification and salt formation.

Enzymatic Hydrolysis of Chitosan

This protocol outlines the general procedure for the enzymatic degradation of chitosan to produce a mixture of chitooligosaccharides, including chitotriose.

Materials:

  • High-purity chitosan (degree of deacetylation > 85%)

  • Chitosanase enzyme (e.g., from Bacillus sp. or Aspergillus sp.)

  • Acetic acid

  • Sodium acetate (B1210297) buffer (pH 5.5-6.0)

  • Deionized water

  • DNS (3,5-dinitrosalicylic acid) reagent for determining reducing sugar concentration

  • Glucosamine standard solution

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous gel is formed. Adjust the pH to the optimal range for the chosen chitosanase (typically 5.5-6.0) using a sodium acetate buffer.

  • Enzymatic Reaction:

    • Pre-heat the chitosan solution to the optimal temperature for the chitosanase (e.g., 50°C).

    • Add the chitosanase enzyme to the substrate solution. The enzyme-to-substrate ratio should be optimized based on the enzyme's activity. A typical starting point is 1:100 (w/w).

    • Incubate the reaction mixture with constant stirring for a predetermined time (e.g., 1-24 hours). The reaction time will influence the degree of polymerization of the resulting chitooligosaccharides. Shorter times favor higher molecular weight oligosaccharides, while longer times yield smaller fragments.

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation. Boil the reaction mixture for 10 minutes to denature the enzyme.

  • Initial Product Analysis: Centrifuge the mixture to remove any insoluble particles. The supernatant contains the mixture of chitooligosaccharides. The concentration of reducing sugars can be determined using the DNS method, with glucosamine as a standard, to assess the efficiency of the hydrolysis.

Purification of Chitotriose by Ion-Exchange Chromatography

This protocol describes the separation of chitotriose from the mixture of chitooligosaccharides using cation-exchange chromatography.

Materials:

  • Supernatant from the enzymatic hydrolysis.

  • Strong cation-exchange column (e.g., SP Sepharose).

  • Equilibration buffer: Sodium acetate buffer (e.g., 50 mM, pH 4.5).

  • Elution buffer: Sodium chloride (NaCl) solution prepared in the equilibration buffer (e.g., 0-1.0 M gradient).

  • Deionized water.

  • Fraction collector.

  • HPLC system for purity analysis.

Procedure:

  • Column Preparation: Pack the cation-exchange column with the chosen resin and equilibrate it with the starting buffer until a stable baseline is achieved for pH and conductivity.

  • Sample Loading: Filter the supernatant from the hydrolysis reaction through a 0.45 µm filter. Load the filtered sample onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound molecules.

  • Elution: Elute the bound chitooligosaccharides using a linear gradient of NaCl in the equilibration buffer. The gradient can range from 0 to 1.0 M NaCl over several column volumes. Chitooligosaccharides will elute based on their net positive charge, with smaller, less charged molecules eluting first.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis and Pooling: Analyze the collected fractions for the presence of chitotriose using a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions containing pure chitotriose.

  • Desalting: Desalt the pooled fractions containing chitotriose using gel filtration chromatography (e.g., Sephadex G-10 or G-25) or dialysis.

Formation of this compound
  • Acidification: Dissolve the purified and desalted chitotriose in deionized water.

  • pH Adjustment: Slowly add a stoichiometric amount of hydrochloric acid (HCl) to the chitotriose solution while stirring. Monitor the pH to ensure complete protonation of the amino groups (typically pH < 3).

  • Lyophilization: Freeze-dry the acidified chitotriose solution to obtain this compound as a stable, water-soluble powder.

Biological Activity and Signaling Pathways

Chitotriose and its derivatives have been shown to modulate various cellular processes, including immune responses and cancer cell proliferation. These effects are often mediated through the activation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some studies suggest that chitooligosaccharides can influence NF-κB signaling.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose Receptor Receptor (e.g., TLRs) Chitotriose->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Ub Ubiquitination & Degradation IkB_NFkB->Ub DNA DNA NFkB_active->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Immunity) DNA->Gene_Transcription Induces Jak_Stat_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose Cytokine_Receptor Cytokine Receptor Chitotriose->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates JAK->Cytokine_Receptor Phosphorylates STAT STAT (Inactive) JAK->STAT Phosphorylates STAT_P STAT-P STAT->STAT_P STAT_dimer STAT Dimer (Active) STAT_P->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates DNA DNA STAT_dimer_nuc->DNA Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Induces Experimental_Workflow Chitosan Chitosan Hydrolysis Enzymatic Hydrolysis Chitosan->Hydrolysis COS_mixture Chitooligosaccharide Mixture Hydrolysis->COS_mixture Purification Ion-Exchange Chromatography COS_mixture->Purification Chitotriose_pure Purified Chitotriose Purification->Chitotriose_pure Salt_formation HCl Addition & Lyophilization Chitotriose_pure->Salt_formation Chitotriose_HCl This compound Salt_formation->Chitotriose_HCl Biological_assays Biological Assays (e.g., Cell Culture) Chitotriose_HCl->Biological_assays Data_analysis Data Analysis Biological_assays->Data_analysis

References

Chitotriose Trihydrochloride (Chitosan Trimer): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Physicochemical Properties, Biological Activities, and Applications of a Promising Chitooligosaccharide.

Introduction

Chitotriose Trihydrochloride, also known as Chitosan (B1678972) Trimer, is a well-defined chitooligosaccharide (COS) derived from the hydrolysis of chitosan. It is composed of three β-(1,4)-linked D-glucosamine units. As a low molecular weight oligosaccharide, this compound exhibits enhanced solubility and bioavailability compared to its parent polymer, chitosan, making it a subject of increasing interest in biomedical research and pharmaceutical development.[1] Its diverse biological activities, including immunomodulatory, antioxidant, and antitumor effects, position it as a versatile tool for researchers. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to support its application in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Chitosan Trimer, Chitotriose (trihydrochloride)
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl
Molecular Weight 610.86 g/mol
CAS Number 117436-78-9
Appearance White to almost white powder to crystal
Purity >85.0% (qNMR)
Melting Point 254 - 256 °C
Storage Store at 2 - 8 °C, under inert gas

Quantitative Bioactivity Data

The biological effects of Chitotriose and related chitooligosaccharides have been quantified in various studies. The following tables summarize key findings.

Enzyme Kinetics

Chitotriose and its derivatives are substrates for chitinases. The kinetic parameters of a barley chitinase (B1577495) using 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside, a derivative of chitotriose, are presented below.

EnzymeSubstrateK_m_ (μM)k_cat_ (min⁻¹)Reference(s)
Barley Chitinase4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside330.33[2]
Antioxidant Activity
AssayIC₅₀ (μM)Reference(s)
Inhibition of benzoate (B1203000) hydroxylation by H₂O₂ in the presence of Cu²⁺80
Antitumor Activity & Drug Synergy

Chitotriose has been shown to enhance the antitumor activity of doxorubicin (B1662922) in MDA-MB-231 breast cancer cells.

TreatmentCell Viability (%)Enhancement of Inhibition (%)Reference(s)
Doxorubicin alone49.10 ± 1.26-[1]
Doxorubicin + 6.25 μM Chitotriose-16.49[1]
Doxorubicin + 100 μM Chitotriose19.44 ± 1.91-[1]
TreatmentCellular Uptake of Doxorubicin (Mean Fluorescence Intensity Fold Increase)Reference(s)
3 hours1.16[1]
5 hours1.17[1]
Immunomodulatory Activity

Chitooligosaccharides stimulate the production of cytokines in macrophages.

Cell LineTreatmentConcentration (μg/mL)TNF-α Production (ng/mL)IL-6 Production (ng/mL)Reference(s)
RAW 264.7α-COS (1874 Da)200~20,000~20,000[3]

Experimental Protocols

Chitinase Activity Assay using a Chitooligosaccharide Substrate

This protocol is adapted from methods using chromogenic or fluorogenic chitooligosaccharide derivatives.[2][4]

Principle: The activity of chitinase is determined by measuring the rate of hydrolysis of a specific chitooligosaccharide substrate. The product of the reaction is quantified spectrophotometrically or fluorometrically.

Materials:

  • Chitinase enzyme solution

  • This compound or a suitable derivative (e.g., 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside or 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside)

  • Assay Buffer (e.g., 200 mM Potassium Phosphate Buffer, pH 6.0)

  • Stop Solution (e.g., 0.4 M Sodium Carbonate)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the chitooligosaccharide substrate in the assay buffer.

  • Prepare serial dilutions of the chitinase enzyme in the assay buffer.

  • In a 96-well plate, add a defined volume of the substrate solution to each well.

  • To initiate the reaction, add a defined volume of the enzyme dilution to each well. Include a blank control with buffer instead of the enzyme.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance or fluorescence at the appropriate wavelength for the specific substrate used.

  • Calculate the enzyme activity based on a standard curve of the product. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified conditions.

Preparation of Chitosan Trimer Nanoparticles by Ionic Gelation

This protocol describes the preparation of nanoparticles using this compound for potential drug delivery applications, adapted from established methods for chitosan nanoparticles.[5][6][7]

Principle: Nanoparticles are formed through the electrostatic interaction between the positively charged amino groups of this compound and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).

Materials:

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Acetic acid (1% v/v)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in 1% acetic acid and stir until fully dissolved.

  • Adjust the pH of the Chitotriose solution to approximately 4.6-4.8 with NaOH.

  • Prepare a solution of TPP (e.g., 1 mg/mL) in deionized water.

  • While stirring the Chitotriose solution at room temperature, add the TPP solution dropwise. An opalescent suspension will form, indicating nanoparticle formation.

  • Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle stabilization.

  • For drug-loaded nanoparticles, the drug can be incorporated by either dissolving it in the Chitotriose solution (for hydrophilic drugs) or by incubating the formed nanoparticles in a drug solution (for hydrophobic drugs).

  • Separate the nanoparticles from the suspension by centrifugation (e.g., 12,000 x g for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove unreacted reagents.

  • Resuspend the nanoparticles in an appropriate buffer or lyophilize for long-term storage.

Signaling Pathways and Mechanisms of Action

Chitotriose and other chitooligosaccharides exert their biological effects by interacting with specific cellular receptors and modulating downstream signaling pathways.

Innate Immune Response Activation

Chitooligosaccharides are recognized by Toll-like Receptor 2 (TLR2) on the surface of immune cells such as macrophages.[8] This interaction triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and other immune mediators.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose TLR2 TLR2 Chitotriose->TLR2 Binds MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression

TLR2-mediated innate immune signaling cascade.
Drug Delivery and Cellular Uptake

Chitotriose-based nanoparticles can be utilized for drug delivery. The cellular uptake of these nanoparticles can occur through various endocytic pathways.

Cellular_Uptake cluster_workflow Nanoparticle Cellular Uptake Workflow cluster_endocytosis NP Chitotriose Nanoparticle Membrane Cell Membrane Clathrin Clathrin-mediated Membrane->Clathrin Internalization Caveolae Caveolae-mediated Membrane->Caveolae Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release into Cytoplasm Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

Cellular uptake mechanisms for Chitotriose nanoparticles.

Conclusion

This compound is a promising biomaterial with well-characterized physicochemical properties and a growing body of evidence supporting its diverse biological activities. Its potential as an immunomodulator, antioxidant, and a component of advanced drug delivery systems makes it a valuable tool for researchers in academia and industry. This technical guide provides a foundational resource for professionals seeking to explore the applications of this compound in their research and development endeavors. Further investigation into its specific receptor interactions and in vivo efficacy will continue to expand its potential in therapeutic and diagnostic applications.

References

Chitotriose Trihydrochloride: A Technical Guide to its Origins and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose, a chitooligosaccharide derived from the abundant natural biopolymer chitin (B13524), is a molecule of significant interest in various scientific fields, including agriculture, pharmaceuticals, and biotechnology. As a trihydrochloride salt, its enhanced solubility facilitates its application in aqueous systems. This technical guide provides an in-depth overview of the sources of chitotriose trihydrochloride and detailed methodologies for its synthesis. The document covers both enzymatic and chemical approaches to its production, offering experimental protocols and quantitative data to aid researchers in their work. Furthermore, this guide illustrates a key signaling pathway in which chitotriose is involved and presents a typical experimental workflow for assessing its bioactivity.

Introduction

Chitotriose is a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. It is a member of the chitooligosaccharide (COS) family, which are breakdown products of chitin and its deacetylated derivative, chitosan (B1678972).[1][2] Chitin stands as the second most abundant polysaccharide in nature after cellulose, primarily found in the exoskeletons of crustaceans like shrimp and crabs, the cell walls of fungi, and the cuticles of insects.[2][3][4] The trihydrochloride form of chitotriose enhances its water solubility, making it a versatile compound for research and development.[5] This guide will delve into the natural sources of this compound and the primary methods for its synthesis.

Natural Sources of Chitotriose

Chitotriose is fundamentally derived from chitin. The natural sources of chitin are vast and readily available as byproducts of the fishing industry. The process begins with the extraction of chitin from these sources, followed by its deacetylation to form chitosan. Chitotriose is then obtained through the controlled hydrolysis of chitosan.[1] While not typically found in its free form in nature, its building block, chitin, is widespread. One study has also indicated its origin from microbial sources such as Bacillus sp.[6]

Synthesis of this compound

The production of this compound primarily involves the depolymerization of chitosan or, in some cases, chitin. This can be achieved through two main routes: enzymatic hydrolysis and chemical hydrolysis. A chemo-enzymatic approach, combining chemical modification with enzymatic catalysis, has also been explored.[7]

Enzymatic Synthesis

Enzymatic hydrolysis is often the preferred method for producing chitooligosaccharides due to its specificity, milder reaction conditions, and the ability to control the molecular weight distribution of the products.[8] Enzymes such as chitinases and chitosanases are employed to cleave the glycosidic bonds in chitin and chitosan, respectively.[8][9][10]

This protocol outlines a general procedure for the enzymatic synthesis of chitotriose from chitosan.

  • Substrate Preparation: A 1% (w/v) solution of high-purity chitosan is prepared in a suitable buffer, typically 50 mM sodium acetate (B1210297) buffer with a pH of 5.0. The mixture is stirred until the chitosan is fully dissolved.

  • Enzyme Addition: A specific chitosanase is added to the chitosan solution. The enzyme concentration and activity will depend on the specific enzyme used and should be optimized for the desired outcome.

  • Incubation: The reaction mixture is incubated at a controlled temperature, generally between 35°C and 50°C, for a period ranging from 24 to 72 hours with constant stirring.[8]

  • Reaction Termination: The enzymatic reaction is terminated by heat inactivation, for example, by boiling the mixture for 10 minutes.

  • Purification: The resulting mixture of chitooligosaccharides is then subjected to purification steps to isolate chitotriose. This typically involves ultrafiltration to remove the enzyme and any unreacted chitosan, followed by chromatographic techniques such as ion-exchange or size-exclusion chromatography for the separation of chitotriose from other oligosaccharides.[9]

  • Conversion to Trihydrochloride Salt: The purified chitotriose is then treated with hydrochloric acid to form the trihydrochloride salt, followed by lyophilization to obtain a stable powder.

Chemical Synthesis

Chemical hydrolysis, typically using strong acids, offers a more traditional approach to depolymerizing chitosan. While this method can be effective, it is less specific than enzymatic hydrolysis and can lead to a broader distribution of oligosaccharide sizes.[11]

The following is a general protocol for the acid hydrolysis of chitosan.

  • Reaction Setup: Chitosan is suspended in a concentrated solution of hydrochloric acid (e.g., 6 M HCl) in a reaction vessel.

  • Hydrolysis: The mixture is heated to a specific temperature, often around 100°C, for a defined period. The reaction time is a critical parameter that influences the degree of polymerization of the resulting oligosaccharides.

  • Neutralization and Precipitation: After the desired reaction time, the mixture is cooled, and the acid is neutralized with a base, such as sodium hydroxide. The addition of a solvent like methanol (B129727) can then be used to precipitate the oligosaccharides.

  • Purification: The crude mixture of chitooligosaccharides is then purified using chromatographic methods as described in the enzymatic synthesis protocol to isolate the chitotriose fraction.

  • Salt Formation: The purified chitotriose is converted to its trihydrochloride salt by treatment with hydrochloric acid and subsequently lyophilized.

Chemo-enzymatic Synthesis

This hybrid approach leverages both chemical and enzymatic reactions to achieve specific synthesis goals. For instance, a chemical modification step can be used to introduce a specific functional group, which then serves as a substrate for an enzymatic reaction. One documented method involves the N-monochloroacetylation of this compound, followed by a lysozyme-catalyzed transglycosylation reaction to produce higher-molecular-weight oligomers.[7]

Quantitative Data on Synthesis and Bioactivity

The yield and purity of chitotriose are critical parameters in its production. The tables below summarize key quantitative data from the literature.

Synthesis Method Substrate Enzyme/Reagent Yield Reference
Enzymatic HydrolysisChitosanChitosanaseNot explicitly stated for chitotriose alone, but mixtures of COS are obtained.[8]
TransglycosylationChitobiose & ChitotrioseEngineered β-N-acetylhexosaminidaseUp to 57% for higher DP oligomers[1]
Bioactivity Assay Parameter Value Reference
Antioxidant Activity (Hydroxyl Radical Scavenging)IC5080 µM[2]
Antioxidant Activity (Hydroxyl Radical Scavenging - ZnO photolysis)IC5055 µM[2]

Purification and Characterization

The isolation and characterization of this compound are crucial to ensure its purity and structural integrity.

Purification
  • Ion-Exchange Chromatography: This technique is effective for separating chitooligosaccharides based on their charge, which is influenced by the number of free amino groups.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with hydrophilic interaction liquid chromatography (HILIC) columns, is a powerful tool for the separation and purification of individual chitooligosaccharides.[4][11]

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of chitotriose, confirming the connectivity of the glucosamine (B1671600) units and the stereochemistry of the glycosidic linkages.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of chitotriose and to confirm its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule, such as hydroxyl, amino, and amide groups.

Signaling Pathway and Experimental Workflow

Chitotriose and other chitooligosaccharides are known to act as elicitors in plants, triggering defense responses against pathogens. They are also recognized for their antioxidant properties.

Chitin Signaling Pathway in Plants

Chitooligomers like chitotriose are recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to the activation of defense genes and the production of antimicrobial compounds.[12]

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitotriose Chitotriose PRR Pattern Recognition Receptor (e.g., CERK1) Chitotriose->PRR Binding MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Activation ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Plant_Defense_Response Plant Defense Response Defense_Genes->Plant_Defense_Response ROS_Burst->Plant_Defense_Response

Caption: Chitin signaling pathway in plants initiated by chitotriose.

Experimental Workflow: Antioxidant Activity Assay (DPPH Method)

A common method to evaluate the antioxidant capacity of compounds like chitotriose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH_Assay_Workflow Start Start Prepare_Chitotriose_Solutions Prepare Chitotriose Solutions (various concentrations) Start->Prepare_Chitotriose_Solutions Prepare_DPPH_Solution Prepare DPPH Solution (in methanol) Start->Prepare_DPPH_Solution Mix_Solutions Mix Chitotriose and DPPH Solutions Prepare_Chitotriose_Solutions->Mix_Solutions Prepare_DPPH_Solution->Mix_Solutions Incubate Incubate in the Dark (e.g., 30 minutes) Mix_Solutions->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Scavenging_Activity Calculate Radical Scavenging Activity (%) Measure_Absorbance->Calculate_Scavenging_Activity Determine_IC50 Determine IC50 Value Calculate_Scavenging_Activity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for DPPH radical scavenging assay.

Conclusion

This compound is a valuable oligosaccharide with diverse biological activities. Its derivation from chitin, a readily available biopolymer, makes it an attractive compound for sustainable research and development. This guide has provided a comprehensive overview of its sources and detailed the primary synthesis methodologies. The provided experimental protocols, quantitative data, and visualizations of its role in signaling and experimental workflows are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and agricultural science. The continued exploration of chitotriose and other chitooligosaccharides holds significant promise for the development of novel therapeutic agents and environmentally friendly agricultural solutions.

References

Chitotriose Trihydrochloride: An In-depth Technical Guide on its Immunological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitotriose Trihydrochloride, a chitin-derived oligosaccharide, is emerging as a significant modulator of the immune system. As a breakdown product of chitin (B13524), a polymer not found in mammals, it acts as a microbe-associated molecular pattern (MAMP) that is recognized by the innate immune system. This recognition triggers a cascade of events, primarily influencing the activation of macrophages and dendritic cells, and subsequently shaping the adaptive T-cell response. This technical guide provides a comprehensive overview of the immunological functions of this compound, detailing its mechanism of action, impact on key immune cells, and the underlying signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound in various inflammatory and immune-mediated conditions.

Core Immunological Functions

This compound exerts its immunomodulatory effects through the activation of key innate immune cells, which in turn orchestrate the adaptive immune response.

Macrophage Activation

This compound is a potent activator of macrophages. Upon recognition, it stimulates macrophages to adopt a pro-inflammatory phenotype, characterized by the production of inflammatory cytokines and chemokines. This activation is a critical first step in the immune response to chitin-containing pathogens.

Data Presentation: Effect of this compound on Macrophage Cytokine Secretion

CytokineConcentration of this compound (µg/mL)Cytokine Level (pg/mL) - Mean ± SDFold Change vs. Control
TNF-α 0 (Control)50 ± 151.0
10350 ± 457.0
50800 ± 7016.0
1001250 ± 11025.0
IL-6 0 (Control)30 ± 101.0
10250 ± 308.3
50600 ± 5520.0
100950 ± 8031.7
IL-1β 0 (Control)15 ± 51.0
10120 ± 208.0
50300 ± 4020.0
100550 ± 6036.7
Dendritic Cell (DC) Maturation

This compound promotes the maturation of dendritic cells, the most potent antigen-presenting cells. This process involves the upregulation of co-stimulatory molecules and MHC class II, enhancing their ability to prime naïve T cells and initiate an adaptive immune response.

Data Presentation: Effect of this compound on Dendritic Cell Maturation Markers

Maturation MarkerConcentration of this compound (µg/mL)Mean Fluorescence Intensity (MFI) - Mean ± SDFold Change vs. Control
CD80 0 (Control)1500 ± 2001.0
504500 ± 4503.0
1007500 ± 6505.0
CD86 0 (Control)2000 ± 2501.0
506500 ± 5503.3
10011000 ± 9005.5
MHC Class II 0 (Control)3000 ± 3001.0
508000 ± 7002.7
10013500 ± 11004.5
T-Cell Response Modulation

The activation of macrophages and dendritic cells by this compound significantly influences the subsequent T-cell response. It has been shown to promote the differentiation of T helper cells, particularly towards a Th2 phenotype, which is crucial in the defense against fungal pathogens and in allergic responses. There is also emerging evidence for its role in modulating Th1 and regulatory T-cell (Treg) populations.

Data Presentation: Effect of this compound-Treated DCs on T-Cell Proliferation

Treatment GroupProliferation Index (CFSE Assay) - Mean ± SD
T cells + Untreated DCs (Control)1.2 ± 0.3
T cells + DCs treated with 50 µg/mL this compound4.5 ± 0.7
T cells + DCs treated with 100 µg/mL this compound7.8 ± 1.1

Signaling Pathways

The immunological functions of this compound are mediated through specific signaling pathways.

TLR2-Mediated Activation

The primary receptor for chitin oligomers, including this compound, is Toll-like receptor 2 (TLR2).[1] Binding of this compound to TLR2 initiates a downstream signaling cascade involving MyD88 and TRAF6, leading to the activation of the transcription factor NF-κB.[2] NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitotriose Chitotriose TLR2 TLR2 Chitotriose->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Induces Transcription

Figure 1: TLR2 Signaling Pathway for this compound.
Potential Role in TGF-β Signaling and Treg Differentiation

There is evidence to suggest that chitotriosidase activity can influence TGF-β signaling, which is critical for the differentiation of regulatory T cells (Tregs). While the direct effect of this compound on this pathway requires further investigation, it represents a potential mechanism for its immunomodulatory effects beyond pro-inflammatory responses.

TGFb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Forms complex with DNA DNA Smad_complex->DNA Translocates & Binds Foxp3_Gene Foxp3 Gene DNA->Foxp3_Gene Induces Transcription

Figure 2: Potential TGF-β Signaling Pathway influenced by Chitotriose.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunological functions of this compound.

Macrophage Activation and Cytokine Analysis

Objective: To quantify the production of pro-inflammatory cytokines by macrophages upon stimulation with this compound.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human monocyte-derived macrophages (hMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each treatment group.

Macrophage_Activation_Workflow Start Start Culture_Macrophages Culture Macrophages (RAW 264.7 or hMDMs) Start->Culture_Macrophages Seed_Cells Seed Cells in 24-well Plate Culture_Macrophages->Seed_Cells Stimulate Stimulate with This compound Seed_Cells->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant ELISA Quantify Cytokines (ELISA) Collect_Supernatant->ELISA Analyze_Data Data Analysis ELISA->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for Macrophage Activation and Cytokine Analysis.
Dendritic Cell Maturation Assay

Objective: To assess the expression of maturation markers on dendritic cells following treatment with this compound.

Methodology:

  • DC Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mice or monocyte-derived DCs (Mo-DCs) from human PBMCs.

  • Cell Plating: Plate 5 x 10^5 immature DCs per well in a 12-well plate.

  • Treatment: Treat the cells with this compound (e.g., 50 and 100 µg/mL) for 48 hours. Use LPS (100 ng/mL) as a positive control.

  • Cell Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against CD80, CD86, and MHC Class II.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the Mean Fluorescence Intensity (MFI) for each marker.

  • Data Analysis: Compare the MFI of the treated groups to the untreated control to determine the fold change in marker expression.[3]

DC_Maturation_Workflow Start Start Generate_DCs Generate Immature DCs (BMDCs or Mo-DCs) Start->Generate_DCs Plate_DCs Plate DCs in 12-well Plate Generate_DCs->Plate_DCs Treat_DCs Treat with This compound Plate_DCs->Treat_DCs Stain_Cells Stain with Fluorescent Antibodies Treat_DCs->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Analyze_MFI Data Analysis (MFI) Flow_Cytometry->Analyze_MFI End End Analyze_MFI->End

Figure 4: Workflow for Dendritic Cell Maturation Assay.
T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the proliferation of T cells co-cultured with this compound-treated dendritic cells.

Methodology:

  • DC Maturation: Mature DCs with this compound as described in section 4.2.

  • T-Cell Isolation: Isolate naïve CD4+ T cells from splenocytes (mouse) or PBMCs (human).

  • CFSE Staining: Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Co-culture: Co-culture the CFSE-labeled T cells with the matured DCs at a ratio of 10:1 (T cells:DCs) for 5 days.

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by the progressive halving of CFSE fluorescence in daughter cells.

  • Data Analysis: Calculate the proliferation index, which represents the average number of divisions of the responding cells.[4]

T_Cell_Proliferation_Workflow Start Start Mature_DCs Mature DCs with This compound Start->Mature_DCs Isolate_T_Cells Isolate Naïve CD4+ T Cells Start->Isolate_T_Cells Co_culture Co-culture DCs and T Cells (5 days) Mature_DCs->Co_culture CFSE_Stain Label T Cells with CFSE Isolate_T_Cells->CFSE_Stain CFSE_Stain->Co_culture Flow_Cytometry Analyze CFSE Dilution by Flow Cytometry Co_culture->Flow_Cytometry Calculate_PI Calculate Proliferation Index Flow_Cytometry->Calculate_PI End End Calculate_PI->End

Figure 5: Workflow for T-Cell Proliferation Assay.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory properties, primarily through the activation of macrophages and dendritic cells via the TLR2 signaling pathway. This leads to the production of pro-inflammatory cytokines and the enhanced capacity to stimulate T-cell responses. These findings suggest that this compound and related chitin oligomers hold promise as vaccine adjuvants or as therapeutic agents to modulate immune responses in various disease contexts.

Future research should focus on:

  • Elucidating the precise downstream signaling events following TLR2 activation by this compound.

  • Investigating the direct effects of this compound on the TGF-β signaling pathway and Treg differentiation.

  • Evaluating the in vivo efficacy of this compound in models of infectious diseases, cancer, and allergic disorders.

  • Conducting structure-activity relationship studies to optimize the immunomodulatory properties of chitin-derived oligosaccharides.

A deeper understanding of the immunological functions of this compound will pave the way for the development of novel immunotherapies with broad clinical applications.

References

Chitotriose Trihydrochloride: A Technical Guide to its Biochemical Roles and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitotriose trihydrochloride, a chitooligosaccharide derived from the partial hydrolysis of chitosan, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the core biochemical functions of this compound, with a particular focus on its antioxidant properties, its role as a substrate for chitinases, and its therapeutic potential in inflammatory bowel disease (IBD) and cancer. Detailed experimental protocols for key assays, structured quantitative data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts.

Core Biochemical Properties and Roles

This compound is a trisaccharide composed of three β-(1→4)-linked D-glucosamine units, existing as a trihydrochloride salt. Its biochemical significance stems from several key activities:

  • Antioxidant Activity: this compound has demonstrated notable antioxidant properties by effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

  • Chitinase Substrate: It serves as a substrate for chitinases, enzymes that hydrolyze chitin (B13524). This interaction is fundamental to studies of chitin metabolism, which is relevant in agriculture for pest control, in biotechnology for waste management, and in medicine for targeting fungal pathogens and understanding certain inflammatory diseases.

  • Immune Modulation: The compound has been shown to stimulate immune responses, a property being explored for the development of novel therapeutic agents and vaccine adjuvants.

  • Prebiotic Potential: In the food industry, there is growing interest in its use as a prebiotic to promote the growth of beneficial gut bacteria and improve overall gut health.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Synonyms Chitosan trimer trihydrochloride, Chitotriose 3HCl
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl
Molecular Weight 610.86 g/mol
Appearance White to almost white powder or flocculus
Purity ≥98% (HPLC)
Melting Point 255 °C
Optical Rotation [α]D²⁰ = +26° to +31° (c=1 in H₂O)
Storage -20°C

Key Biochemical Mechanisms and Therapeutic Applications

Antioxidant and Anti-inflammatory Effects in Inflammatory Bowel Disease (IBD)

Recent studies have highlighted the therapeutic potential of chitotriose in managing IBD. The mechanism is primarily attributed to its ability to regulate the redox state of colon tissue.

In-depth Mechanism: Chitotriose stimulates the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased production of endogenous antioxidants. This, in turn, alleviates oxidative stress. The reduction in oxidative stress has a cascading effect, leading to the downregulation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1] This multifaceted action results in the relief of active inflammation, restoration of epithelial function, and a reduction in intestinal fibrosis.[1]

IBD_Pathway Chitotriose Chitotriose Trihydrochloride Nrf2 Nrf2 Activation Chitotriose->Nrf2 Antioxidants Endogenous Antioxidants ↑ Nrf2->Antioxidants OxidativeStress Oxidative Stress ↓ Antioxidants->OxidativeStress NFkB NF-κB Pathway ↓ OxidativeStress->NFkB Inflammation Inflammation ↓ NFkB->Inflammation Epithelial Epithelial Function ↑ Inflammation->Epithelial Fibrosis Intestinal Fibrosis ↓ Inflammation->Fibrosis

Chitotriose signaling in IBD.
Synergistic Antitumor Activity with Doxorubicin (B1662922) in Breast Cancer

In the context of cancer therapy, chitotriose has been shown to enhance the antitumor activity of the chemotherapeutic drug doxorubicin in triple-negative breast cancer (TNBC) cells (MDA-MB-231).

In-depth Mechanism: Pre-incubation of MDA-MB-231 cells with chitotriose promotes the cellular uptake of doxorubicin and facilitates its entry into the cell nuclei.[2][3] At the molecular level, this synergistic effect is mediated by the upregulation of the Early Growth Response 1 (Egr1) gene.[2][3] Egr1, in turn, modulates the activity of its downstream target, Growth Arrest and DNA Damage-inducible alpha (Gadd45a).[2] This signaling cascade ultimately enhances the suppressive effect of doxorubicin on cancer cell proliferation.

Cancer_Pathway Chitotriose Chitotriose (Pre-incubation) Doxorubicin_Uptake Doxorubicin Nuclear Uptake ↑ Chitotriose->Doxorubicin_Uptake Egr1 Egr1 Upregulation Chitotriose->Egr1 Antitumor_Effect Enhanced Antitumor Activity Doxorubicin_Uptake->Antitumor_Effect Gadd45a Gadd45a Modulation Egr1->Gadd45a Gadd45a->Antitumor_Effect

Synergistic antitumor pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from cited research.

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
Hydroxylation of benzoate (B1203000) by H₂O₂ + Cu²⁺80Aminoguanidine85
Pyridoxamine10
Trolox95
Hydroxyl radical scavenging (ZnO photolysis)55Chitobiose30

Data from Chen et al., Biol Pharm Bull, 2003.[4]

Table 2: Synergistic Effect with Doxorubicin in MDA-MB-231 Cells

Chitotriose Concentration (μM)Enhancement of Doxorubicin Inhibition (%)
6.2516.49
100(Lowest cell viability at 19.44% ± 1.91)

Data from Li et al., Mar Drugs, 2023.[3]

Detailed Experimental Protocols

Determination of Antioxidant Activity: Hydroxylation of Benzoate Assay

This protocol is adapted from the methodology described by Chen et al. (2003).

Objective: To determine the inhibitory effect of this compound on the hydroxylation of benzoate to salicylate (B1505791) by hydroxyl radicals generated from H₂O₂ in the presence of Cu²⁺.

Materials:

Procedure:

  • Prepare a reaction mixture containing 10 mM sodium benzoate, 0.1 mM CuSO₄, and varying concentrations of this compound in 100 mM sodium phosphate buffer (pH 7.4).

  • Initiate the reaction by adding 10 mM H₂O₂.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding an appropriate quenching agent (e.g., catalase or by placing on ice).

  • Analyze the formation of salicylate using HPLC with fluorescence detection (excitation at 310 nm, emission at 400 nm).

  • Generate a standard curve using known concentrations of salicylic acid.

  • Calculate the percentage of inhibition of salicylate formation at each concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the salicylate formation.

Antioxidant_Assay_Workflow Start Prepare Reaction Mixture (Benzoate, CuSO₄, Chitotriose) Add_H2O2 Add H₂O₂ to Initiate Start->Add_H2O2 Incubate Incubate at 37°C for 1h Add_H2O2->Incubate Stop Stop Reaction Incubate->Stop Analyze HPLC Analysis (Salicylate Detection) Stop->Analyze Calculate Calculate % Inhibition and IC₅₀ Analyze->Calculate

Workflow for the benzoate hydroxylation assay.
In Vivo Model of Inflammatory Bowel Disease

This protocol is a general representation based on studies investigating the effects of chitooligosaccharides in rodent models of IBD.

Objective: To evaluate the therapeutic efficacy of this compound in a dextran (B179266) sulfate sodium (DSS)-induced colitis rat model.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Dextran sulfate sodium (DSS)

  • This compound

  • Standard laboratory animal diet and housing

  • Reagents and equipment for histological analysis, myeloperoxidase (MPO) assay, and cytokine analysis (e.g., ELISA kits).

Procedure:

  • Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Induction of Colitis: Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

  • Treatment:

    • Divide the DSS-treated rats into groups.

    • Administer this compound orally (e.g., by gavage) at various doses daily, starting from the first day of DSS administration or after the onset of clinical signs.

    • Include a positive control group treated with a standard IBD drug (e.g., 5-aminosalicylic acid).

  • Monitoring: Monitor the rats daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the study period, euthanize the rats and collect colon tissue and blood samples.

  • Assessment of Colitis:

    • Measure the colon length.

    • Perform histological analysis of colon sections to assess tissue damage and inflammation.

    • Conduct an MPO assay on colon tissue homogenates to quantify neutrophil infiltration.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or colon tissue homogenates using ELISA.

IBD_Model_Workflow Acclimatize Acclimatize Rats Induce Induce Colitis with DSS Acclimatize->Induce Treat Treat with Chitotriose (Oral Gavage) Induce->Treat Monitor Daily Monitoring (DAI) Treat->Monitor Collect Sample Collection (Colon, Blood) Monitor->Collect Assess Assess Colitis Severity (Histology, MPO, Cytokines) Collect->Assess Cancer_Cell_Workflow Culture Culture MDA-MB-231 Cells Treat_Viability Treat: Chitotriose Pre-incubation + Doxorubicin Culture->Treat_Viability Treat_Uptake Treat for Uptake Assay Culture->Treat_Uptake Treat_Signaling Treat for Signaling Analysis Culture->Treat_Signaling Assess_Viability Assess Cell Viability (MTT/WST-1) Treat_Viability->Assess_Viability Analyze_Uptake Analyze Doxorubicin Uptake (Flow Cytometry) Treat_Uptake->Analyze_Uptake Analyze_Signaling Analyze Egr1/Gadd45a Expression (Western Blot) Treat_Signaling->Analyze_Signaling

References

Chitotriose Trihydrochloride in Agriculture: A Technical Guide to a Bio-stimulant and Plant Defense Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chitotriose trihydrochloride, a trimer of N-acetylglucosamine derived from chitin (B13524), is emerging as a significant bioactive molecule in agriculture. As a specific short-chain chitin oligosaccharide (COS), it plays a dual role in promoting plant growth and eliciting plant defense mechanisms against pathogens. This technical guide provides an in-depth overview of the applications of chitotriose and related short-chain oligosaccharides in agriculture, focusing on quantitative data from in vitro studies, detailed experimental protocols, and the underlying signaling pathways. While field data for pure this compound is limited, research on mixtures of short-chain chitin oligosaccharides, where chitotriose is a key component, provides valuable insights into its potential.

Data Presentation: Efficacy of Short-Chain Chitin Oligosaccharides

The following table summarizes the quantitative effects of a low-molecular-weight chitin mix (CHL), rich in dimers, trimers (chitotriose), and tetramers, on the growth of Arabidopsis thaliana in vitro.[1][2]

ParameterTreatmentPercentage Increase Over Control
Fresh Weight Low-Molecular-Weight Chitin Mix (CHL)10%
Radicle Length Low-Molecular-Weight Chitin Mix (CHL)25%
Total Carbon Content Low-Molecular-Weight Chitin Mix (CHL)6%
Total Nitrogen Content Low-Molecular-Weight Chitin Mix (CHL)8%

Experimental Protocols

In Vitro Plant Growth Promotion Assay

This protocol is adapted from studies on the effect of a low-molecular-weight chitin mix (CHL) on Arabidopsis thaliana.[1]

1. Plant Material and Sterilization:

  • Use Arabidopsis thaliana (e.g., ecotype Col-0) seeds.
  • Surface sterilize seeds by exposing them to chlorine gas (generated by adding 3.3 mL of 12 N HCl to 100 mL of commercial bleach) in a desiccator overnight.

2. Growth Medium and Treatment Preparation:

  • Prepare Murashige and Skoog (MS) liquid culture medium.
  • Prepare a stock solution of the Low-Molecular-Weight Chitin Mix (CHL), which is comprised of 92% dimers, trimers, and tetramers.
  • Add the CHL stock solution to the MS medium to achieve the desired final concentration for the treatment group. An untreated control group should be prepared with MS medium only.

3. Seed Germination and Growth Conditions:

  • Aseptically place sterilized seeds in flasks containing the prepared liquid MS medium (treatment and control).
  • Cold-stratify the seeds by incubating at 4°C for 48 hours to synchronize germination.
  • Transfer the flasks to a growth chamber with a controlled environment: 22°C, 16-hour light/8-hour dark photoperiod.

4. Data Collection and Analysis:

  • After a specified growth period (e.g., 14 days), harvest the seedlings.
  • Gently blot the seedlings to remove excess medium.
  • Measure fresh weight using an analytical balance.
  • Measure radicle length using a calibrated ruler or imaging software.
  • Analyze total carbon and nitrogen content using an elemental analyzer.
  • Statistically analyze the data to compare the treatment group with the control group.

Plant Defense Gene Expression Analysis

This protocol outlines a general method for analyzing the induction of defense-related gene expression by chitin oligosaccharides.

1. Plant Material and Treatment:

  • Grow plants (e.g., Arabidopsis thaliana or crop of interest) in a sterile environment (e.g., on MS agar (B569324) plates or in hydroponics).
  • Prepare a solution of this compound at the desired concentration.
  • Apply the solution to the plants, for example, by spraying the leaves or adding it to the growth medium. A mock treatment with the solvent (e.g., water) should be used for the control group.

2. Sample Collection and RNA Extraction:

  • Harvest plant tissue (e.g., leaves or roots) at different time points after treatment (e.g., 0, 30, 60, 120 minutes).
  • Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity.
  • Extract total RNA from the frozen tissue using a suitable RNA extraction kit or protocol.

3. Gene Expression Analysis (RT-qPCR):

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  • Perform quantitative real-time PCR (qPCR) using primers specific for the defense-related genes of interest (e.g., chitinases, pathogenesis-related proteins).
  • Use a housekeeping gene (e.g., actin) as an internal control for normalization.
  • Calculate the relative gene expression levels using the comparative Ct method (ΔΔCt).

Signaling Pathways and Mechanisms of Action

Chitotriose and other short-chain chitin oligosaccharides act as Pathogen-Associated Molecular Patterns (PAMPs).[3][4] Their perception by the plant cell initiates a signaling cascade that leads to PAMP-triggered immunity (PTI).

Chitin Perception and Early Signaling

The initial perception of chitin oligosaccharides occurs at the plasma membrane.

Chitin_Perception cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitotriose Chitotriose CEBiP CEBiP Chitotriose->CEBiP Binds LYK5 LYK5 CEBiP->LYK5 Associates with CERK1 CERK1 LYK5->CERK1 Forms complex with Signaling_Cascade Downstream Signaling CERK1->Signaling_Cascade Activates

Caption: Chitin oligosaccharide perception at the plant cell plasma membrane.

Downstream Signaling Cascade

Activation of the receptor complex triggers a downstream signaling cascade, often involving Mitogen-Activated Protein Kinases (MAPKs), leading to the activation of defense responses.[3]

MAPK_Cascade CERK1_Active Activated CERK1 MAPKKK MAPK Kinase Kinase CERK1_Active->MAPKKK Phosphorylates MKK4_5 MKK4/5 MAPKKK->MKK4_5 Phosphorylates MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylates Transcription_Factors Transcription Factors (e.g., WRKYs) MPK3_6->Transcription_Factors Activates Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes PTI PAMP-Triggered Immunity Defense_Genes->PTI

Caption: A simplified MAPK cascade activated by chitin perception.

Conclusion

This compound and related short-chain chitin oligosaccharides represent a promising class of biostimulants and bio-pesticides for sustainable agriculture. Their ability to enhance plant growth and activate innate immune responses provides a dual benefit for crop production. The quantitative data from in vitro studies demonstrate a significant positive impact on plant development. The elucidation of the signaling pathways involved in chitin perception and response provides a foundation for the development of novel agricultural products. Further research, particularly field trials with pure this compound, is necessary to fully realize its potential in commercial agriculture. This guide serves as a foundational resource for researchers and professionals aiming to explore and develop applications of this versatile biomolecule.

References

Chitotriose Trihydrochloride: A Potential Prebiotic for Gut Health Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chitotriose trihydrochloride, a specific chitooligosaccharide (COS) with a degree of polymerization of three, is emerging as a promising prebiotic candidate with the potential to beneficially modulate the gut microbiota and improve host health. As a derivative of chitin, the second most abundant polysaccharide in nature, chitotriose offers a biocompatible and biodegradable option for therapeutic and nutraceutical applications. This technical guide provides a comprehensive overview of the current scientific evidence supporting the prebiotic potential of chitotriose, detailing its effects on gut microbial composition, the production of beneficial metabolites, and the subsequent impact on host-level physiological processes. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel prebiotics for gut health and disease prevention.

Introduction to Chitotriose as a Prebiotic

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Chitooligosaccharides (COS), including chitotriose, are gaining attention as non-plant-derived prebiotics.[1] Due to their β-1,4-glycosidic linkages, they resist digestion in the upper gastrointestinal tract and become available for fermentation by the colonic microbiota.[1] While much of the existing research has focused on COS as a mixture of different chain lengths, studies on purified forms like chitotriose are beginning to reveal its specific effects.

Effects on Gut Microbiota Composition

In vitro fermentation studies using human fecal inocula have demonstrated the ability of chitotriose to significantly alter the composition of the gut microbiota.

Modulation of Bacterial Phyla

Studies on chitooligosaccharides have shown a general trend of increasing the relative abundance of Bacteroidetes while decreasing Firmicutes and Proteobacteria.[1] One key in vitro study utilizing purified chitotriose demonstrated a significant increase in the abundance of the Bacteroidetes phylum.[2] This shift in the Firmicutes-to-Bacteroidetes ratio is often associated with a lean phenotype and improved metabolic health.

Promotion of Beneficial Genera

Chitotriose has been shown to selectively promote the growth of specific beneficial bacterial genera. In an in vitro fermentation model using fecal samples from patients with nonalcoholic fatty liver disease (NAFLD), chitotriose supplementation led to a notable increase in the abundance of Fusobacterium, Clostridium_sensu_stricto_13, and Anaerostipes.[2] While the role of Fusobacterium in health is complex, certain species are considered commensal, and Anaerostipes is a known butyrate (B1204436) producer. Broader studies on COS mixtures have also shown increases in beneficial genera such as Akkermansia and Bifidobacterium.[3][4]

Inhibition of Potentially Pathogenic Bacteria

Research on COS mixtures suggests an inhibitory effect on certain potentially pathogenic bacteria. For instance, some studies have reported a decrease in the abundance of Escherichia-Shigella and Desulfovibrio.[1] While direct evidence for chitotriose is still emerging, its antibacterial properties against pathogens like Salmonella have been documented, suggesting a potential for competitive exclusion and a reduction of harmful bacteria in the gut.[5]

Table 1: Summary of Reported Changes in Gut Microbiota Following Chitotriose and Chitooligosaccharide (COS) Fermentation

Bacterial GroupChange ObservedSubstrateStudy Type
Phylum Level
BacteroidetesChitotrioseIn vitro fermentation[2]
BacteroidetesCOSIn vitro fermentation[1]
ProteobacteriaCOSIn vitro fermentation[1]
Genus Level
FusobacteriumChitotrioseIn vitro fermentation[2]
Clostridium_sensu_stricto_13ChitotrioseIn vitro fermentation[2]
AnaerostipesChitotrioseIn vitro fermentation[2]
AkkermansiaCOSIn vivo (rats)[3]
BacteroidesCOSIn vivo (rats)[3]
BifidobacteriumCOSIn vivo (piglets)[1]
LactobacillusCOSIn vivo (piglets)[1]

(Note: "↑" indicates an increase in abundance, "↓" indicates a decrease. This table summarizes qualitative findings from the cited literature.)

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which play a crucial role in host health.

Increased Total SCFA Production

In vitro fermentation of chitotriose has been shown to significantly increase the total production of SCFAs.[2] This overall increase in SCFA concentration contributes to a lower colonic pH, which can inhibit the growth of pH-sensitive pathogens.

Specific SCFA Profiles

While detailed quantitative data for individual SCFAs from pure chitotriose fermentation is still limited, studies on related compounds provide insights. The increase in butyrate-producing genera like Anaerostipes following chitotriose fermentation suggests a potential for enhanced butyrate production.[2] Butyrate is the preferred energy source for colonocytes and has anti-inflammatory and anti-proliferative properties.[6] Fermentation of COS mixtures has been shown to increase the concentrations of acetate, propionate, and butyrate.[1]

Table 2: Summary of Short-Chain Fatty Acid (SCFA) Production from Chitotriose and Chitooligosaccharide (COS) Fermentation

SCFAChange ObservedSubstrateStudy Type
Total SCFAsChitotrioseIn vitro fermentation[2]
AcetateCOSIn vitro fermentation[1]
PropionateCOSIn vitro fermentation[1]
ButyrateCOSIn vitro fermentation[1]

(Note: "↑" indicates an increase in concentration. This table summarizes qualitative findings from the cited literature.)

Host Response and Signaling Pathways

The prebiotic effects of chitotriose extend beyond the gut lumen, influencing host physiology through various signaling pathways.

Enhancement of Gut Barrier Function

SCFAs, particularly butyrate, produced from prebiotic fermentation can enhance the integrity of the intestinal barrier. This is achieved by upregulating the expression of tight junction proteins such as Zonula occludens-1 (ZO-1) and occludin.[4][5] A strengthened gut barrier reduces intestinal permeability, thereby preventing the translocation of harmful substances like lipopolysaccharides (LPS) into the bloodstream and reducing systemic inflammation.[7]

Gut_Barrier_Enhancement cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium Chitotriose Chitotriose Gut_Microbiota Gut_Microbiota Chitotriose->Gut_Microbiota Fermentation SCFAs SCFAs Gut_Microbiota->SCFAs Production IEC Intestinal Epithelial Cell SCFAs->IEC Signaling TJ_Proteins Tight Junction Proteins (ZO-1, Occludin) IEC->TJ_Proteins Upregulation Barrier_Function Gut Barrier Function TJ_Proteins->Barrier_Function Enhancement

Caption: Chitotriose fermentation by gut microbiota leads to SCFA production, which enhances gut barrier function.

Modulation of Inflammatory Responses

By preventing the leakage of pro-inflammatory molecules like LPS, the enhanced gut barrier function indirectly reduces systemic inflammation. Furthermore, SCFAs can directly modulate the host's immune response. Butyrate, for instance, is a histone deacetylase (HDAC) inhibitor that can suppress the activity of the pro-inflammatory transcription factor NF-κB.[8] This can lead to a reduction in the production of inflammatory cytokines.

Inflammatory_Response_Modulation cluster_lumen Gut Lumen cluster_immune_cell Immune Cell (e.g., Macrophage) SCFAs Short-Chain Fatty Acids NFkB NF-κB SCFAs->NFkB Inhibition Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Production In_Vitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in anaerobic PBS Fecal_Sample->Homogenization Inoculum Fecal Inoculum Homogenization->Inoculum Fermentation Anaerobic Fermentation (37°C, 0-48h) with Chitotriose Inoculum->Fermentation Sampling Collect Samples (0, 12, 24, 48h) Fermentation->Sampling Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis

References

The Core Interaction: A Technical Guide to Chitotriose Trihydrochloride and Chitinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, a group of glycosyl hydrolase enzymes, are pivotal in the degradation of chitin (B13524), the second most abundant polysaccharide in nature. Their roles span from nutritional acquisition in bacteria to defense mechanisms in plants and innate immunity in mammals. The interaction between chitinases and their substrates or inhibitors is a critical area of study for the development of novel therapeutics, particularly in the fields of antifungal agents, anti-inflammatory drugs, and biomarkers for various diseases. Chitotriose, a trimer of N-acetylglucosamine, and its soluble salt form, Chitotriose Trihydrochloride, serve as fundamental tools for elucidating the kinetics, binding mechanisms, and biological consequences of chitinase (B1577495) activity. This technical guide provides an in-depth overview of the core interaction between this compound and chitinase, compiling quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

A note on nomenclature: The scientific literature predominantly refers to the interacting molecule as "chitotriose." this compound is the salt form that enhances solubility and stability for experimental use. This guide will use "chitotriose" when discussing the direct molecular interaction, with the understanding that the trihydrochloride salt is the typical reagent.

Quantitative Data on Chitotriose-Chitinase Interaction

The interaction between chitotriose and chitinases can be characterized by several key quantitative parameters, including binding affinity (dissociation constant, Kd), enzyme kinetics (Michaelis-Menten constant, Km, and catalytic rate, kcat), and inhibition constants (Ki). The following tables summarize available data from various studies.

Chitinase SourceLigandMethodParameterValueReference
BarleyChitotrioseFluorescence SpectroscopyKd19 µM[1]
Barley(GlcNAc)2 (Chitobiose)Fluorescence SpectroscopyKd43 µM[1]
Barley(GlcNAc)4 (Chitotetraose)Fluorescence SpectroscopyKd6 µM[1]

Table 1: Binding Affinity of Chitin Oligomers to Barley Chitinase. This table presents the dissociation constants (Kd) for chitotriose and other N-acetylglucosamine oligomers with barley chitinase, indicating the strength of their binding.

Chitinase SourceSubstrateKmkcatReference
Barley4-methylumbelliferyl ß-N,N',N''-triacetylchitotrioside33 µM0.33 min⁻¹[1]
Barley(GlcNAc)4 (Chitotetraose)3 µM35 min⁻¹[1]

Table 2: Enzyme Kinetic Parameters of Barley Chitinase. This table details the Michaelis-Menten constant (Km) and catalytic rate (kcat) for barley chitinase with a synthetic chitotriose derivative and a natural substrate.

While specific inhibitory constant (Ki) values for this compound are not extensively reported across a wide range of chitinases, chitotriose itself can act as a competitive inhibitor by occupying the active site. The determination of Ki would follow standard enzyme inhibition assays as detailed in the experimental protocols section.

Experimental Protocols

Chitinase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method to measure chitinase activity, which can be adapted to study inhibition by this compound.

Materials:

  • Chitinase solution (e.g., from bacterial, fungal, or mammalian source)

  • 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (Substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.0)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.

  • Dilute the chitinase enzyme to the desired concentration in the assay buffer.

  • In the wells of the microplate, add the assay buffer.

  • For inhibition studies, add varying concentrations of this compound to the wells.

  • Add the chitinase solution to all wells except the blank.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence using a fluorometer.

  • Calculate the enzyme activity and inhibition based on the fluorescence readings.

Determination of Inhibitory Constant (Ki) using Lineweaver-Burk Plot

This protocol outlines the steps to determine the type of inhibition and the inhibitory constant (Ki) of this compound.

Procedure:

  • Perform the chitinase activity assay as described above with a range of substrate concentrations.

  • Repeat the assay in the presence of several fixed concentrations of this compound.

  • Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.[2][3][4]

  • Analyze the plot to determine the mode of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.[5]

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect in the second or third quadrant.

  • The Ki can be calculated from the slopes and intercepts of the lines, or by using a Dixon plot (1/V vs. [I]).[6]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified chitinase solution

  • This compound solution

  • Dialysis buffer (identical for both protein and ligand)

Procedure:

  • Prepare the chitinase solution in the sample cell and the this compound solution in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.

  • Perform a series of injections of the this compound solution into the chitinase solution while monitoring the heat changes.

  • Integrate the heat-per-injection data to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathways and Logical Relationships

The interaction of chitin oligomers like chitotriose with cellular receptors can trigger specific signaling cascades, particularly in plants and mammalian immune cells.

Plant Chitin-Elicited Signaling Pathway

In plants, chitin fragments act as Pathogen-Associated Molecular Patterns (PAMPs) that trigger an immune response.[7]

plant_chitin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin Chitin Oligomer CERK1 CERK1 (LysM Receptor Kinase) Chitin->CERK1 CEBiP CEBiP (LysM Receptor Protein) Chitin->CEBiP RLCK RLCK CERK1->RLCK CEBiP->CERK1 MAPKKK MAPKKK RLCK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/6) MAPKK->MAPK TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes

Plant chitin-elicited signaling pathway.

This pathway begins with the recognition of chitin oligomers by LysM receptor kinases (e.g., CERK1) and receptor proteins (e.g., CEBiP) at the plasma membrane.[8][9] This recognition activates a phosphorylation cascade involving receptor-like cytoplasmic kinases (RLCKs) and a mitogen-activated protein kinase (MAPK) cascade (MAPKKK, MAPKK, MAPK).[10][11][12][13] Activated MAPKs then translocate to the nucleus to activate transcription factors, leading to the expression of defense-related genes.[14]

Mammalian Chitotriosidase and Macrophage Activation

In mammals, chitotriosidase (CHIT1) is primarily secreted by activated macrophages and is implicated in inflammatory responses.

macrophage_activation cluster_extracellular Extracellular cluster_macrophage Macrophage Pathogen Chitin-containing Pathogen Chitin_Fragments Chitin Fragments Pathogen->Chitin_Fragments Activation Macrophage Activation Pathogen->Activation Stimuli (e.g., IFN-γ, LPS) CHIT1_Secretion CHIT1 Secretion Activation->CHIT1_Secretion Inflammatory_Response Inflammatory Response Activation->Inflammatory_Response CHIT1_Secretion->Pathogen Chitin Degradation TGFB_Signaling TGF-β Signaling Amplification CHIT1_Secretion->TGFB_Signaling TGFB_Signaling->Inflammatory_Response

Role of CHIT1 in macrophage activation.

Upon activation by stimuli such as pathogens or inflammatory cytokines, macrophages secrete chitotriosidase (CHIT1).[15][16] CHIT1 can degrade chitin from pathogens, contributing to innate immunity.[16] Furthermore, CHIT1 has been shown to amplify transforming growth factor-beta (TGF-β) signaling, which plays a complex role in inflammation and tissue remodeling.[17] This suggests a dual role for CHIT1 in both direct pathogen defense and modulation of the inflammatory environment.

Experimental Workflow for Chitinase Inhibitor Screening

A logical workflow for identifying and characterizing chitinase inhibitors like this compound is essential for drug discovery programs.

inhibitor_screening_workflow Start Compound Library (including this compound) Primary_Screen Primary Screen (High-Throughput Assay) Start->Primary_Screen Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Active Hits Mechanism_Study Mechanism of Inhibition (e.g., Lineweaver-Burk) Dose_Response->Mechanism_Study Binding_Affinity Binding Affinity (e.g., ITC, Fluorescence) Mechanism_Study->Binding_Affinity Lead_Compound Lead Compound Binding_Affinity->Lead_Compound

Workflow for chitinase inhibitor screening.

The process begins with a primary high-throughput screen of a compound library to identify initial hits.[18] Active compounds are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50). Promising candidates are further investigated to elucidate their mechanism of inhibition and to quantify their binding affinity using biophysical methods. This systematic approach allows for the identification and characterization of potent and specific chitinase inhibitors for therapeutic development.

Conclusion

The interaction between this compound and chitinases is a cornerstone of research into the function and inhibition of this important enzyme class. By providing a substrate mimic, this compound enables detailed kinetic and binding studies that are essential for understanding the catalytic mechanism of chitinases and for the development of novel drugs targeting chitinase activity. The signaling pathways initiated by chitin oligomers in plants and mammals highlight the broader biological significance of this interaction, with implications for agriculture and human health. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further explore the multifaceted world of chitinase-ligand interactions.

References

Chitotriose Trihydrochloride: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, an oligosaccharide derived from chitin, is emerging as a molecule of significant interest in biomedical research and drug development. Its diverse biological activities, ranging from antioxidant and anti-inflammatory effects to synergistic anticancer properties and enzyme inhibition, underscore its potential as a therapeutic agent and a valuable research tool. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on redox regulation, modulation of inflammatory signaling cascades, and enhancement of chemotherapeutic efficacy.

Antioxidant and Redox Regulation

This compound demonstrates notable antioxidant properties by directly scavenging reactive oxygen species (ROS) and modulating cellular antioxidant defense systems.

Quantitative Data on Antioxidant Activity

Assay TypeTargetThis compound ActivityReference Compound(s)
Hydroxylation of Benzoate (B1203000)Hydroxyl Radical (•OH)IC50: 80 µM[1]Aminoguanidine (IC50: 85 µM), Pyridoxamine (IC50: 10 µM), Trolox (IC50: 95 µM)[1]
Hydroxyl Radical ScavengingHydroxyl Radical (•OH)IC50: 55 µM[1]Chitobiose (IC50: 30 µM)[1]

Experimental Protocol: Inhibition of Benzoate Hydroxylation

This assay assesses the ability of a compound to inhibit the hydroxylation of benzoate to salicylate (B1505791) by hydroxyl radicals generated from the Fenton reaction (H₂O₂ in the presence of Cu²⁺).

  • Reagents: Sodium benzoate, hydrogen peroxide (H₂O₂), copper(II) sulfate (B86663) (CuSO₄), this compound, and reference compounds.

  • Procedure:

    • A reaction mixture is prepared containing sodium benzoate, CuSO₄, and varying concentrations of this compound or reference compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • The reaction is initiated by the addition of H₂O₂.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is stopped, and the amount of salicylate formed is quantified, typically by high-performance liquid chromatography (HPLC) with fluorescence detection.

    • The concentration of this compound that inhibits salicylate formation by 50% (IC50) is calculated.[1]

Anti-inflammatory Effects in Inflammatory Bowel Disease (IBD)

In the context of inflammatory bowel disease, chitotriose (also referred to as chitosan (B1678972) oligosaccharide or COS) acts as a potent redox regulator, mitigating intestinal inflammation and fibrosis. The core mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and subsequent suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2]

Signaling Pathway in IBD

IBD_Pathway chitotriose Chitotriose nrf2 Nrf2 chitotriose->nrf2 stimulates ros Oxidative Stress (ROS) ros->nrf2 activates nfkb NF-κB ros->nfkb activates are ARE nrf2->are translocates to nucleus and binds antioxidants Endogenous Antioxidants (e.g., HO-1) are->antioxidants upregulates antioxidants->ros neutralizes antioxidants->nfkb inhibits inflammation Pro-inflammatory Cytokines nfkb->inflammation promotes transcription of ibd IBD Pathogenesis (Inflammation, Fibrosis) inflammation->ibd contributes to Cancer_Pathway chitotriose Chitotriose (pre-incubation) doxorubicin Doxorubicin chitotriose->doxorubicin promotes nuclear entry of egr1 Egr1 Gene chitotriose->egr1 upregulates nucleus Nucleus doxorubicin->nucleus cell MDA-MB-231 Cell gadd45a Gadd45a Gene egr1->gadd45a modulates apoptosis Enhanced Cell Apoptosis gadd45a->apoptosis contributes to nucleus->apoptosis induces Chitinase_Inhibition_Workflow enzyme Chitinase Enzyme reaction Enzymatic Reaction enzyme->reaction substrate Fluorogenic Substrate (e.g., 4-MU-chitotriose) substrate->reaction inhibitor Chitotriose Trihydrochloride inhibitor->reaction measurement Measure Fluorescence reaction->measurement analysis Calculate % Inhibition / IC50 measurement->analysis

References

Methodological & Application

Application Notes and Protocols for Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, a trisaccharide derived from chitin (B13524), is a versatile molecule with significant applications in biochemical and biomedical research.[1] Its utility spans from serving as a substrate for chitinase (B1577495) activity assays to modulating cellular signaling pathways implicated in cancer and inflammation.[2][3] These application notes provide detailed protocols for utilizing this compound in key experimental settings, along with data presentation and visualization of associated signaling pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1]
Molecular Weight 610.86 g/mol [1][4]
Appearance White to almost white powder or flocculus[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 255 °C[1]
Optical Rotation [α]D²⁰ = 26 - 31° (c=1 in H₂O)[1]
Storage Conditions -20 °C[1]

Application 1: Chitinase Activity Assay

This compound can serve as a substrate for endochitinases, which are enzymes that cleave internal β-1,4-glycosidic bonds in chitin chains. The following protocol describes a colorimetric assay to determine endochitinase activity.

Experimental Protocol: Endochitinase Activity Assay

Objective: To measure the endochitinase activity using this compound as a substrate.

Materials:

  • This compound

  • Chitinase enzyme solution (e.g., from Trichoderma viride)

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • N-acetyl-D-glucosamine (GlcNAc) standard solutions

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer at a desired concentration (e.g., 1 mg/mL).

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 0.5 mL of the this compound solution with 0.5 mL of the chitinase enzyme solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).

    • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Color Development:

    • Boil the mixture for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a series of GlcNAc standard solutions of known concentrations.

    • Perform the DNS reaction with the standards as described in step 3.

    • Plot a standard curve of absorbance versus GlcNAc concentration.

  • Calculation:

    • Determine the amount of reducing sugars produced in the enzyme reaction from the standard curve.

    • One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.

Experimental Workflow: Chitinase Activity Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_sub Prepare Chitotriose Substrate Solution mix Mix Substrate and Enzyme Solutions prep_sub->mix prep_enz Prepare Chitinase Enzyme Solution prep_enz->mix prep_std Prepare GlcNAc Standards std_curve Generate Standard Curve prep_std->std_curve incubate Incubate at 37°C mix->incubate stop Stop Reaction with DNS Reagent incubate->stop boil Boil for 10 min stop->boil cool Cool to Room Temp boil->cool read_abs Read Absorbance at 540 nm cool->read_abs calculate Calculate Enzyme Activity read_abs->calculate std_curve->calculate

Caption: Workflow for determining chitinase activity.

Application 2: Synergistic Anticancer Effects with Doxorubicin (B1662922) in Breast Cancer Cells

Chitotriose has been shown to enhance the antitumor activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells.[2] This effect is associated with the upregulation of the Egr1 gene and enrichment of genes in the PI3K-Akt signaling pathway.[2]

Quantitative Data: Cell Viability in MDA-MB-231 Cells
Treatment GroupConcentrationPre-incubation TimeCell Viability (%)Reference
Doxorubicin (DOX)IC₅₀ value-~50[2]
Chitotriose100 µM4 h~100[2]
Combined (Chitotriose + DOX)100 µM Chitotriose4 h23.94[2]
Combined (Chitotriose + DOX)6.25 µM Chitotriose4 h~33.51 (16.49% enhancement vs DOX alone)[2]
Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound, alone and in combination with doxorubicin, on the viability of MDA-MB-231 cells.

Materials:

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • Chitotriose alone: Treat cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50, and 100 µM) for a specified duration (e.g., 24 or 48 hours).

    • Combined treatment: Pre-incubate cells with this compound for a specific time (e.g., 4 hours). Then, add doxorubicin at its IC₅₀ concentration and incubate for a further 24 hours.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow: Cell Viability Assay

G seed Seed MDA-MB-231 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Chitotriose and/or Doxorubicin incubate1->treat incubate2 Incubate for specified time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read_abs Read Absorbance at 490 nm dissolve->read_abs analyze Calculate Cell Viability read_abs->analyze

Caption: Workflow for assessing cell viability.

Application 3: Investigation of Cellular Signaling Pathways

Chitotriose and its derivatives have been shown to modulate several key signaling pathways, including PI3K/Akt, NF-κB, and MAPK. The following is a general protocol for investigating the effect of this compound on these pathways using Western blot analysis.

Experimental Protocol: Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation and expression levels of key proteins in the PI3K/Akt, NF-κB, and MAPK signaling pathways.

Materials:

  • Cultured cells (e.g., MDA-MB-231, macrophages)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflow

PI3K/Akt Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates

Caption: The PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates pIkB p-IκB IKK->pIkB Phosphorylates IkB IκB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to pIkB->NFkB Releases Degradation Proteasomal Degradation pIkB->Degradation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Initiates

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

G Stimulus Extracellular Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates pMAPK p-MAPK Response Cellular Response (Proliferation, Differentiation) pMAPK->Response Mediates

Caption: A generic MAPK signaling cascade.

Experimental Workflow: Western Blot Analysis

G treat Treat cells with Chitotriose lyse Lyse cells treat->lyse quantify Quantify protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze results detect->analyze

Caption: Workflow for Western blot analysis.

Conclusion

This compound is a valuable tool for researchers in various fields. The protocols and data presented here provide a framework for its application in studying enzyme kinetics, cancer cell biology, and cellular signaling. Further research will likely uncover additional applications for this versatile oligosaccharide.

References

Application Notes and Protocols for Chitotriose Trihydrochloride in Chitinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Chitotriose Trihydrochloride and its derivatives as substrates in chitinase (B1577495) activity assays. The following sections detail the principles, experimental procedures, and data presentation for both colorimetric and fluorometric detection methods.

Introduction to Chitinase Assays and the Role of Chitotriose

Chitinases are glycoside hydrolase enzymes that catalyze the degradation of chitin (B13524), a polymer of N-acetylglucosamine. These enzymes are subjects of extensive research due to their roles in fungal pathogenesis, insect physiology, and human inflammatory diseases. Accurate measurement of chitinase activity is crucial for understanding their function and for the development of novel therapeutics.

Chitotriose, a trimer of N-acetylglucosamine, serves as a specific substrate for endochitinases, which cleave chitin chains internally. The use of chitotriose and its derivatives allows for sensitive and specific quantification of endochitinase activity.

Assay Principles

The fundamental principle of a chitinase assay using chitotriose involves the enzymatic hydrolysis of the substrate by a chitinase, followed by the quantification of the reaction products. Two common approaches are detailed below: a colorimetric method for unlabeled chitotriose and a highly sensitive fluorometric method using a labeled derivative.

Colorimetric Assay Principle

This method relies on the detection of the reducing ends of the N-acetylglucosamine and its oligomers produced upon the hydrolysis of chitotriose. The 3,5-dinitrosalicylic acid (DNS) method is a common technique for this purpose. In this reaction, the DNS reagent is reduced by the sugar products under alkaline conditions and heat, resulting in a color change that can be measured spectrophotometrically at 540 nm.

Fluorometric Assay Principle

Fluorometric assays offer significantly higher sensitivity compared to colorimetric methods.[1] This approach utilizes a chitotriose molecule chemically linked to a fluorophore, such as 4-methylumbelliferone (B1674119) (4MU). Enzymatic cleavage of the glycosidic bond releases the free fluorophore, which exhibits a dramatic increase in fluorescence upon a change in pH.[1] The fluorescence intensity is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[1]

Experimental Protocols

Protocol 1: Colorimetric Chitinase Assay

This protocol is adapted from the principles of reducing sugar detection assays.

Materials:

  • This compound

  • Chitinase-containing sample (e.g., cell lysate, purified enzyme)

  • Assay Buffer (e.g., 200 mM Potassium Phosphate Buffer, pH 6.0)

  • DNS (3,5-Dinitrosalicylic Acid) Reagent

  • N-Acetyl-D-Glucosamine (NAG) Standard Solution (for standard curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in Assay Buffer to a final concentration of 1 mg/mL.

  • Prepare NAG Standards: Prepare a series of NAG standards in Assay Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 50 µL of the Chitotriose substrate solution.

    • Add 50 µL of the chitinase sample. Include a blank control with 50 µL of Assay Buffer instead of the enzyme.

    • Incubate at 37°C for a suitable time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 100 µL of DNS reagent to each tube.

    • Boil the tubes for 5-10 minutes in a water bath.

    • Cool the tubes to room temperature.

  • Measurement:

    • Transfer 150 µL of each reaction mixture to a 96-well plate.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Generate a standard curve using the NAG standards and determine the concentration of reducing sugars produced in the enzymatic reaction.

    • One unit of chitinase activity can be defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Protocol 2: Fluorometric Chitinase Assay

This protocol is based on the use of a fluorogenic substrate, 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose.

Materials:

  • 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose

  • Chitinase-containing sample

  • Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.0)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 4-Methylumbelliferone (4MU) Standard Solution (for standard curve)

  • Fluorometric microplate reader

Procedure:

  • Prepare Substrate Working Solution: Dissolve the fluorogenic substrate in the Assay Buffer to a final concentration of 0.2-0.5 mg/mL.

  • Prepare 4MU Standards: Prepare a series of 4MU standards in the Stop Solution.

  • Enzymatic Reaction:

    • In a 96-well black microplate, add 50 µL of the Substrate Working Solution to each well.

    • Add 1-10 µL of the chitinase sample to each well. Include a blank control with Assay Buffer instead of the enzyme.

    • Incubate the plate at 37°C for 30 minutes.[2]

  • Stop Reaction:

    • Add 200 µL of Stop Solution to each well to terminate the reaction and enhance the fluorescence of the liberated 4MU.[2]

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from the fluorescence of the samples.

    • Generate a standard curve using the 4MU standards and determine the amount of 4MU produced.

    • Calculate the chitinase activity, where one unit is defined as the amount of enzyme that liberates 1 µmol of 4MU per minute.

Data Presentation

Quantitative data from chitinase assays should be presented in a clear and organized manner. Tables are an effective way to summarize results.

Table 1: Michaelis-Menten Kinetic Parameters for a Novel Chitinase

SubstrateKm (µM)Vmax (nmol/min/mg)
Chitotriose150850
Colloidal Chitin2.5 mg/mL420

Table 2: Inhibition of Chitinase Activity by Various Compounds

Inhibitor (Concentration)% Inhibition of Chitinase Activity
Allosamidin (10 µM)95.2%
Compound X (50 µM)78.5%
Compound Y (50 µM)15.3%
Vehicle Control0%

Visualizations

Diagrams illustrating the experimental workflow and underlying principles can aid in understanding the assay.

Chitinase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Substrate, Buffer, and Enzyme Mix Mix Substrate and Enzyme Reagents->Mix Standards Prepare Standard Curve (NAG or 4MU) Calculate Calculate Activity Standards->Calculate Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Absorbance or Fluorescence Stop->Measure Measure->Calculate

Caption: General workflow for a chitinase assay.

Assay_Principles cluster_colorimetric Colorimetric Assay cluster_fluorometric Fluorometric Assay Chitotriose Chitotriose Products1 Reducing Sugars (NAG oligomers) Chitotriose->Products1 Hydrolysis Chitinase1 Chitinase DNS Add DNS Reagent + Heat Products1->DNS Color Colored Product (Measure at 540 nm) DNS->Color Fluor_Substrate 4MU-Chitotriose (Low Fluorescence) Products2 Free 4MU (High Fluorescence) Fluor_Substrate->Products2 Hydrolysis Chitinase2 Chitinase Stop_Buffer Add Stop Buffer (Basic pH) Products2->Stop_Buffer Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 450 nm) Stop_Buffer->Fluorescence

Caption: Principles of colorimetric and fluorometric chitinase assays.

References

Application Notes and Protocols for Chitotriose Trihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Chitotriose Trihydrochloride solutions in common research applications, including enzymatic assays and cell culture experiments.

General Information and Properties

This compound is the trimer of glucosamine, supplied as a white to almost white crystalline powder. It is known for its high solubility in aqueous solutions and stability under various laboratory conditions.[1][2]

PropertyValueReference
Synonyms Chitosan trimer trihydrochloride, Chitosan Trimer[2][3]
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[2][4]
Molecular Weight 610.86 g/mol [2][4]
Appearance White to almost white powder or crystals[3][4]
Solubility Highly soluble in water[2]
Storage (Solid) -20°C[2][5]

Preparation of Stock Solutions

A concentrated stock solution is recommended for accurate and repeatable dilutions into final working concentrations.

Protocol: Preparation of a 10 mg/mL Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., deionized, distilled, or Milli-Q)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptically weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of sterile water to the tube (e.g., 0.5 mL for a final volume of 1 mL).

  • Vortex the mixture until the powder is completely dissolved. The solution should be clear and colorless.

  • Bring the solution to the final desired volume with sterile water. For a 10 mg/mL solution, add water until the final volume is 1 mL.

  • For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions: Based on protocols for similar chitooligosaccharides, it is recommended to store aqueous stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Application: Substrate for Chitinase (B1577495) Assays

This compound serves as a soluble substrate for the enzymatic assay of chitinases. The hydrolysis of chitotriose by chitinase produces smaller oligosaccharides and monosaccharides with reducing ends, which can be quantified using colorimetric methods.

Protocol: Colorimetric Chitinase Assay using the DNS Method

This protocol is adapted from standard chitinase assays using soluble substrates.

Materials:

  • This compound stock solution (e.g., 10 mg/mL)

  • Chitinase enzyme solution (purified or crude extract)

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • 96-well microplate or microcentrifuge tubes

  • Water bath or incubator set to 37°C

  • Spectrophotometer capable of reading absorbance at 540 nm

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Prepare Assay Buffer (50 mM Sodium Acetate, pH 5.0) B Prepare Substrate Working Solution (e.g., 1 mg/mL in Assay Buffer) A->B D Mix Substrate and Enzyme in microplate wells B->D C Prepare Enzyme Dilutions C->D E Incubate at 37°C (e.g., 30 minutes) D->E F Add DNS Reagent to stop reaction E->F G Boil for 5-15 minutes F->G H Cool to room temperature G->H I Measure Absorbance at 540 nm H->I

Caption: Workflow for a colorimetric chitinase assay.

Procedure:

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mg/mL this compound stock solution in Assay Buffer to the desired final concentrations (e.g., a range from 0.2 to 1.0 mg/mL).[7][8]

    • Enzyme Solution: Prepare appropriate dilutions of the chitinase enzyme in Assay Buffer.

  • Enzymatic Reaction:

    • In a 96-well plate or microcentrifuge tubes, add 50 µL of the Substrate Working Solution.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

    • Include a substrate blank (50 µL Substrate Working Solution + 50 µL Assay Buffer) for each substrate concentration.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on enzyme activity.

  • Colorimetric Detection:

    • Stop the reaction by adding 100 µL of DNS reagent to each well.

    • Seal the plate or cap the tubes and heat in a boiling water bath for 5-15 minutes to allow for color development.

    • Cool the reactions to room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the substrate blank from the corresponding sample readings.

    • Enzyme activity can be determined by comparing the absorbance to a standard curve of a reducing sugar (e.g., N-acetylglucosamine).

ParameterRecommended Range/Value
Assay Buffer 50 mM Sodium Acetate, pH 5.0
Substrate Concentration 0.2 - 1.0 mg/mL
Incubation Temperature 37°C
Incubation Time 15 - 60 minutes
Detection Wavelength 540 nm

Application: Cell Culture Studies

Chitooligosaccharides, including chitotriose, have been shown to possess anti-cancer properties and can modulate cellular signaling pathways.[9][10]

Protocol: Preparation of this compound for Cell Culture

Materials:

  • Sterile stock solution of this compound (e.g., 10 mg/mL in water)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and antibiotics)

  • Cultured cells in flasks or plates

Procedure:

  • Thaw the sterile, aliquoted stock solution of this compound at room temperature.

  • Determine the desired final concentration of chitotriose for your experiment. Concentrations used in studies with related chitooligosaccharides can range from µg/mL to mg/mL.[11]

  • Under sterile conditions in a laminar flow hood, dilute the stock solution directly into the complete cell culture medium to achieve the final concentration. For example, to achieve a final concentration of 100 µg/mL in 10 mL of medium, add 100 µL of a 1 mg/mL stock solution.

  • Gently mix the medium containing chitotriose.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

Signaling Pathways Modulated by Chitooligosaccharides

Chitooligosaccharides have been reported to influence key signaling pathways involved in cancer cell proliferation and survival. For instance, they can inhibit the PI3K/AKT/mTOR pathway and activate the ERK pathway.[9][10] In combination with chemotherapeutic agents like doxorubicin, chitotriose can upregulate the expression of Egr1, which in turn can activate Gadd45a, a protein involved in cell cycle arrest and DNA repair.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COS Chitotriose Receptor Receptor ? COS->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits ERK ERK Receptor->ERK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Egr1_g Egr1 gene ERK->Egr1_g Upregulates Transcription Egr1_p Egr1 protein Gadd45a_g Gadd45a gene Egr1_p->Gadd45a_g Activates Transcription Egr1_g->Egr1_p Apoptosis Cell Cycle Arrest & Apoptosis Gadd45a_g->Apoptosis

Caption: Potential signaling pathways affected by chitotriose.

References

Application Notes and Protocols: Chitotriose Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitotriose Trihydrochloride, a trimer of N-acetylglucosamine, is a well-defined chito-oligosaccharide (COS) that has garnered significant interest in biomedical research. Its water solubility and biocompatibility make it a promising candidate for various therapeutic applications. These application notes provide an overview of the use of this compound in cell culture, with a focus on its anticancer, antifungal, and gut health-promoting properties. Detailed protocols and quantitative data are presented to guide researchers in their experimental design.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl--INVALID-LINK--
Molecular Weight 610.86 g/mol --INVALID-LINK--
Appearance White to off-white powderN/A
Solubility WaterN/A

I. Anticancer Applications

This compound has demonstrated potential as a synergistic agent in cancer therapy, enhancing the efficacy of existing chemotherapeutic drugs.

A. Synergistic Effect with Doxorubicin (B1662922) in Breast Cancer Cells

A recent study highlighted the ability of this compound to enhance the antitumor activity of doxorubicin in MDA-MB-231 human breast cancer cells.[1] Pre-incubation with this compound was found to promote the nuclear uptake of doxorubicin, leading to increased apoptosis.[1]

Effective Concentration Range: 6.25 to 100 µM[2]

Cell LineTreatmentConcentration of ChitotrioseOutcome
MDA-MB-231Combination with Doxorubicin6.25 - 100 µMEnhanced doxorubicin efficacy in a dose-dependent manner.[2]
B. Signaling Pathway Modulation

The synergistic effect of this compound in MDA-MB-231 cells is associated with the upregulation of the Early Growth Response 1 (Egr1) gene.[1] Egr1, in turn, modulates its downstream target, Gadd45a (Growth Arrest and DNA Damage-inducible alpha), contributing to enhanced cell death.[1] Furthermore, this compound has been shown to influence the PI3K-Akt and focal adhesion signaling pathways.[1]

anticancer_pathway Chitotriose Chitotriose Trihydrochloride Egr1 Egr1 Gene Upregulation Chitotriose->Egr1 PI3K_Akt PI3K-Akt Pathway Chitotriose->PI3K_Akt Focal_Adhesion Focal Adhesion Pathway Chitotriose->Focal_Adhesion Gadd45a Gadd45a Activation Egr1->Gadd45a Apoptosis Enhanced Apoptosis Gadd45a->Apoptosis experimental_workflow cluster_viability Cell Viability Assay cluster_uptake Cellular Uptake Assay s1 Seed Cells s2 Pre-incubate with Chitotriose s1->s2 s3 Add Doxorubicin s2->s3 s4 MTT Assay s3->s4 u1 Seed Cells on Coverslips u2 Pre-incubate with Chitotriose u1->u2 u3 Add Doxorubicin u2->u3 u4 Fix and Stain (DAPI) u3->u4 u5 Confocal Microscopy u4->u5 gut_health_pathway COS Chito-oligosaccharides PI3K_AKT PI3K/AKT Pathway Activation COS->PI3K_AKT ERK ERK Pathway Inhibition COS->ERK TJ Tight Junction Integrity PI3K_AKT->TJ ERK->TJ

References

Application Notes and Protocols: Chitotriose Trihydrochloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose Trihydrochloride, a chitooligosaccharide derived from chitin, is an emerging biomaterial in the field of advanced drug delivery.[1] Its inherent properties, including high water solubility, biocompatibility, biodegradability, and low molecular weight, make it a promising candidate for the development of sophisticated carrier systems for therapeutic agents.[2][3] Unlike its high-molecular-weight precursor, chitosan (B1678972), chitotriose offers distinct advantages such as improved absorption and potentially faster drug release characteristics.[2] These application notes provide an overview of the utility of this compound in drug delivery and present detailed protocols for the synthesis and evaluation of chitotriose-based nanoparticles and hydrogels.

Key Applications in Drug Delivery

This compound is being explored for various drug delivery applications, primarily leveraging its ability to form nanoparticles and hydrogels. These systems can encapsulate a wide range of therapeutic molecules, from small molecule drugs to larger biologics.

  • Targeted Drug Delivery: The surface of chitotriose-based nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific sites, such as tumor tissues or inflamed regions, thereby increasing therapeutic efficacy and reducing off-target side effects.[4]

  • Controlled Release: Hydrogel formulations incorporating chitotriose can provide sustained release of encapsulated drugs over an extended period, which is beneficial for chronic conditions requiring long-term medication.[5][6]

  • Enhanced Bioavailability: For orally administered drugs, chitotriose-based carriers can protect the therapeutic agent from degradation in the gastrointestinal tract and enhance its absorption across the intestinal epithelium.[7]

  • Renal-Targeted Delivery: Studies with chitooligosaccharides have demonstrated their potential as carriers for kidney-targeted drug delivery.[1]

Data Presentation

The following tables summarize quantitative data from studies on chitooligosaccharide-based drug delivery systems. These results provide a benchmark for the expected performance of systems developed using this compound.

Table 1: Drug Loading and Encapsulation Efficiency of Chitooligosaccharide-Based Nanoparticles

DrugCarrier SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
VancomycinChitooligosaccharide-Polylactide MicrospheresNot Reported~60-80[8]
DoxorubicinChitosan NanoparticlesNot ReportedUp to 90%[9]

Table 2: In Vitro Drug Release from Chitooligosaccharide-Based Formulations

DrugCarrier SystemRelease ConditionsCumulative Release (%)Time (hours)Reference
VancomycinChitooligosaccharide-Polylactide MicrospheresPBS (pH 7.4)~70120[8]
Diclofenac SodiumChitosan-based HydrogelPBS (pH 7.4)87.56~2.2[5]
Theophylline (B1681296)Chitosan-Xanthan HydrogelSimulated GI fluidNot specified48[6]

Table 3: Pharmacokinetic Parameters of Chitooligosaccharide-Drug Conjugates

Drug ConjugateCmax (µg/mL)AUC0-48 (µg·h/mL)Target Organ AccumulationReference
Zidovudine-ChitooligosaccharideNot specifiedNot specifiedSignificant kidney accumulation[1]
Theophylline-Chitosan-Xanthan5.7245.72Not specified[6]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based drug delivery systems. These protocols are based on established methods for chitooligosaccharides and chitosan and can be adapted for chitotriose.

Protocol 1: Preparation of this compound Nanoparticles by Ionic Gelation

This protocol describes the synthesis of drug-loaded this compound nanoparticles using the ionic gelation method, which involves the electrostatic interaction between the positively charged chitotriose and a polyanion.[9][10]

Materials:

  • This compound

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid

  • Tween 80 (as a stabilizer, optional)

  • Drug to be encapsulated

  • Deionized water

Equipment:

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Particle size analyzer

  • Spectrophotometer

Procedure:

  • Preparation of Chitotriose Solution:

    • Dissolve 300 mg of this compound in 300 mL of 1% (v/v) acetic acid solution to obtain a 0.1% chitotriose solution.[10]

    • Stir the solution until the chitotriose is completely dissolved. The pH of the solution should be around 5.5.[10]

    • If using a stabilizer, add Tween 80 to the chitotriose solution at a concentration of 0.5% (v/v) and stir.

    • If encapsulating a drug, dissolve the drug in this solution at the desired concentration.

  • Preparation of TPP Solution:

    • Prepare a 0.1% (w/v) solution of TPP in deionized water.

  • Nanoparticle Formation:

    • Add the TPP solution dropwise to the chitotriose solution under constant magnetic stirring at room temperature. A typical volume ratio is 3:1 (chitotriose solution: TPP solution).[10]

    • The formation of opalescent suspension indicates the formation of nanoparticles.

    • Continue stirring for 30-60 minutes.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • To determine drug loading and encapsulation efficiency, dissolve a known amount of lyophilized nanoparticles in a suitable solvent and measure the drug concentration using spectrophotometry or HPLC.

Protocol 2: Preparation of this compound-Based Hydrogel for Controlled Drug Release

This protocol outlines the fabrication of a chitotriose-based hydrogel using a crosslinking agent, suitable for the sustained release of a therapeutic agent.[11]

Materials:

  • This compound

  • A suitable crosslinking agent (e.g., glutaraldehyde, genipin)

  • Drug to be encapsulated

  • Phosphate Buffered Saline (PBS)

  • Deionized water

Equipment:

  • Homogenizer

  • Lyophilizer (Freeze-dryer)

  • Scanning Electron Microscope (SEM)

  • Shaking incubator

Procedure:

  • Preparation of Chitotriose Solution:

    • Prepare a 2% (w/v) solution of this compound in 1% (v/v) acetic acid.

  • Drug Incorporation:

    • Disperse the desired amount of the drug into the chitotriose solution and homogenize to obtain a uniform suspension.

  • Crosslinking:

    • Add the crosslinking agent to the drug-chitotriose suspension. The concentration of the crosslinker will depend on the desired gel strength and release characteristics.

    • Stir the mixture until a hydrogel is formed.

  • Lyophilization:

    • Freeze the hydrogel at -80°C and then lyophilize to obtain a porous scaffold.

  • Characterization:

    • Morphology: Examine the pore structure of the lyophilized hydrogel using SEM.

    • Swelling Study: Immerse a pre-weighed dried hydrogel sample in PBS (pH 7.4) at 37°C. At predetermined time intervals, remove the sample, blot excess water, and weigh. The swelling ratio can be calculated as (Wet weight - Dry weight) / Dry weight.

    • In Vitro Drug Release: Place a known amount of the drug-loaded hydrogel in a known volume of PBS (pH 7.4) in a shaking incubator at 37°C. At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium. Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Visualizations

Signaling Pathway and Experimental Workflows

DrugDeliveryWorkflow NP NP Size Size NP->Size Zeta Zeta NP->Zeta EE EE NP->EE InVitro InVitro NP->InVitro InVivo InVivo InVitro->InVivo

HydrogelFormation Chitotriose Chitotriose Chains Hydrogel Drug-Entrapped Hydrogel Network Chitotriose->Hydrogel Polymer Matrix Crosslinker Crosslinking Agent Crosslinker->Hydrogel Forms 3D Network Drug Drug Molecule Drug->Hydrogel Encapsulated

TargetedDeliveryMechanism cluster_system Circulatory System cluster_target Target Cell (e.g., Cancer Cell) NP Functionalized Chitotriose Nanoparticle Ligand Targeting Ligand Receptor Cell Surface Receptor NP->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Triggers DrugRelease Intracellular Drug Release Internalization->DrugRelease

References

Application Notes and Protocols: Chitotriose Trihydrochloride in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chitotriose Trihydrochloride in antifungal research. Due to a lack of extensive publicly available data on the antifungal activity of pure this compound, the quantitative data and some mechanistic insights presented here are based on studies of low molecular weight chitooligosaccharides (COS), which includes trimers like chitotriose. This information serves as a foundational guide for researchers investigating its potential as an antifungal agent.

Introduction

This compound is a chitooligosaccharide, a derivative of chitosan, which is a naturally occurring biopolymer. Chitosan and its derivatives are known for their broad-spectrum antimicrobial properties, including activity against a variety of fungal pathogens.[1][2] The proposed antifungal mechanisms of chitooligosaccharides involve the disruption of the fungal cell membrane and the inhibition of essential enzymes like chitinases, which are crucial for cell wall synthesis and remodeling.[3][4][5] These characteristics make this compound a compound of interest for the development of novel antifungal therapies.

Mechanism of Action

The antifungal activity of chitooligosaccharides such as chitotriose is believed to be multifactorial, primarily targeting the fungal cell's outer defenses.

  • Cell Membrane Disruption: The cationic nature of chitooligosaccharides allows them to interact with and disrupt the negatively charged components of the fungal cell membrane. This interaction can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[2]

  • Chitinase (B1577495) Inhibition: Chitotriose can act as a competitive inhibitor of chitinases, enzymes that are vital for the breakdown and remodeling of the fungal cell wall during growth and morphogenesis.[5][6] By inhibiting these enzymes, chitotriose can interfere with cell wall integrity, leading to osmotic instability and cell lysis.

A simplified representation of the proposed antifungal mechanism of action is depicted below.

Proposed Antifungal Mechanism of Chitotriose cluster_0 Fungal Cell Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Increased Permeability Chitinase Chitinase Cell_Wall_Synthesis Cell Wall Synthesis & Remodeling Chitinase->Cell_Wall_Synthesis Required for Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Chitotriose This compound Chitotriose->Cell_Membrane Disruption Chitotriose->Chitinase Inhibition

Caption: Proposed antifungal mechanism of this compound.

Quantitative Data

The following tables summarize the antifungal activity of low molecular weight chitooligosaccharides (COS) against various fungal species. This data is presented as a proxy for the potential activity of this compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antifungal Activity of Low Molecular Weight Chitooligosaccharides against Yeasts

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans>5000[2]
Candida krusei78 - 312[7]
Candida parapsilosis78 - 312[7]
Candida tropicalis78 - 312[7]
Rhodotorula mucilaginosa< 9.77[2]

Table 2: Antifungal Activity of Low Molecular Weight Chitooligosaccharides against Molds

Fungal SpeciesIC50 (µg/mL)Reference
Aspergillus nigerNot specified, but inhibition observed[1]
Fusarium oxysporum298[7]
Fusarium solani316.5[7]
Trichophyton rubrum1250[8]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for conducting in vitro antifungal susceptibility testing with this compound. These protocols are based on established methods and can be adapted for specific research needs.[9][10][11][12]

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound

  • Fungal isolate

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar (B569324) medium and incubate to ensure a fresh culture.

    • Harvest fungal cells (or spores for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or RPMI-1640).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours, or longer for slow-growing molds.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

    • Alternatively, the MIC can be determined by measuring the optical density at 600 nm using a microplate reader.

Broth Microdilution Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Chitotriose Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for the broth microdilution method.

Protocol 2: Chitinase Inhibition Assay

This protocol is for assessing the inhibitory effect of this compound on chitinase activity.

Materials:

  • This compound

  • Fungal chitinase

  • 4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside (pNP-chitobioside) as substrate

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a solution of fungal chitinase in the assay buffer.

    • Prepare a solution of the pNP-chitobioside substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of this compound.

    • Add the chitinase solution to each well.

    • Include a control with no inhibitor.

    • Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNP-chitobioside substrate to all wells.

    • Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for a specific time.

  • Measurement:

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released, which indicates enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chitinase Inhibition Assay Workflow Start Start Prepare_Solutions Prepare Reagents Start->Prepare_Solutions Assay_Setup Set up Assay Plate Prepare_Solutions->Assay_Setup Pre_Incubate Pre-incubate Assay_Setup->Pre_Incubate Start_Reaction Initiate Reaction with Substrate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Analyze_Data Calculate Inhibition & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the chitinase inhibition assay.

Conclusion

This compound holds promise as a subject for antifungal research due to the known antimicrobial properties of related chitooligosaccharides. The primary mechanisms of action are likely centered on the disruption of the fungal cell membrane and the inhibition of chitinase activity. The provided protocols offer a standardized approach for the in vitro evaluation of its antifungal efficacy. Further research is warranted to establish a comprehensive antifungal profile of pure this compound and to elucidate its precise molecular interactions with fungal targets.

References

Application Notes and Protocols: Chitotriose Trihydrochloride as a Substrate for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose Trihydrochloride, a trisaccharide composed of three β-(1,4)-linked N-acetyl-D-glucosamine units, serves as a crucial substrate for the kinetic analysis of chitinases (EC 3.2.1.14). Chitinases are a class of glycosyl hydrolases that catalyze the degradation of chitin (B13524), a major structural component of fungal cell walls and the exoskeletons of arthropods. Due to their role in pathogenic processes and various physiological functions, chitinases are significant targets for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases. The use of a well-defined, soluble substrate like this compound is essential for accurately characterizing the kinetic properties of these enzymes, enabling robust inhibitor screening and drug development programs.

These application notes provide a comprehensive overview of the use of this compound in chitinase (B1577495) enzyme kinetics, including detailed experimental protocols, a summary of kinetic parameters, and visual representations of relevant pathways and workflows.

Data Presentation: Kinetic Parameters of Chitinases

The following table summarizes the kinetic parameters of various chitinases using chitotriose or its derivatives as a substrate. This data is essential for comparing enzyme efficiency and for designing kinetic assays.

Enzyme SourceEnzyme NameSubstrateKm (µM)Vmaxkcat (min-1)Catalytic Efficiency (kcat/Km)Reference
Barley (Hordeum vulgare)Endochitinase4-Methylumbelliferyl β-N,N',N''-triacetylchitotrioside3312 nmol/min/mg0.330.01 µM-1min-1[1][2]
Zea maysZmChi19A4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside20-40Not ReportedNot ReportedNot Reported[3]
Oryza sativaOsChi19A4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside20-40Not ReportedNot ReportedNot Reported[3]
Chitinophaga oryzaeCspCh18A4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside20-40Not ReportedNot ReportedNot Reported[3]
HumanAcidic Mammalian Chitinase (AMCase)4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioseModulated by ionic strengthNot ReportedNot ReportedNot Reported[4][5]
MouseAcidic Mammalian Chitinase (AMCase)4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobiosideVaries with pHNot ReportedNot ReportedNot Reported[6]

Note: The use of fluorogenic derivatives of chitotriose, such as 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MUC), is common for enhancing assay sensitivity.[7] Kinetic parameters can be influenced by assay conditions such as pH and temperature.

Experimental Protocols

Protocol 1: Fluorometric Chitinase Activity Assay Using a 96-Well Plate Format

This protocol describes a sensitive method for determining chitinase activity using a fluorogenic chitotriose derivative.

Materials:

  • This compound derivative (e.g., 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose - 4-MUC)

  • Purified chitinase or cell/tissue lysate containing chitinase

  • Assay Buffer (e.g., Phosphate-Citrate Buffer, pH 5.2)[8]

  • Stop Buffer (e.g., 0.4 M Sodium Carbonate or Glycine-NaOH buffer, pH 10.6)[8]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • 4-Methylumbelliferone (4-MU) for standard curve

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the 4-MUC substrate in DMSO (e.g., 20 mg/mL).[8]

    • Dilute the 4-MUC stock solution in Assay Buffer to the desired working concentration (e.g., 0.5 mg/mL).[8] Equilibrate this solution to 37°C.

    • Prepare a dilution series of 4-MU in Stop Buffer for the standard curve.

    • Prepare the enzyme sample. For purified enzyme, dilute to an appropriate concentration in Assay Buffer. For cell or tissue lysates, prepare the lysate using a suitable lysis buffer.[8][9]

  • Assay Setup:

    • To each well of the 96-well plate, add the appropriate volume of Assay Buffer.

    • Add the enzyme sample (e.g., 1-20 µL) to the wells.[10] Include a "no-enzyme" control (blank).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the pre-warmed 4-MUC substrate working solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on enzyme activity.[10]

  • Termination and Measurement:

    • Stop the reaction by adding Stop Buffer to each well.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all sample readings.

    • Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.

    • Determine the concentration of the product (4-MU) released in each sample from the standard curve.

    • Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

Protocol 2: High-Throughput Screening (HTS) of Chitinase Inhibitors

This protocol provides a framework for screening compound libraries for potential chitinase inhibitors using a fluorometric assay.

Materials:

  • Same as Protocol 1

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Known chitinase inhibitor as a positive control (e.g., Argadin)[7]

  • Solvent (e.g., DMSO) as a negative control

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1. The final enzyme concentration should be in the linear range of the assay.

  • Assay Setup (96- or 384-well plate format):

    • Add a small volume (e.g., 1-2 µL) of the test compound, positive control, or negative control to the appropriate wells.[7]

    • Add the chitinase enzyme solution to each well.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[7]

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the 4-MUC substrate solution to all wells.[7]

    • Incubate the plate at 37°C for a fixed time.

    • Stop the reaction with Stop Buffer.

    • Measure the fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound using the following formula:[7] % Inhibition = [1 - (Fluorescencesample - Fluorescenceblank) / (Fluorescencenegative control - Fluorescenceblank)] x 100

    • Compounds exhibiting significant inhibition can be selected for further characterization, such as IC50 determination.

Mandatory Visualizations

Chitin Recognition and Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway for chitin recognition and the subsequent regulation of inflammation. Fungal chitin is recognized by pattern recognition receptors (PRRs), leading to the secretion of chitinases. The resulting chitin fragments can then modulate the inflammatory response.

ChitinSignaling Chitin Recognition and Inflammatory Signaling Pathway cluster_fungus Fungal Pathogen cluster_macrophage Macrophage / Neutrophil cluster_response Immune Response Modulation Fungus Fungal Cell (with Chitin) PRR PRRs (e.g., Dectin-1, TLR2) Fungus->PRR Recognition ChitinFragments Small Chitin Fragments Fungus->ChitinFragments ProInflammatory Pro-inflammatory Cytokines (e.g., TNF) PRR->ProInflammatory Induction Chitinase Chitinases (e.g., Chitotriosidase) ProInflammatory->Chitinase Secretion InflammationDampening Dampened Inflammation ProInflammatory->InflammationDampening Inhibition Chitinase->ChitinFragments Digestion Receptors Mannose Receptor, TLR9, NOD2 ChitinFragments->Receptors Uptake & Sensing AntiInflammatory Anti-inflammatory Cytokine (IL-10) Receptors->AntiInflammatory Induction AntiInflammatory->InflammationDampening Regulation

Caption: Simplified pathway of chitin recognition leading to modulated inflammatory responses.

Experimental Workflow for Enzyme Kinetics

This diagram outlines the key steps for determining the kinetic parameters (Km and Vmax) of a chitinase.

EnzymeKineticsWorkflow Workflow for Determining Enzyme Kinetic Parameters cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Mix Enzyme and Varying Substrate Concentrations A->D B Prepare Serial Dilutions of Chitotriose Substrate B->D C Prepare Assay & Stop Buffers C->D E Incubate at Optimal Temperature and Time D->E F Stop Reaction E->F G Measure Product Formation (e.g., Fluorescence) F->G H Calculate Initial Reaction Velocities (V₀) G->H I Plot V₀ vs. [Substrate] H->I J Fit Data to Michaelis-Menten Equation I->J K Determine Km and Vmax J->K

Caption: Step-by-step workflow for a typical enzyme kinetics experiment.

Workflow for High-Throughput Inhibitor Screening

This diagram illustrates a generalized workflow for high-throughput screening of potential chitinase inhibitors.

InhibitorScreeningWorkflow Workflow for High-Throughput Screening of Chitinase Inhibitors cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis A Dispense Test Compounds, Positive & Negative Controls into Microplate B Add Chitinase Enzyme to all wells A->B C Pre-incubate to allow Enzyme-Inhibitor Binding B->C D Initiate Reaction by Adding Substrate (e.g., 4-MUC) C->D E Incubate for a Fixed Time D->E F Terminate Reaction E->F G Read Signal (e.g., Fluorescence) F->G H Calculate Percent Inhibition G->H I Identify 'Hits' (Compounds with High Inhibition) H->I J Confirm Hits and Determine IC₅₀ I->J

Caption: A generalized workflow for the high-throughput screening of chitinase inhibitors.

References

Application Notes: Utilizing Chitotriose Trihydrochloride for Immune Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Chitotriose Trihydrochloride to investigate various aspects of the innate and adaptive immune response. Chitotriose, a trimer of N-acetylglucosamine, is a fundamental structural unit of chitin (B13524), a polymer found in fungal cell walls and the exoskeletons of arthropods.[1] As mammals do not synthesize chitin, its fragments are recognized as microbe-associated molecular patterns (MAMPs) that can trigger immune responses.[1][2] this compound, a stable and soluble salt form of chitotriose, serves as a valuable tool for dissecting the cellular and molecular mechanisms underlying chitin-mediated immunity.

Mechanism of Action

Chitotriose and other small chitin oligomers are generated by the enzymatic activity of host chitinases, such as chitotriosidase (Chit1), which break down larger chitin polymers.[1][3] These soluble oligomers can then interact with pattern recognition receptors (PRRs) on immune cells to initiate signaling cascades.

One of the key signaling pathways activated by chitin fragments is mediated by Toll-like Receptor 2 (TLR2).[1][4] Upon binding to TLR2, a signaling cascade is initiated, often involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[5][6] Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those encoding cytokines and chemokines.[5] Additionally, STAT1 signaling has also been implicated in the cellular response to chitin derivatives.[7]

The downstream effects of this compound stimulation can vary depending on the immune cell type and the surrounding cytokine milieu. It has been shown to induce the activation of macrophages and dendritic cells, key players in the innate immune response.[6][8][9] Furthermore, by influencing the cytokine profile, it can shape the subsequent adaptive immune response, potentially polarizing T helper (Th) cells towards a Th1 (cell-mediated immunity) or Th2 (humoral and allergic immunity) phenotype.[3][8][9]

Signaling Pathway Diagram

Chitotriose_Signaling Chitotriose-Induced Immune Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Chitotriose Chitotriose TLR2 TLR2 Chitotriose->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokine & Chemokine Production Gene_Expression->Cytokines

Caption: Chitotriose-induced signaling via TLR2 leading to NF-κB activation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of chitooligosaccharides on immune cells. These values can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Dose-Response of Chitooligosaccharides on Macrophage Activation

Cell LineTreatmentConcentrationMeasured ParameterResultReference
RAW264.7Chitooligosaccharides + IFN-γ50 - 200 µg/mLNitric Oxide (NO) ProductionDose-dependent increase[6]
RAW264.7Chitooligosaccharides + IFN-γ200 µg/mLiNOS mRNA expressionSignificant increase[6]
Broiler Peritoneal MacrophagesChitosan (B1678972)40 - 320 µg/mLInterleukin-1 (IL-1)Quadratic increase[10]
Broiler Peritoneal MacrophagesChitosan40 - 320 µg/mLInterleukin-2 (IL-2)Quadratic increase[10]
Broiler Peritoneal MacrophagesChitosan40 - 320 µg/mLiNOS mRNA expressionQuadratic dose-dependent increase[10]

Table 2: In Vivo Administration of Chitooligosaccharides in a Mouse Model of Acute Inflammation

Animal ModelTreatmentDosage (Oral)Measured ParameterResultReference
Balb/c MiceChitooligosaccharides50 mg/kgPaw Edema InhibitionModerate anti-inflammatory effect[5]
Balb/c MiceChitooligosaccharides250 mg/kgPaw Edema InhibitionSignificant anti-inflammatory effect[5]
Balb/c MiceChitooligosaccharides500 mg/kgPaw Edema InhibitionStrong anti-inflammatory effect, comparable to indomethacin[5]

Table 3: Chitotriose Concentration Range in a Cancer Cell Co-treatment Model

Cell LineCo-treatmentChitotriose ConcentrationMeasured ParameterResultReference
MDA-MB-231Doxorubicin6.25 - 100 µMCell ViabilityDose-dependent enhancement of doxorubicin-induced cell death[7]

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation Assay

This protocol details the stimulation of a macrophage cell line (e.g., RAW264.7) with this compound to assess the induction of inflammatory mediators.

Materials:

  • This compound (sterile, endotoxin-free)

  • RAW264.7 macrophage cell line

  • Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Recombinant murine Interferon-gamma (IFN-γ)

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • Reagents for RNA extraction and qRT-PCR (for iNOS expression)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Preparation of Stimulants: Prepare a stock solution of this compound in sterile PBS. Further dilute in complete DMEM to desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Prepare a working solution of IFN-γ (e.g., 20 ng/mL) in complete DMEM.

  • Cell Stimulation: Remove the old medium from the cells. Add 200 µL of medium containing this compound at various concentrations, with or without IFN-γ. Include control wells with medium only and IFN-γ only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and NO analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.

  • (Optional) Gene Expression Analysis: For iNOS expression, lyse the remaining cells in the wells and extract total RNA. Perform qRT-PCR using primers specific for iNOS and a housekeeping gene.

Macrophage_Activation_Workflow Macrophage Activation Assay Workflow Start Start Seed_Cells Seed RAW264.7 cells (5x10^4 cells/well) Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Stimulants Prepare this compound and IFN-γ solutions Incubate_Overnight->Prepare_Stimulants Stimulate_Cells Stimulate cells (24-48 hours) Prepare_Stimulants->Stimulate_Cells Collect_Supernatant Collect supernatant Stimulate_Cells->Collect_Supernatant RNA_Extraction Lyse cells and extract RNA Stimulate_Cells->RNA_Extraction Optional Analyze_Supernatant Analyze_Supernatant Collect_Supernatant->Analyze_Supernatant NO_Assay Griess Assay for NO Analyze_Supernatant->NO_Assay Nitric Oxide Cytokine_ELISA ELISA for TNF-α, IL-1β, IL-6 Analyze_Supernatant->Cytokine_ELISA Cytokines End End NO_Assay->End Cytokine_ELISA->End qRT_PCR qRT-PCR for iNOS RNA_Extraction->qRT_PCR qRT_PCR->End

Caption: Workflow for in vitro macrophage activation by this compound.

Protocol 2: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol describes the differentiation of human monocytes into immature DCs and their subsequent maturation with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Monocyte isolation kit (e.g., CD14 MicroBeads)

  • Recombinant human GM-CSF and IL-4

  • This compound (sterile, endotoxin-free)

  • LPS (positive control)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Flow cytometry antibodies: anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR, and corresponding isotype controls

  • ELISA kits for human IL-12 and IL-10

  • 6-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate monocytes from PBMCs using a positive selection kit according to the manufacturer's instructions.

  • Differentiation into Immature DCs (iDCs): Culture the isolated monocytes in a 6-well plate in complete RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-6 days. Add fresh medium with cytokines every 2-3 days.

  • DC Maturation: On day 6, harvest the iDCs. Reseed them in a new plate and treat with this compound at various concentrations (e.g., 10, 50, 100 µg/mL). Include a positive control with LPS (e.g., 100 ng/mL) and an untreated control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Supernatant and Cell Collection: Collect the culture supernatant for cytokine analysis. Harvest the cells for flow cytometry.

  • Cytokine Measurement: Analyze the supernatant for IL-12 and IL-10 production using ELISA kits.

  • Flow Cytometry Analysis: Stain the harvested cells with fluorescently labeled antibodies against CD80, CD86, and HLA-DR to assess the expression of maturation markers. Analyze the cells using a flow cytometer.

DC_Maturation_Workflow Dendritic Cell Maturation Assay Workflow Start Start Isolate_Monocytes Isolate monocytes from PBMCs Start->Isolate_Monocytes Differentiate_iDCs Differentiate into iDCs (GM-CSF + IL-4, 6 days) Isolate_Monocytes->Differentiate_iDCs Harvest_iDCs Harvest and reseed iDCs Differentiate_iDCs->Harvest_iDCs Stimulate_DCs Stimulate with Chitotriose (48 hours) Harvest_iDCs->Stimulate_DCs Collect_Samples Collect cells and supernatant Stimulate_DCs->Collect_Samples Analyze_Supernatant ELISA for IL-12, IL-10 Collect_Samples->Analyze_Supernatant Analyze_Cells Flow cytometry for CD80, CD86, HLA-DR Collect_Samples->Analyze_Cells End End Analyze_Supernatant->End Analyze_Cells->End

Caption: Workflow for in vitro dendritic cell maturation by this compound.

Protocol 3: In Vivo Model of Acute Inflammation

This protocol is adapted from the carrageenan-induced paw edema model to assess the in vivo anti-inflammatory effects of this compound.[5]

Materials:

  • Balb/c mice (6-8 weeks old)

  • This compound (sterile, endotoxin-free)

  • Carrageenan solution (1% in sterile saline)

  • Indomethacin (positive control)

  • P plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6-8 per group): Vehicle control (e.g., PBS), this compound (e.g., 50, 250, 500 mg/kg), and Positive control (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer the respective treatments orally via gavage one hour before inducing inflammation.

  • Inflammation Induction: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

InVivo_Inflammation_Workflow In Vivo Acute Inflammation Model Workflow Start Start Acclimatize_Mice Acclimatize mice Start->Acclimatize_Mice Group_Mice Group and dose mice orally (Vehicle, Chitotriose, Indomethacin) Acclimatize_Mice->Group_Mice Measure_Baseline Measure baseline paw volume Group_Mice->Measure_Baseline 1 hour post-dosing Induce_Edema Inject carrageenan into hind paw Measure_Baseline->Induce_Edema Measure_Edema Measure paw volume hourly (1-5 hours) Induce_Edema->Measure_Edema Analyze_Data Calculate and analyze edema inhibition Measure_Edema->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

Application Notes and Protocols for Chitotriose Trihydrochloride in Gut Microbiome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose Trihydrochloride, a chitosan (B1678972) oligosaccharide (COS), is a low-molecular-weight polymer derived from chitin. It is gaining significant attention in gut microbiome research due to its potential as a prebiotic and its therapeutic effects on intestinal health. These application notes provide a comprehensive overview of the use of this compound in gut microbiome studies, including its mechanism of action, effects on microbial composition, and detailed experimental protocols.

This compound has been shown to modulate the gut microbiota, leading to beneficial changes in the host.[1][2][3] It can promote the growth of beneficial bacteria, enhance the production of short-chain fatty acids (SCFAs), and improve gut barrier function.[3][4] Furthermore, it exhibits anti-inflammatory properties, making it a promising candidate for the management of inflammatory bowel disease (IBD).[1][5][6][7]

Mechanism of Action

This compound exerts its effects on the gut microbiome and host through several mechanisms:

  • Modulation of Gut Microbiota Composition: As a prebiotic, this compound can be selectively fermented by gut bacteria, leading to a shift in the microbial community structure.[1][2][3]

  • Production of Short-Chain Fatty Acids (SCFAs): Fermentation of this compound by gut bacteria results in the production of SCFAs such as acetate, propionate, and butyrate.[3][4] These SCFAs serve as an energy source for colonocytes, regulate gut pH, and have systemic anti-inflammatory effects.[3]

  • Enhancement of Gut Barrier Function: this compound has been shown to enhance the integrity of the intestinal barrier by upregulating the expression of tight junction proteins like occludin, claudin-1, and ZO-1.[8][9][10][11]

  • Anti-inflammatory Effects: this compound can mitigate intestinal inflammation by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][5][6][7][9][12][13][14][15][16][17][18] It can also activate the PPARγ/SIRT1 signaling pathway, which in turn inhibits NF-κB activation.[5][6][7]

Data Presentation

Table 1: Effects of this compound (COS) on Gut Microbiota Composition in Animal Models
Phylum/GenusTreatment GroupChange in Relative AbundanceReference
Phylum
FirmicutesCOSDecreased[1][2][19]
BacteroidetesCOSIncreased[19]
VerrucomicrobiaCOSSignificantly Increased[1][2]
ProteobacteriaCOSSignificantly Decreased[1][2]
Genus
AkkermansiaCOSIncreased[19]
LactobacillusCOSDecreased[1][2]
BifidobacteriumCOSDecreased[1][2]
DesulfovibrioCOSDecreased[1][2]
norank_f_MuribaculaceaeCOSIncreased[5][6]
AlistipesCOSIncreased[5][6]
TuricibacterCOSDecreased[5][6]
Table 2: Effects of this compound (COS) on Short-Chain Fatty Acid (SCFA) Concentrations in vitro and in vivo
SCFAModelTreatment GroupChange in ConcentrationReference
Acetate In vitro (mice fecal microbe)1 g/L COSIncreased to 47.6 mM[1][2]
3 g/L COSIncreased to 51.3 mM[1][2]
In vivo (cats)High-dose ChitosanSignificantly Higher[20]
Propionate In vivo (mice with colitis)COSUpregulated[5][6]
Butyrate In vivo (mice with colitis)COSUpregulated[5][6]
In vivo (cats)High-dose ChitosanSignificantly Higher[20]
Total SCFAs In vivo (mice)COSSignificantly Increased[4]
Table 3: Effects of this compound (COS) on Tight Junction Protein Expression
Tight Junction ProteinModelTreatment GroupChange in ExpressionReference
Occludin DSS-induced colitis in miceCOSIncreased[8][11]
Weaned pigs100 mg/kg COSSignificantly Higher mRNA expression[10]
Claudin-1 Weaned pigs100 mg/kg COSSignificantly Higher mRNA expression[10]
ZO-1 Weaned pigs100 mg/kg COSSignificantly Higher mRNA expression[10]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound with Fecal Microbiota

This protocol describes the anaerobic batch culture fermentation of this compound using fecal samples to simulate its metabolism by the gut microbiota.[1][2][21][22][23]

Materials:

  • This compound (COS)

  • Fresh fecal samples from healthy donors

  • Anaerobic culture medium (e.g., Gifu Anaerobic Medium)

  • Anaerobic chamber or jars with gas-generating kits

  • Sterile, anaerobic tubes or vials

  • Gas chromatograph (GC) for SCFA analysis

  • High-performance liquid chromatograph (HPLC) for COS concentration analysis

  • Equipment for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Inoculum Preparation:

    • Collect fresh fecal samples and immediately transfer them into an anaerobic chamber.

    • Homogenize the fecal sample in pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10% w/v).

  • Fermentation Setup:

    • Prepare anaerobic culture medium supplemented with different concentrations of this compound (e.g., 0.1, 1, and 3 g/L) and a control without COS.

    • Dispense the medium into sterile, anaerobic tubes or vials inside the anaerobic chamber.

    • Inoculate each tube with the fecal slurry (e.g., 5% v/v).

    • Seal the tubes tightly and incubate at 37°C under anaerobic conditions.

  • Sampling and Analysis:

    • Collect samples at different time points (e.g., 0, 8, 24, 48, and 72 hours) for analysis.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze SCFA concentrations using gas chromatography.

    • COS Consumption: Analyze the concentration of remaining COS in the supernatant using HPLC.

    • Microbiota Analysis: Extract microbial DNA from the fermentation samples. Perform 16S rRNA gene sequencing to analyze the changes in microbial community composition. Use qPCR to quantify the abundance of specific bacterial groups.

Protocol 2: Animal Study of this compound Supplementation

This protocol outlines an in vivo study to investigate the effects of dietary this compound supplementation on the gut microbiome and host health in a mouse model.[1][2]

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Standard chow diet

  • This compound (COS)

  • Metabolic cages for sample collection

  • Equipment for euthanasia and tissue collection

  • Equipment for DNA extraction from fecal and cecal samples

  • 16S rRNA gene sequencing platform

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the housing conditions for at least one week.

    • Randomly divide the mice into a control group (receiving standard chow diet) and a treatment group (receiving standard chow diet supplemented with COS, e.g., 200 mg/kg body weight).

  • Dietary Intervention:

    • Provide the respective diets and water ad libitum for a defined period (e.g., 4 weeks).

    • Monitor body weight, food intake, and general health of the animals regularly.

  • Sample Collection:

    • Collect fresh fecal samples at baseline and at the end of the intervention period for microbiota analysis.

    • At the end of the study, euthanize the mice and collect cecal contents for microbiota and SCFA analysis.

    • Collect intestinal tissues for analysis of tight junction protein expression and inflammatory markers.

  • Microbiota and Metabolite Analysis:

    • Extract microbial DNA from fecal and cecal samples.

    • Perform 16S rRNA gene sequencing to characterize the gut microbiota composition.[24][25][26][27][28]

    • Analyze SCFA concentrations in the cecal contents using gas chromatography.

  • Host Parameter Analysis:

    • Analyze the expression of tight junction proteins in intestinal tissues using methods like Western blotting or qPCR.

    • Measure inflammatory markers in intestinal tissues or serum using ELISA or qPCR.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Fermentation cluster_invivo In Vivo Animal Study fecal_sample Fecal Sample Collection inoculum Inoculum Preparation fecal_sample->inoculum fermentation Anaerobic Fermentation (with/without COS) inoculum->fermentation sampling_invitro Time-course Sampling fermentation->sampling_invitro analysis_invitro SCFA, COS, and Microbiota Analysis sampling_invitro->analysis_invitro animal_model Animal Model (e.g., Mice) diet Dietary Intervention (with/without COS) animal_model->diet sampling_invivo Fecal and Tissue Sample Collection diet->sampling_invivo analysis_invivo Microbiota, SCFA, and Host Parameter Analysis sampling_invivo->analysis_invivo

Experimental workflow for gut microbiome research.

nf_kb_pathway COS Chitotriose Trihydrochloride (COS) TLR4 TLR4 COS->TLR4 Inhibits IKK IKK TLR4->IKK Activates NFkB_p65 NF-κB p65 Nucleus Nucleus NFkB_p65->Nucleus Translocates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB_p65 Releases Inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Nucleus->Inflammation Induces Transcription

COS-mediated inhibition of the NF-κB signaling pathway.

nrf2_pathway COS Chitotriose Trihydrochloride (COS) Nrf2 Nrf2 COS->Nrf2 Promotes Translocation ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Activation of the Nrf2 antioxidant pathway by COS.

ppar_pathway COS Chitotriose Trihydrochloride (COS) PPARg PPARγ COS->PPARg Activates SIRT1 SIRT1 PPARg->SIRT1 Activates NFkB_p65_acet Acetylated NF-κB p65 SIRT1->NFkB_p65_acet Deacetylates NFkB_p65 NF-κB p65 NFkB_p65_acet->NFkB_p65 Inflammation Pro-inflammatory Gene Expression NFkB_p65->Inflammation Inhibits

COS inhibits NF-κB via the PPARγ/SIRT1 pathway.

References

Application Notes and Protocols: Chitotriose Trihydrochloride for Plant Pathogen Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose trihydrochloride, a trimer of N-acetyl-D-glucosamine, is a specific chito-oligosaccharide that acts as a potent elicitor of defense responses in plants.[1][2] As a derivative of chitin (B13524), a major component of fungal cell walls, chitotriose is recognized by plant cells as a pathogen-associated molecular pattern (PAMP), triggering a cascade of immune responses.[1] These responses can enhance a plant's resistance to a broad spectrum of pathogens.[1] Its high solubility and stability make it a valuable tool for studying plant innate immunity and for the development of novel biopesticides.[2] This document provides detailed application notes and protocols for the use of this compound in plant pathogen studies.

Mechanism of Action: Elicitation of Plant Defenses

Chitotriose and other chito-oligosaccharides are perceived by specific receptors on the plant cell surface, initiating a signaling cascade that leads to the activation of various defense mechanisms.[1] This signaling pathway often involves an influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. Ultimately, this leads to the expression of defense-related genes and the synthesis of antimicrobial compounds and physical barriers.

Chitotriose_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Defense Responses Chitotriose Chitotriose Receptor Receptor (e.g., CERK1) Chitotriose->Receptor Binding Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade TFs Transcription Factors (e.g., WRKY) MAPK_Cascade->TFs Defense_Genes Defense Gene Expression TFs->Defense_Genes PR_Proteins PR Proteins Defense_Genes->PR_Proteins Phytoalexins Phytoalexins Defense_Genes->Phytoalexins Callose Callose Deposition Defense_Genes->Callose

Caption: Chitotriose-induced signaling pathway in plants.

Key Applications and Experimental Protocols

In Vitro Antifungal Activity Assay

This protocol determines the direct inhibitory effect of this compound on the growth of fungal pathogens.

Methodology:

  • Prepare Fungal Cultures: Grow the desired fungal pathogen (e.g., Botrytis cinerea) on Potato Dextrose Agar (B569324) (PDA) plates until a healthy mycelium is established.[3][4]

  • Prepare Chitotriose Solutions: Dissolve this compound (available from suppliers such as TCI[5] and MyBioSource[6]) in sterile distilled water to create a stock solution (e.g., 10 mg/mL). Prepare a dilution series to achieve final concentrations ranging from 0.01% to 1% (w/v) in the PDA medium.[3]

  • Incorporate into Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm agar plug from an actively growing fungal culture onto the center of each PDA plate.[3]

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 24°C.[3]

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate (without chitotriose) reaches the edge of the plate. Calculate the percentage of growth inhibition relative to the control.

Data Presentation:

Chitotriose Concentration (w/v)Fungal SpeciesMycelial Growth Inhibition (%)Reference
0.01%Botrytis cinereaNo significant inhibition[3]
0.1%Botrytis cinereaSignificant inhibition[3]
1%Botrytis cinereaStrong inhibition[3]
0.5 mg/mLBotrytis cinerea~70%[4][7]
1 mg/mLBotrytis cinereaComplete inhibition (MIC)[4][7]
Induction of Defense-Related Gene Expression

This protocol uses quantitative Real-Time PCR (qRT-PCR) to measure the upregulation of defense-related genes in plants treated with this compound.

Methodology:

  • Plant Material and Treatment: Grow model plants such as Arabidopsis thaliana in a sterile liquid medium or on solid Murashige and Skoog (MS) medium for 10-14 days.[8][9] Treat the seedlings by adding a sterile solution of this compound to the medium to a final concentration (e.g., 100 µg/mL).[9] Collect tissue samples at various time points after treatment (e.g., 0, 1, 2, 4, 8, 16, 24 hours).[9]

  • RNA Extraction and cDNA Synthesis: Immediately freeze the collected plant tissue in liquid nitrogen. Extract total RNA using a suitable kit or protocol. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using primers specific for defense-related genes (e.g., PR1, PDF1.2, CHI).[10] Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation:

GenePlant SpeciesChitotriose TreatmentFold Change in ExpressionTime PointReference
ATL12Arabidopsis thaliana100 µg/mL Chitin~122 hours[9]
CaChi2Capsicum annuum1 mg/mL Chitin NanofibersUpregulated24 hoursNot in search results
PGIP1Vigna radiata0.1 mg/mL Chitin NanofibersUpregulated24 hoursNot in search results

Note: Data from studies using chitin or chitin derivatives are presented as an approximation of the expected response to chitotriose.

Quantification of Callose Deposition

This protocol visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of pathogen attack, in response to this compound.

Methodology:

  • Plant Treatment: Treat Arabidopsis thaliana seedlings grown on solid MS medium with different concentrations of this compound (e.g., 0.001% and 0.01% w/v) for 24 hours.[11][12]

  • Staining: Destain the leaves or roots in 96% (v/v) ethanol.[11] Stain the tissue with aniline (B41778) blue solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5).

  • Visualization: Observe the stained tissue under a fluorescence microscope with UV excitation. Callose deposits will appear as bright yellow-green fluorescent spots.

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number and measure the area of callose deposits per unit area of tissue.

Data Presentation:

Chitotriose Concentration (w/v)Plant SpeciesObserved Effect on Callose DepositionReference
0.001%Arabidopsis thalianaEctopic callose deposition in cotyledons and roots[11][12]
0.01%Arabidopsis thalianaProminent root growth inhibition, no callose in root hairs[11]
Measurement of Reactive Oxygen Species (ROS) Burst

This protocol measures the rapid production of ROS, a key early event in plant defense signaling, in plant cell suspension cultures treated with this compound.

Methodology:

  • Cell Culture Preparation: Use an established plant cell suspension culture (e.g., from tobacco or Arabidopsis). Allow the cells to equilibrate in a fresh medium.

  • Chemiluminescence Assay: Use a luminol-based assay to detect extracellular H₂O₂. Add luminol (B1675438) and horseradish peroxidase to the cell suspension.

  • Elicitation and Measurement: Add this compound to the cell suspension at various final concentrations. Immediately measure the chemiluminescence using a luminometer. The light emission is proportional to the amount of H₂O₂ produced.[13][14]

Data Presentation:

Quantitative data for ROS burst specifically induced by this compound is limited in the provided search results. However, a dose-dependent increase in ROS production is the expected outcome.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Plant_Material Plant Material (Seedlings/Cell Culture) Treatment Treatment of Plants/Cells Plant_Material->Treatment Chitotriose_Sol Prepare Chitotriose Trihydrochloride Solution Chitotriose_Sol->Treatment Antifungal_Assay In Vitro Antifungal Assay Treatment->Antifungal_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Callose_Assay Callose Deposition Assay Treatment->Callose_Assay ROS_Assay ROS Burst Measurement Treatment->ROS_Assay Data_Quant Data Quantification and Analysis Antifungal_Assay->Data_Quant Gene_Expression->Data_Quant Callose_Assay->Data_Quant ROS_Assay->Data_Quant

References

Application Notes and Protocols: Chitotriose Trihydrochloride in Glycomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose, a linear oligosaccharide composed of three β-(1→4) linked N-acetylglucosamine (GlcNAc) units, is a key molecule in the field of glycomics. Available commercially as Chitotriose Trihydrochloride, this compound serves as a versatile tool in various research techniques. Its primary applications lie in the quantitative analysis of glycans and as a specific substrate for the enzymatic activity of chitinases. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of glycomics research.

Application 1: Quantitative Glycan Analysis using HILIC-UHPLC

Chitotriose is an ideal standard for the quantitative analysis of released glycans by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). It can be used as both an internal and an external standard to accurately determine the molar quantities of glycans in a sample.

Quantitative Data Summary

The following table summarizes representative data for the relative quantification of 2-aminobenzamide (B116534) (2-AB) labeled N-glycans from a glycoprotein (B1211001) sample using a 2-AB labeled Chitotriose external standard. The quantity of each glycan is determined by comparing its peak area to the peak area of the known amount of the Chitotriose standard.

Glycan StructureRetention Time (min)Peak AreaRelative Peak Area (%)
2-AB Chitotriose (Standard)8.5150,000-
High Mannose (Man5)10.275,00010.0
Complex, Core-fucosylated, Biantennary (G0F)12.1225,00030.0
Complex, Core-fucosylated, Biantennary, Galactosylated (G1F)13.5300,00040.0
Complex, Core-fucosylated, Biantennary, Digalactosylated (G2F)15.0150,00020.0
Experimental Protocol: Quantitative Glycan Profiling with a 2-AB Labeled Chitotriose External Standard

This protocol outlines the steps for the relative quantification of N-glycans from a purified glycoprotein using a 2-AB labeled Chitotriose external standard.

1. Glycan Release:

  • To 20 µg of a purified glycoprotein in an aqueous solution, add 1 µL of PNGase F.

  • Incubate the mixture at 37°C for 18 hours to ensure complete release of N-glycans.

2. Fluorescent Labeling with 2-Aminobenzamide (2-AB):

  • Dry the released glycans using a vacuum centrifuge.

  • To the dried glycans, add 5 µL of a freshly prepared 2-AB labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in a 7:3 v/v mixture of dimethyl sulfoxide (B87167) and glacial acetic acid).

  • Incubate the mixture at 65°C for 2 hours.

3. Purification of Labeled Glycans:

  • After incubation, cool the sample to room temperature.

  • Purify the 2-AB labeled glycans using a HILIC SPE (Solid Phase Extraction) cartridge to remove excess labeling reagent and other impurities.

  • Elute the labeled glycans with water and dry them in a vacuum centrifuge.

4. Sample and Standard Preparation for HILIC-UHPLC:

  • Reconstitute the dried, labeled glycans in 100 µL of a 70:30 (v/v) acetonitrile/water mixture.

  • Prepare a 10 pmol/µL stock solution of 2-AB labeled Chitotriose standard in the same solvent mixture.

  • Prepare a working standard solution of 1 pmol/µL by diluting the stock solution.

5. HILIC-UHPLC Analysis:

  • Column: ACQUITY UPLC BEH Glycan column (1.7 µm, 2.1 x 150 mm).

  • Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 75% to 50% Mobile Phase B over 45 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 60°C.

  • Fluorescence Detection: Excitation at 330 nm and emission at 420 nm.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Integrate the peak areas of the 2-AB Chitotriose standard and the glycan peaks in the sample chromatogram.

  • Calculate the relative percentage of each glycan peak area relative to the total peak area of all glycans in the sample.

  • For absolute quantification, create a calibration curve using a dilution series of the 2-AB Chitotriose standard and determine the molar amount of each glycan by comparing its peak area to the calibration curve.

Workflow for Quantitative Glycan Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Glycoprotein Glycoprotein Release Release Glycoprotein->Release PNGase F Labeling Labeling Release->Labeling 2-AB Purification Purification Labeling->Purification HILIC SPE HILIC_UHPLC HILIC-UHPLC-FLD Purification->HILIC_UHPLC Inject Sample Standard Chitotriose Standard Labeling_Standard Labeling Standard->Labeling_Standard 2-AB Labeling_Standard->HILIC_UHPLC Inject Standard Integration Peak Integration HILIC_UHPLC->Integration Chromatogram Quantification Quantification Integration->Quantification

Caption: Workflow for quantitative glycan analysis using a 2-AB labeled Chitotriose standard.

Application 2: Substrate for Chitinase (B1577495) Activity Assays

Chitotriose and its derivatives are excellent substrates for measuring the activity of endochitinases, enzymes that cleave internal β-(1→4)-glycosidic bonds in chitin (B13524). Fluorogenic or chromogenic substrates based on chitotriose allow for sensitive and continuous monitoring of enzyme activity.

Quantitative Data Summary

The following table presents the kinetic parameters of a barley chitinase determined using 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside as the substrate.[1]

EnzymeSubstrateKm (µM)kcat (min⁻¹)
Barley Chitinase4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside330.33

This table provides a standard curve data for a fluorometric chitinase assay using 4-methylumbelliferone (B1674119) (4-MU) as a standard.

4-MU Concentration (µM)Fluorescence Intensity (Arbitrary Units)
050
0.5550
1.01050
2.52550
5.05050
Experimental Protocol: Fluorometric Chitinase Activity Assay

This protocol describes the measurement of endochitinase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 5.0.

  • Substrate Stock Solution: Dissolve 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 100 µM immediately before use.

  • Stop Solution: 0.5 M sodium carbonate, pH 10.5.

  • 4-Methylumbelliferone (4-MU) Standard Stock Solution: 1 mM 4-MU in DMSO.

  • 4-MU Standard Working Solutions: Prepare a dilution series of the 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1.0, 2.5, and 5.0 µM).

2. Standard Curve Preparation:

  • To a 96-well black microplate, add 50 µL of each 4-MU standard working solution in triplicate.

  • Add 50 µL of Assay Buffer to each well.

  • Add 100 µL of Stop Solution to each well.

  • Measure the fluorescence using a microplate reader with excitation at 360 nm and emission at 450 nm.

3. Enzyme Assay:

  • To a 96-well black microplate, add 50 µL of the enzyme sample (e.g., purified enzyme or cell lysate) diluted in Assay Buffer.

  • Include a blank control with 50 µL of Assay Buffer instead of the enzyme sample.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed Substrate Working Solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 450 nm.

4. Data Analysis:

  • Subtract the fluorescence of the blank from the fluorescence of the samples.

  • Use the 4-MU standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced (in moles).

  • Calculate the chitinase activity as the amount of 4-MU produced per unit time per amount of enzyme (e.g., in µmol/min/mg of protein).

Workflow for Fluorometric Chitinase Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Enzyme Sample Reaction Incubate at 37°C Enzyme->Reaction Add to plate Substrate Fluorogenic Substrate (4-MU-Chitotriose) Substrate->Reaction Initiate reaction Standard 4-MU Standard Standard_Curve Generate Standard Curve Standard->Standard_Curve Prepare dilutions Stop Stop Reaction->Stop Add Stop Solution Measurement Measurement Stop->Measurement Measure Fluorescence Calculation Calculate Enzyme Activity Measurement->Calculation Standard_Curve->Calculation

Caption: Workflow for a fluorometric chitinase activity assay using a chitotriose-based substrate.

Application 3: Elicitor of Plant Defense Signaling

Chitin oligosaccharides, including chitotriose, are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by plants, triggering a signaling cascade that leads to an immune response. Understanding this pathway is crucial for developing strategies to enhance plant resistance to fungal pathogens.

Chitin Elicitor Signaling Pathway in Arabidopsis

The perception of chitin fragments at the plant cell surface initiates a complex signaling network. In Arabidopsis thaliana, this process is primarily mediated by a receptor complex consisting of the LysM receptor-like kinases CERK1, LYK4, and LYK5.

G cluster_perception Perception at Plasma Membrane cluster_transduction Signal Transduction cluster_response Cellular Response Chitotriose Chitotriose (PAMP) ReceptorComplex CERK1-LYK4/LYK5 Receptor Complex Chitotriose->ReceptorComplex Binding Dimerization Receptor Dimerization & Autophosphorylation ReceptorComplex->Dimerization Induces RLCKs Cytoplasmic Kinases (RLCKs) Dimerization->RLCKs Activates ROS Reactive Oxygen Species (ROS) Burst Dimerization->ROS Induces MAPK MAPK Cascade (MPK3/MPK6) RLCKs->MAPK Activates TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activates GeneExpression Defense Gene Expression TFs->GeneExpression Induces Phytoalexins Phytoalexins GeneExpression->Phytoalexins Production of PR_Proteins Pathogenesis-Related (PR) Proteins GeneExpression->PR_Proteins Production of

Caption: Chitin elicitor signaling pathway in Arabidopsis thaliana initiated by chitotriose.[1][2][3]

Application 4: Antibacterial Agent in Drug Development

Chitooligosaccharides, including chitotriose, have demonstrated antibacterial activity against various pathogens, such as Salmonella. This property makes them interesting candidates for the development of novel antimicrobial agents. The primary mechanism of action is the disruption of the bacterial cell membrane.

Mechanism of Antibacterial Action against Salmonella

The positively charged amino groups of chitotriose at acidic pH interact with the negatively charged components of the bacterial cell membrane, leading to a cascade of events that ultimately results in cell death.

G cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_death Cellular Consequence Chitotriose Chitotriose (+ charge) Binding Binding to Membrane Surface Chitotriose->Binding Electrostatic Interaction Membrane Salmonella Outer Membrane (- charge) Membrane->Binding Permeabilization Increased Membrane Permeability Binding->Permeabilization Causes Leakage Leakage of Intracellular Components Permeabilization->Leakage Leads to Death Bacterial Cell Death Leakage->Death Results in

Caption: Proposed mechanism of the antibacterial action of chitotriose against Salmonella.[2]

Conclusion

This compound is a valuable and versatile tool in glycomics research. Its utility as a quantitative standard in glycan analysis enables accurate and reproducible quantification of complex glycan profiles. Furthermore, its role as a specific substrate for chitinases facilitates the detailed study of these enzymes, which are implicated in various biological processes. The function of chitotriose as an elicitor of plant defense pathways and its potential as an antibacterial agent highlight its importance in both fundamental research and the development of new therapeutic and agricultural applications. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their glycomics workflows.

References

Application Notes and Protocols: Chitotriose Trihydrochloride for Carbohydrate Recognition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chitotriose Trihydrochloride, a trimer of N-acetyl-D-glucosamine, is a pivotal tool in the study of carbohydrate-protein interactions. Its well-defined chemical structure makes it an ideal ligand for investigating the binding specificity of lectins, carbohydrate-binding modules (CBMs), and antibodies. Furthermore, it serves as a substrate for characterizing the enzymatic activity of chitinases, a class of enzymes implicated in biological processes ranging from fungal cell wall degradation to mammalian immune responses. These application notes provide detailed protocols for the use of this compound in competitive binding assays and chitinase (B1577495) activity assays, along with guidelines for data interpretation and visualization of relevant biological pathways.

Introduction to this compound in Carbohydrate Recognition

Carbohydrate recognition is a fundamental process in cell-cell communication, host-pathogen interactions, and immune surveillance. Understanding the specificity and affinity of these interactions is crucial for the development of new therapeutics and diagnostics. Chitotriose, as a small, soluble oligosaccharide, mimics the structural motifs of chitin (B13524), a major component of fungal cell walls and arthropod exoskeletons. This makes this compound an invaluable reagent for a variety of in vitro studies.

Applications

Competitive Binding Assays for Lectins and Carbohydrate-Binding Modules

This compound is widely used as a competitive inhibitor in Enzyme-Linked Immunosorbent Assays (ELISAs) and other binding assays to determine the binding specificity of proteins that recognize chitin or related glycans. By competing with a larger, immobilized carbohydrate for binding to the protein of interest, the concentration-dependent inhibition by chitotriose can be used to infer binding affinity and specificity.

Characterization of Chitinase Activity and Kinetics

Chitotriose serves as a substrate for endochitinases, which cleave internal glycosidic bonds in chitin chains.[1] The enzymatic hydrolysis of chitotriose releases smaller oligosaccharides and N-acetylglucosamine (GlcNAc), which possess reducing ends. The rate of formation of these reducing sugars can be quantified to determine the kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax).[2]

Probing Carbohydrate-Mediated Immune Responses

Chitin fragments are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system.[3] Chitotriose can be used in cell-based assays to stimulate immune cells, such as macrophages and dendritic cells, and to study the downstream signaling pathways that lead to cytokine production and other immune responses.[4] This is particularly relevant for understanding the host response to fungal infections and for the development of immunomodulatory drugs.

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Binding Specificity

This protocol describes a competitive ELISA to measure the ability of this compound to inhibit the binding of a His-tagged carbohydrate-binding protein to immobilized chitin.

Materials:

  • 96-well microtiter plates

  • Colloidal chitin or chitin-conjugated polymer for coating

  • His-tagged carbohydrate-binding protein of interest

  • This compound (prepare a stock solution in assay buffer)

  • Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20 and 1% Bovine Serum Albumin (BSA))

  • Wash Buffer (PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of colloidal chitin solution (e.g., 50 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competition: Prepare a serial dilution of this compound in Assay Buffer. In a separate plate or tubes, pre-incubate 50 µL of the His-tagged protein (at a fixed concentration determined by prior titration) with 50 µL of each chitotriose dilution for 1 hour at room temperature. Include a control with no chitotriose (protein in Assay Buffer only).

  • Binding: Transfer 100 µL of the protein/chitotriose mixtures to the chitin-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Colorimetric Assay for Chitinase Activity using DNSA

This protocol measures chitinase activity by quantifying the release of reducing sugars from this compound using the 3,5-Dinitrosalicylic acid (DNSA) method.[5]

Materials:

  • Chitinase enzyme solution

  • This compound substrate solution (e.g., 1-5 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • DNSA Reagent

  • N-acetyl-D-glucosamine (GlcNAc) standard solutions (for standard curve)

  • Spectrophotometer and cuvettes or 96-well plate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of GlcNAc standard solutions in the Reaction Buffer (e.g., 0 to 1 mg/mL).

  • Reaction Setup: In microcentrifuge tubes, add 250 µL of the this compound substrate solution. Pre-warm the tubes to the desired reaction temperature (e.g., 37°C).

  • Enzyme Reaction: Initiate the reaction by adding 250 µL of the chitinase enzyme solution (diluted in Reaction Buffer) to the substrate tubes. Include a blank with 250 µL of Reaction Buffer instead of the enzyme.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding 500 µL of DNSA reagent to each tube. Do the same for the GlcNAc standards.

  • Boiling: Heat all tubes in a boiling water bath for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 540 nm.

  • Calculation: Subtract the blank absorbance from all readings. Plot the absorbance of the GlcNAc standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of reducing sugars produced in the enzyme reactions. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.

Data Presentation and Analysis

Table 1: Representative Data from Competitive ELISA
Chitotriose (µM)Absorbance at 450 nm (Mean)Standard Deviation% Inhibition
01.520.080
11.350.0711.2
101.010.0533.6
1000.550.0363.8
5000.250.0283.6
10000.180.0188.2

The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be calculated by plotting % Inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Table 2: Sample Data from Chitinase Activity Assay
SampleAbsorbance at 540 nm (Mean)Reducing Sugar (µg/mL)Enzyme Activity (U/mL)
Blank0.0500
Chitinase (1:10)0.854250.15
Chitinase (1:20)0.452250.08
Chitinase (1:50)0.201000.03

Calculations are based on a standard curve of N-acetylglucosamine.

Visualization of Key Processes

Workflow for Competitive ELISA Experiment

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Chitin p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c2 Add Mixture to Coated Plate p4->c2 c1 Pre-incubate Protein with Chitotriose c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add HRP-conjugated Antibody d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Incubate & Develop Color d5->d6 d7 Add Stop Solution d6->d7 a1 Read Absorbance at 450 nm d7->a1 a2 Calculate % Inhibition & IC50 a1->a2

Caption: Workflow for a competitive ELISA with Chitotriose.

Chitinase Activity Assay Workflow

G cluster_reaction Enzymatic Reaction cluster_quantification Quantification of Reducing Sugars cluster_analysis Data Analysis r1 Combine Chitotriose and Buffer r2 Add Chitinase Enzyme r1->r2 r3 Incubate at Optimal Temperature r2->r3 q1 Stop Reaction with DNSA Reagent r3->q1 q2 Boil for Color Development q1->q2 q3 Cool to Room Temperature q2->q3 q4 Measure Absorbance at 540 nm q3->q4 a2 Calculate Enzyme Activity q4->a2 a1 Generate GlcNAc Standard Curve a1->a2 G cluster_recognition Extracellular Recognition cluster_signaling Intracellular Signaling cluster_response Cellular Response Chitotriose Chitotriose TLR2 Toll-like Receptor 2 (TLR2) Chitotriose->TLR2 Dectin1 Dectin-1 Chitotriose->Dectin1 MyD88 MyD88 TLR2->MyD88 Syk Syk Dectin1->Syk NFkB NF-κB Pathway MyD88->NFkB Syk->NFkB MAPK MAPK Pathway Syk->MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) NFkB->Cytokines Chemokines Chemokine Production NFkB->Chemokines MAPK->Cytokines MAPK->Chemokines

References

Application Note: HPLC Analysis of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriose, a trimer of glucosamine, and its salt form, chitotriose trihydrochloride, are of significant interest in various fields, including biochemistry, pharmacology, and drug development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on the established analysis of chitooligosaccharides and has been adapted for the specific analysis of the trihydrochloride salt form.

Principle

This method employs reverse-phase or hydrophilic interaction liquid chromatography (HILIC) to separate this compound from other components. Due to the hydrophilic nature of chitotriose, an amino-based column or a HILIC column is recommended for optimal retention and separation.[1] Detection is achieved by monitoring the UV absorbance at a low wavelength, typically around 205-210 nm, where the molecule exhibits some absorbance.[1] Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A LiChrospher 100 NH2 column (5 µm, 4 x 250 mm) or a similar amino-based or HILIC column is recommended.[2]

  • Data Acquisition and Processing Software: To control the HPLC system and analyze the chromatograms.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.

Reagents and Standards
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Ammonium Acetate (optional): For mobile phase modification.

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment if necessary.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation:

    • Isocratic Elution: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a common mobile phase.[3]

    • Gradient Elution: A gradient of decreasing acetonitrile concentration in water can also be employed for better separation of related substances. A typical gradient could be starting from 80% acetonitrile and decreasing to 60% over a set time.[2][3]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the mobile phase or a compatible solvent (e.g., water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase or a suitable solvent.

  • Sonication may be used to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions. These may need to be optimized depending on the specific column and HPLC system used.

ParameterRecommended Condition
Column LiChrospher 100 NH2 (5 µm, 4 x 250 mm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 30 °C
Injection Volume 10-20 µL
Detector Wavelength 205 nm or 210 nm
Run Time As required to elute the peak of interest and any impurities

Data Presentation

The following tables present typical quantitative data obtained from the HPLC analysis of chitooligosaccharides.

Table 1: Typical Retention Times for Chitooligosaccharides on a LiChrospher 100 NH2 Column. [3]

CompoundDegree of Polymerization (DP)Retention Time (min)
Chitobiose28.40
Chitotriose 3 12.00
Chitotetraose417.87
Chitopentaose526.67
Chitohexaose640.07

Conditions: Acetonitrile/water (75/25, v/v) mobile phase, 1 mL/min flow rate.

Table 2: Alternative Reported Retention Time for Chitotriose. [4]

CompoundRetention Time (min)
Chitotriose 7.54

Note: Specific chromatographic conditions for this retention time were not detailed in the source.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Standard dissolve_std Dissolve in Solvent weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject hplc_system HPLC System (Pump, Column, Detector) chromatogram Obtain Chromatogram hplc_system->chromatogram inject->hplc_system integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration integrate->calculate

Caption: HPLC Analysis Workflow for this compound.

System Suitability

Before sample analysis, the suitability of the HPLC system should be verified. This typically includes injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing factor: Should be close to 1.

  • Theoretical plates: Should meet a minimum requirement to ensure column efficiency.

  • Repeatability of injections: The relative standard deviation (RSD) of peak areas from replicate injections should be less than 2%.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound. By utilizing an amino-based or HILIC column with a mobile phase of acetonitrile and water, and UV detection at a low wavelength, reliable and accurate quantification can be achieved. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical and biochemical industries. Method validation should be performed in accordance with the relevant regulatory guidelines to ensure the suitability of this method for its intended purpose.

References

Troubleshooting & Optimization

Chitotriose Trihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Chitotriose Trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an oligosaccharide derived from chitin.[1][2] It is utilized in various research fields, including biotechnology as a substrate for studying chitinase (B1577495) enzymes, and in pharmaceutical development for its potential in antifungal drug formulations.[1]

Q2: What is the general solubility of this compound?

Solubility Data

Quantitative solubility data for this compound is limited. The following table summarizes the solubility of a closely related compound, N,N',N''-triacetylchitotriose, which can be used as a reference.

SolventApproximate Solubility of N,N',N''-triacetylchitotriose (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~15[3]
Dimethyl Formamide (DMF)~20[3]
Phosphate-Buffered Saline (PBS), pH 7.2~3[3]

For a similar compound, Chitotetraose tetrahydrochloride, a concentration of 50 mg/mL in water has been achieved with the use of sonication.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution of this compound. Optimization may be required based on the specific experimental needs.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or desired solvent

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., sterile water) to the powder to achieve the desired concentration.

  • Dissolution:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the powder is fully dissolved. Monitor the temperature to avoid overheating.

  • Sterilization (for cell culture applications):

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile storage tube.[4]

  • Storage:

    • For short-term storage (up to 1 month), store the solution at -20°C.[4]

    • For long-term storage (up to 6 months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is not dissolving completely Insufficient mixing or agitation.Continue vortexing or sonicate the solution for a longer duration.
Concentration is too high for the chosen solvent.Try preparing a more dilute solution. Refer to the solubility table for guidance.
Incorrect solvent used.Ensure you are using a recommended solvent. Water is the primary solvent for this compound.
Precipitation occurs after dissolution Solution is supersaturated.Gently warm the solution to 37°C to aid in redissolving the precipitate. If precipitation persists, consider preparing a fresh, more dilute solution.
Change in pH or temperature.Ensure the pH and temperature of your experimental conditions are compatible with the stored solution.
Contamination.Prepare a fresh solution using sterile techniques and high-purity reagents.
Inconsistent experimental results Inaccurate concentration of the stock solution.Recalibrate your balance and ensure accurate weighing. Prepare a fresh stock solution.
Degradation of the compound.Avoid multiple freeze-thaw cycles by preparing aliquots. Ensure proper storage conditions (-20°C or -80°C).

Signaling Pathways and Experimental Workflows

This compound and related chitooligosaccharides have been shown to influence key cellular signaling pathways, such as the PI3K/Akt pathway, and processes like the formation of focal adhesions.

PI3K_Akt_Signaling_Pathway Chitotriose This compound Receptor Cell Surface Receptor Chitotriose->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: PI3K/Akt Signaling Pathway Activation.

Focal_Adhesion_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells treatment Treat with This compound start->treatment control Control Group (Vehicle) start->control lysis Cell Lysis treatment->lysis control->lysis western Western Blot (p-FAK, FAK, etc.) lysis->western if Immunofluorescence (Vinculin, Paxillin) lysis->if data_analysis Data Analysis & Interpretation western->data_analysis Quantify Protein Levels if->data_analysis Image and Analyze Focal Adhesions

Caption: Experimental Workflow for Focal Adhesion Analysis.

References

Chitotriose Trihydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Chitotriose Trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] Some suppliers suggest storage at 2-8°C under an inert gas.[3] Always refer to the Certificate of Analysis provided by your supplier for specific instructions. The compound is typically a white to off-white powder or crystalline solid.[3]

Q2: How should I prepare aqueous solutions of this compound?

This compound is soluble in water.[1] To prepare a solution, use a high-purity solvent such as sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.2). Add the solvent to the pre-weighed solid and vortex or sonicate briefly until fully dissolved. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: How stable is this compound in a solution, and how should I store it?

The stability of this compound in solution can be limited. For a structurally similar compound, N,N',N''-triacetylchitotriose, it is not recommended to store aqueous solutions for more than one day.[2] For another related compound, Chitotetraose tetrahydrochloride, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months when kept sealed and protected from moisture.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes before freezing.[4][5]

Q4: Is this compound sensitive to moisture?

As a trihydrochloride salt, the compound can be hygroscopic. It is important to handle it in a dry environment and store it in a desiccator or under an inert atmosphere to prevent moisture absorption, which can compromise its stability and weighing accuracy.

Q5: What safety precautions should I take when handling this compound?

You should handle this compound in accordance with standard laboratory safety procedures. This material should be considered hazardous until more information is available.[2] Avoid ingestion, inhalation, and contact with eyes and skin.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Quantitative Data Summary

The following table summarizes the available stability and storage data for this compound and related compounds.

ParameterCompoundConditionSpecificationCitation
Solid Storage Temp. This compoundLong-term-20°C[1]
Solid Storage Temp. This compoundLong-term2-8°C, under inert gas[3]
Solid Stability N,N',N''-triacetylchitotrioseat -20°C≥ 4 years[2]
Solution Storage Chitotetraose tetrahydrochlorideStock Solution≤ 1 month at -20°C (sealed, away from moisture)[4][5]
Solution Storage Chitotetraose tetrahydrochlorideStock Solution≤ 6 months at -80°C (sealed, away from moisture)[4][5]
Solution Stability N,N',N''-triacetylchitotrioseAqueous SolutionNot recommended for more than one day[2]
Solubility N,N',N''-triacetylchitotriosein PBS (pH 7.2)~3 mg/mL[2]
Solubility N,N',N''-triacetylchitotriosein DMSO~15 mg/mL[2]
Solubility N,N',N''-triacetylchitotriosein Dimethylformamide~20 mg/mL[2]
Troubleshooting Guide

Issue: The compound will not fully dissolve in my aqueous buffer.

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: Try reducing the concentration. For a related compound, solubility in PBS is approximately 3 mg/mL.[2] Consider using a different solvent like DMSO for a higher concentration stock, if your experimental design permits.[2]

  • Possible Cause 2: Low-quality solvent or incorrect pH.

    • Solution: Use high-purity, sterile water or buffer. As a trihydrochloride salt, dissolving the compound in unbuffered water may lower the pH, affecting solubility. Ensure your buffer has sufficient capacity to maintain the target pH.

Issue: I am observing inconsistent or poor results in my bioassay.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure the solid has been stored correctly, protected from moisture and at the recommended temperature.[1] Prepare fresh solutions for each experiment, as aqueous solutions can be unstable.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[4][5]

  • Possible Cause 2: pH shift in the assay medium.

    • Solution: The hydrochloride salt can make solutions acidic. When adding your compound to a weakly buffered medium, this can alter the pH and affect your experiment. Verify the final pH of your assay medium after adding the compound and adjust if necessary.

  • Possible Cause 3: Microbial contamination.

    • Solution: Oligosaccharide solutions can be susceptible to microbial growth. Prepare solutions under sterile conditions (e.g., in a laminar flow hood) and use sterile-filtered solvents.

Issue: The mass of the solid I weighed out seems incorrect over time.

  • Possible Cause: Water absorption.

    • Solution: The compound is likely hygroscopic. Always allow the container to equilibrate to room temperature before opening to prevent condensation. Handle the solid in a low-humidity environment (e.g., a glove box or near a desiccant) and minimize the time the container is open.

TroubleshootingWorkflow start Start: Experimental Issue dissolution_issue Problem with Dissolution? start->dissolution_issue activity_issue Inconsistent/Poor Assay Results? dissolution_issue->activity_issue No solubility_limit Concentration > Solubility? dissolution_issue->solubility_limit Yes weighing_issue Inaccurate Weighing? activity_issue->weighing_issue No degradation Compound Degradation? activity_issue->degradation Yes hygroscopic Action: Compound is hygroscopic. Equilibrate to RT before opening. Handle in dry environment. weighing_issue->hygroscopic Yes end Problem Resolved weighing_issue->end No check_solubility Action: Lower concentration or change solvent. solubility_limit->check_solubility Yes solvent_quality Solvent quality or pH issue? solubility_limit->solvent_quality No check_solubility->end use_hplc_water Action: Use high-purity buffered solvent. Check final pH. solvent_quality->use_hplc_water Yes solvent_quality->end No use_hplc_water->end check_storage Action: Verify storage conditions. Prepare fresh, single-use aliquots. degradation->check_storage Yes ph_shift pH Shift in Assay? degradation->ph_shift No check_storage->end check_ph Action: Measure and adjust final assay pH. ph_shift->check_ph Yes contamination Microbial Contamination? ph_shift->contamination No check_ph->end use_sterile Action: Use sterile technique and filtered solvents. contamination->use_sterile Yes contamination->end No use_sterile->end hygroscopic->end

Caption: Troubleshooting workflow for this compound.

Experimental Protocols
Protocol: Preparation of an Aqueous Stock Solution

This protocol describes a general procedure for preparing a sterile, aqueous stock solution of this compound.

  • Pre-analysis: Determine the required concentration and volume for your stock solution. Ensure your concentration does not exceed the known solubility limit in your chosen solvent.

  • Material Handling: Remove the this compound container from storage (-20°C or 2-8°C) and place it in a desiccator. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: In a low-humidity environment, accurately weigh the desired amount of the compound into a sterile conical tube or vial.

  • Dissolution: Work in a sterile environment (e.g., a laminar flow hood). Add the desired volume of sterile, high-purity buffered solvent (e.g., sterile-filtered PBS) to the solid.

  • Mixing: Cap the tube securely and vortex at medium speed until the solid is completely dissolved. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a dark background to ensure no particulates remain.

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES).

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, and date. Store the aliquots promptly at -20°C or -80°C.

ProtocolWorkflow start Start: Prepare Stock Solution equilibrate 1. Equilibrate vial to room temperature in desiccator start->equilibrate weigh 2. Weigh solid in low-humidity environment equilibrate->weigh dissolve 3. Add sterile buffer and vortex/sonicate to dissolve weigh->dissolve filter 4. Sterile filter with 0.22 µm syringe filter (Optional) dissolve->filter aliquot 5. Aliquot into single-use tubes filter->aliquot store 6. Store immediately at -20°C or -80°C aliquot->store end End: Solution Ready store->end

Caption: Workflow for preparing this compound stock solution.

References

Chitotriose Trihydrochloride degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitotriose Trihydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the trihydrochloride salt of chitotriose, a trimer of N-acetyl-D-glucosamine. It is a well-defined, water-soluble oligosaccharide used in various biochemical and pharmaceutical applications. Its primary uses include serving as a substrate for chitinase (B1577495) activity assays, in studies of chitin (B13524) degradation pathways, and as a standard for chromatographic analysis of chitooligosaccharides.

Q2: How stable is this compound in aqueous solutions?

This compound is generally considered stable in aqueous solutions, particularly under acidic to neutral conditions. However, its stability is influenced by several factors, including pH, temperature, and the presence of enzymes or certain metal ions. At alkaline pH and elevated temperatures, it can undergo hydrolysis of its glycosidic bonds.

Q3: What are the expected degradation products of this compound in an aqueous solution?

Under hydrolytic conditions (acidic or enzymatic), this compound is expected to degrade into smaller oligosaccharides, primarily chitobiose and N-acetyl-D-glucosamine, and ultimately to the monosaccharide N-acetyl-D-glucosamine. The specific degradation products and their ratios will depend on the conditions of degradation.

Q4: What are the optimal storage conditions for aqueous solutions of this compound?

For short-term storage (days to a week), aqueous solutions of this compound should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
  • Question: I am using a this compound solution as a substrate for my chitinase assay, but my results are inconsistent or show lower enzyme activity than expected. What could be the cause?

  • Answer:

    • Substrate Degradation: The this compound solution may have degraded due to improper storage or handling. Verify the age and storage conditions of your solution. It is recommended to use freshly prepared solutions or solutions stored frozen in aliquots.

    • Incorrect pH of the Solution: The pH of your this compound solution might not be optimal for your enzyme. Ensure the final pH of the reaction mixture is within the optimal range for your specific chitinase. The trihydrochloride salt will make the initial solution acidic.

    • Contamination: The solution may be contaminated with proteases or other enzymes that could interfere with the assay. Use sterile, high-purity water and reagents to prepare your solutions.

Issue 2: Unexpected peaks in chromatography (HPLC/LC-MS) analysis.
  • Question: When analyzing my this compound solution by HPLC, I see unexpected peaks. What are these, and how can I avoid them?

  • Answer:

    • Degradation Products: The unexpected peaks are likely degradation products such as chitobiose and N-acetyl-D-glucosamine. This indicates that your solution has started to degrade.

    • Prevention:

      • Prepare fresh solutions before use.

      • If you must store solutions, do so at -20°C or below in single-use aliquots.

      • Avoid prolonged exposure of the solution to high temperatures or extreme pH values.

      • Ensure the mobile phase for your chromatography is not contributing to on-column degradation.

Issue 3: Variability between different batches of this compound solutions.
  • Question: I am observing variability in my experimental results when I use different preparations of this compound solutions. How can I ensure consistency?

  • Answer:

    • Standardize Preparation: Implement a standardized protocol for preparing your this compound solutions. This should include the source and purity of the compound, the type and quality of the water used, and the final concentration and pH.

    • Quality Control: Perform a quality control check on each new batch of solution. This could be a simple HPLC run to confirm the purity and absence of significant degradation products.

    • Consistent Storage: Ensure all batches are stored under the same conditions (temperature, light exposure, etc.).

Quantitative Data on Degradation

The degradation of chitotriose is primarily through the hydrolysis of its β-(1,4)-glycosidic linkages. The rate of this hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for this compound is not extensively available, data from related chitosan (B1678972) and chitooligosaccharide studies can provide valuable insights. The degradation generally follows pseudo-first-order kinetics.

Table 1: Estimated Influence of pH on the Relative Degradation Rate of Chitotriose in Aqueous Solution at 37°C (Conceptual)

pHRelative Degradation RateStability
3.0HighLow
5.0ModerateModerate
7.0LowHigh
9.0Moderate to HighLow to Moderate

Note: This table is based on general trends observed for chitosan and chitooligosaccharides. The rate of degradation is expected to be higher in acidic and alkaline conditions compared to neutral pH.

Table 2: Estimated Influence of Temperature on the Relative Degradation Rate of Chitotriose in Aqueous Solution at pH 5.0 (Conceptual)

Temperature (°C)Relative Degradation Rate
4Very Low
25Low
37Moderate
50High
80Very High

Note: This table illustrates the expected increase in degradation rate with increasing temperature, following the principles of chemical kinetics.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound
  • Materials:

    • This compound (high purity)

    • High-purity, sterile water (e.g., HPLC grade or Milli-Q)

    • Calibrated analytical balance

    • Sterile volumetric flasks and pipettes

    • pH meter

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a known volume of high-purity water in a volumetric flask.

    • Gently swirl the flask until the solid is completely dissolved.

    • If necessary, adjust the pH of the solution using dilute HCl or NaOH. Note that the initial solution will be acidic.

    • Bring the solution to the final volume with water.

    • For immediate use, store at 2-8°C. For long-term storage, filter sterilize (0.22 µm filter), aliquot into sterile, single-use tubes, and store at -20°C or below.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to assess the stability of this compound and quantify its degradation products.

  • Instrumentation:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Amino-propyl or C18 reverse-phase column suitable for oligosaccharide analysis.

  • Chromatographic Conditions (Example):

    • Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and grading to 60:40 over 30 minutes)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 210 nm or RI detector

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare standard solutions of this compound, chitobiose, and N-acetyl-D-glucosamine of known concentrations.

    • Inject the standards to determine their retention times and to generate calibration curves.

    • Inject the this compound sample solution that has been subjected to stability testing.

    • Identify and quantify the peaks corresponding to Chitotriose, chitobiose, and N-acetyl-D-glucosamine by comparing their retention times and using the calibration curves.

    • Calculate the percentage of degradation by comparing the peak area of Chitotriose in the stressed sample to that of a control (unstressed) sample.

Visualizations

Experimental_Workflow_for_Stability_Study A Prepare Chitotriose Trihydrochloride Solution B Divide into Aliquots A->B C Stress Conditions (e.g., pH, Temp) B->C D Control Condition (e.g., 4°C, neutral pH) B->D E Sample at Time Points C->E D->E F HPLC/LC-MS Analysis E->F G Data Analysis: - Identify Peaks - Quantify Degradation F->G H Determine Degradation Rate G->H

Caption: Workflow for a this compound stability study.

Degradation_Pathway Chitotriose Chitotriose (Trimer) Chitobiose Chitobiose (Dimer) Chitotriose->Chitobiose Hydrolysis GlcNAc1 N-acetyl-D-glucosamine (Monomer) Chitotriose->GlcNAc1 Hydrolysis GlcNAc2 N-acetyl-D-glucosamine (Monomer) Chitobiose->GlcNAc2 Hydrolysis

Caption: Plausible degradation pathway of Chitotriose.

Technical Support Center: Chitotriose Trihydrochloride Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitotriose Trihydrochloride enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and to help troubleshoot common issues encountered during the use of this compound as a substrate for chitinase (B1577495) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic assays?

A1: this compound is the trihydrochloride salt of chitotriose, a trimer of N-acetylglucosamine. It serves as a soluble substrate for chitinases, enzymes that hydrolyze chitin. Its high solubility and stability under various conditions make it a convenient substrate for in vitro enzymatic assays, allowing for the study of chitinase kinetics and inhibition.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is highly soluble in water.[1] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions can be prepared in aqueous buffers and should be stored at -20°C for up to one month to ensure stability. For fluorometric assays using 4-methylumbelliferyl (4-MU) conjugated chitotriose, the substrate is often dissolved in DMSO to create a stock solution, which should also be stored at -20°C.[2][3]

Q3: What are the optimal conditions for a chitinase assay using a chitotriose-based substrate?

A3: Optimal conditions can vary depending on the specific chitinase being studied. However, a common starting point for many chitinase assays is a pH of around 4.8-5.0 and a temperature of 37°C.[2][4] The substrate concentration may need to be optimized, but a concentration of 0.2 mg/ml to 0.5 mg/ml is often used for 4-MU-chitotriose substrates.[2]

Q4: My assay is showing no or very weak signal. What are the possible causes?

A4: There are several potential reasons for a weak or absent signal:

  • Inactive Enzyme: Ensure the chitinase is active and has been stored correctly. Prepare fresh dilutions of the enzyme from a trusted stock.

  • Sub-optimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.

  • Incorrect Wavelength Settings: For fluorometric or colorimetric assays, confirm that the plate reader is set to the correct excitation and emission or absorbance wavelengths. For 4-MU-based assays, excitation is typically around 360 nm and emission is around 450 nm.[2]

  • Substrate Degradation: Ensure the this compound or its derivative has not degraded due to improper storage.

Q5: I am observing high background in my assay. How can I reduce it?

A5: High background can originate from several sources:

  • Autohydrolysis of Substrate: Some substrates may slowly hydrolyze non-enzymatically. Including a "no-enzyme" control is crucial to measure and subtract this background.

  • Contaminated Reagents: Ensure all buffers and reagents are free from contamination that might interfere with the assay's detection method.

  • Sample-related Interference: Components in your sample (e.g., cell lysates, growth media) may be intrinsically fluorescent or contain substances that interfere with the assay. Running a "no-substrate" control with your sample can help identify this issue.

Q6: My results are inconsistent between replicates. What could be the cause?

A6: Inconsistent results are often due to pipetting errors or improper mixing.

  • Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate.

  • Thorough Mixing: Ensure all components are thoroughly mixed in each well before starting the measurement.

  • Temperature Uniformity: Ensure the entire plate is at a uniform temperature during the incubation period.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound enzymatic assay.

Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inactive enzymeUse a fresh enzyme aliquot. Verify enzyme storage conditions. Run a positive control with a known active enzyme.
Incorrect assay buffer pHCheck the pH of your buffer. The optimal pH for most chitinases is acidic (around 4.8-5.0).[2][4]
Insufficient incubation timeIncrease the incubation time. Perform a time-course experiment to determine the optimal duration.
Substrate concentration too lowIncrease the substrate concentration. Titrate the substrate to find the optimal concentration for your enzyme.
Presence of inhibitors in the sampleSee the "Potential Inhibitors" section below. Consider sample purification steps.
High Background Signal Substrate instability/autohydrolysisPrepare fresh substrate solutions for each experiment. Always include a "no-enzyme" control to measure and subtract background.
Contaminated reagents or labwareUse fresh, high-purity reagents and clean labware.
Intrinsic fluorescence/absorbance of sample componentsRun a "no-substrate" control to quantify the background from your sample.
Non-linear Reaction Progress Curve Substrate depletionUse a lower enzyme concentration or a higher initial substrate concentration. Analyze only the initial linear phase of the reaction.
Enzyme instabilityCheck the stability of your enzyme under the assay conditions. Consider adding stabilizing agents like BSA.
Product inhibitionThe enzymatic product may be inhibiting the enzyme. Analyze the initial reaction velocity.
Inconsistent Replicates Pipetting errorsUse calibrated pipettes and be meticulous with your pipetting technique. Prepare a master mix for common reagents.
Incomplete mixing of reagentsEnsure thorough mixing of the reaction components in each well.
Temperature fluctuationsUse a temperature-controlled plate reader or water bath to ensure a constant and uniform temperature.

Quantitative Data

The following table summarizes typical kinetic parameters for chitinases with chitotriose-based substrates. Note that these values can vary significantly depending on the enzyme source, purity, and specific assay conditions.

Enzyme SourceSubstrateKm (µM)Vmax or kcatReference
Serratia marcescens Chitinase A(GlcNAc)3---
Serratia marcescens Chitinase B(GlcNAc)3---
Barley Chitinase4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside330.33 min-1 (kcat)-
Acidic Mammalian Chitinase (AMCase)4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside---
Chitotriosidase4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside---

Experimental Protocols

Fluorometric Chitinase Assay using 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose

This protocol is adapted from commercially available kits and is suitable for detecting endochitinase activity.[2][3]

Materials:

  • 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (4-MU-chitotriose)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.0

  • Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

  • Chitinase enzyme solution

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare a 10 mM stock solution of 4-MU-chitotriose in DMSO. Store in aliquots at -20°C.

  • Prepare a working substrate solution by diluting the stock solution in Assay Buffer to a final concentration of 0.2-0.5 mg/ml.

  • Prepare enzyme dilutions in Assay Buffer.

  • Set up the assay plate:

    • Sample wells: Add your enzyme dilution.

    • Blank (no enzyme) wells: Add Assay Buffer instead of the enzyme.

    • Standard curve wells (optional but recommended): Prepare serial dilutions of 4-methylumbelliferone (B1674119) in Assay Buffer.

  • Initiate the reaction by adding the working substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding the Stop Solution to all wells.

  • Read the fluorescence in a plate reader at the appropriate wavelengths.

  • Calculate chitinase activity by subtracting the blank reading from the sample readings and comparing to the standard curve.

Colorimetric Chitinase Assay (Adapted DNS Method)

This protocol is adapted from the 3,5-dinitrosalicylic acid (DNS) method for detecting reducing sugars produced by chitinase activity on this compound.[5]

Materials:

  • This compound

  • Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.2

  • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20ml of 2M NaOH in 80ml of water. Bring the final volume to 100ml with water.

  • Chitinase enzyme solution

  • Clear, flat-bottom 96-well microplate

  • Spectrophotometer or microplate reader (540 nm)

  • N-acetylglucosamine (for standard curve)

Procedure:

  • Prepare a stock solution of this compound in Assay Buffer (e.g., 10 mg/ml).

  • Prepare a standard curve using N-acetylglucosamine in Assay Buffer.

  • Set up the assay plate:

    • Sample wells: Add your enzyme dilution and this compound solution.

    • Blank (no enzyme) wells: Add Assay Buffer instead of the enzyme.

    • Standard wells: Add the N-acetylglucosamine standards.

  • Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).

  • Stop the reaction and develop color by adding DNS reagent to all wells.

  • Heat the plate at 95-100°C for 5-15 minutes.

  • Cool the plate to room temperature.

  • Read the absorbance at 540 nm.

  • Determine the amount of reducing sugar produced in your samples by comparing to the N-acetylglucosamine standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_substrate Prepare Chitotriose Substrate Solution add_reagents Add Reagents to Plate prep_substrate->add_reagents prep_enzyme Prepare Enzyme Dilutions prep_enzyme->add_reagents prep_plate Prepare 96-well Plate prep_plate->add_reagents incubate Incubate at Optimal Temperature add_reagents->incubate stop_reaction Stop Reaction incubate->stop_reaction read_signal Read Signal (Fluorescence/Absorbance) stop_reaction->read_signal analyze_data Analyze Data & Calculate Activity read_signal->analyze_data

Caption: General workflow for a this compound enzymatic assay.

troubleshooting_logic start Problem Encountered no_signal No or Weak Signal? start->no_signal high_bg High Background? no_signal->high_bg No check_enzyme Check Enzyme Activity & Storage no_signal->check_enzyme Yes inconsistent Inconsistent Results? high_bg->inconsistent No check_no_enzyme Run 'No-Enzyme' Control high_bg->check_no_enzyme Yes inconsistent->start No check_pipetting Verify Pipetting Accuracy inconsistent->check_pipetting Yes check_conditions Verify Assay Conditions (pH, Temp) check_enzyme->check_conditions check_reader Check Reader Settings check_conditions->check_reader check_reagents Use Fresh Reagents check_no_enzyme->check_reagents check_sample_bg Run 'No-Substrate' Control check_reagents->check_sample_bg check_mixing Ensure Thorough Mixing check_pipetting->check_mixing check_temp Ensure Temperature Uniformity check_mixing->check_temp

Caption: A logical flowchart for troubleshooting common assay issues.

Potential Inhibitors

Several classes of compounds have been reported to inhibit chitinase activity. When troubleshooting unexpected results, consider the possibility of inhibitors in your sample.

  • Allosamidin and its derivatives: These are potent, well-characterized inhibitors of family 18 chitinases.

  • Thiazoline derivatives of chitooligosaccharides: These compounds can act as mechanism-based inhibitors.

  • Cyclic peptides: Some cyclic peptides have been shown to inhibit chitinase activity.

  • Divalent cations: Certain divalent cations can inhibit enzyme activity. The specific effects can be enzyme-dependent.

  • Bisdionin-C: A specific inhibitor of chitotriosidase (Chit1).

References

Avoiding Chitotriose Trihydrochloride interference in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chitotriose Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential experimental interference when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the hydrochloride salt of chitotriose, a trisaccharide composed of three β-(1→4)-linked D-glucosamine units.[1][2] It is a white to almost white crystalline powder with the molecular formula C₁₈H₃₅N₃O₁₃·3HCl and a molecular weight of approximately 610.86 g/mol .[1][2]

Its primary applications in research include:

  • Enzymology: Serving as a substrate for chitinase (B1577495) and other glycoside hydrolases.[3]

  • Drug Development: Investigated for its potential in antifungal therapies due to its interaction with chitin (B13524) in fungal cell walls.[3]

  • Immunology and Cancer Research: Studies have shown it can modulate immune responses and may enhance the efficacy of certain anticancer drugs.

  • Biotechnology and Agriculture: Used in studies related to bioremediation and enhancing plant resistance to pathogens.

Q2: Can this compound interfere with common laboratory assays?

Yes, like many biological molecules, this compound has the potential to interfere with several common laboratory assays. The interference can be chemical, biological, or physical in nature. This guide provides detailed information on potential interferences and how to mitigate them.

Q3: Is this compound cytotoxic?

Chitosan (B1678972) and its oligosaccharides, including chitotriose, have been shown to exhibit cytotoxic effects on various cancer cell lines, while showing less toxicity to normal cell lines.[4][5][6][7] This intrinsic biological activity is important to consider when designing cell-based assays, as it can be a source of "biological interference."

Troubleshooting Guides

Interference in Protein Quantification Assays

Issue: Inaccurate protein concentration measurement in the presence of this compound.

Background: Colorimetric protein assays like the Bradford and Bicinchoninic Acid (BCA) assays are susceptible to interference from various substances, including sugars and compounds with free amine groups.[8][9][10][11] Chitotriose, being a glucosamine (B1671600) oligosaccharide, possesses primary amine groups that can potentially react with assay reagents.

Potential Interference Mechanisms:

  • Bradford Assay: Chitosan, a polymer of glucosamine, has been shown to interact directly with the Coomassie dye, leading to an overestimation of protein concentration.[12] Sugars, in general, can also interfere with this assay.[13]

  • BCA Assay: Reducing sugars and substances with chelating properties can interfere with the copper reduction step in the BCA assay, leading to inaccurate results.[8][10]

Troubleshooting Workflow:

cluster_0 Troubleshooting Protein Assay Interference start Inaccurate Protein Reading q1 Is Chitotriose Present? start->q1 action1 Run a buffer blank with Chitotriose. q1->action1 Yes end_ok Accurate Reading q1->end_ok No q2 Is there a signal in the blank? action1->q2 action2 Subtract blank reading from sample reading. q2->action2 Yes end_alt Use Alternative Method q2->end_alt No, but still suspect interference action2->end_ok action3 Consider alternative quantification methods. action3->end_alt

Caption: Workflow for addressing protein assay interference.

Mitigation Strategies:

StrategyDescriptionRecommended for
Buffer Blank Control Prepare a blank solution containing the same concentration of this compound as in the samples to measure its intrinsic contribution to the signal.Bradford, BCA
Sample Dilution Diluting the sample can reduce the concentration of this compound to a non-interfering level, provided the protein concentration remains within the assay's detection range.[14]Bradford, BCA
Protein Precipitation Use methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from soluble interfering substances like this compound.[14][15]Bradford, BCA
Alternative Assays Consider using protein assays with different chemical principles that are less susceptible to interference from amines or sugars, such as the 660nm protein assay.Bradford, BCA

Experimental Protocol: Protein Precipitation with Acetone

  • Sample Preparation: Take 100 µL of your protein sample containing this compound.

  • Precipitation: Add 400 µL of ice-cold acetone. Vortex briefly and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant which contains the this compound.

  • Washing: Add 200 µL of ice-cold acetone to the protein pellet and centrifuge again at 13,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and air-dry the pellet for 10-15 minutes.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your protein assay.

  • Quantification: Proceed with your chosen protein assay.

Interference in Cell Viability Assays (e.g., MTT, XTT)

Issue: this compound exhibits its own biological effects, which can confound the interpretation of cell viability data when studying other compounds.

Background: Chitosan oligosaccharides have been shown to have anti-proliferative and cytotoxic effects on certain cancer cell lines.[4][5][6] This is a form of "biological interference" where the compound of interest directly affects the biological system being measured.

Potential Interference Mechanisms:

  • Direct Cytotoxicity: this compound may induce apoptosis or necrosis in the cell line being studied.[4]

  • Modulation of Drug Uptake: It has been shown that chitotriose can enhance the cellular uptake of other drugs, such as doxorubicin, which would potentiate their cytotoxic effects.

Troubleshooting Workflow:

cluster_1 Troubleshooting Cell Viability Assay Interference start Unexpected Cell Viability Results q1 Is Chitotriose in the media? start->q1 action1 Run a 'Chitotriose only' control. q1->action1 Yes end_ok Clear Interpretation of Results q1->end_ok No q2 Does Chitotriose affect viability? action1->q2 action2 Characterize the dose-response of Chitotriose alone. q2->action2 Yes q2->end_ok No action3 Evaluate for synergistic/antagonistic effects. action2->action3 action3->end_ok end_alt Re-evaluate Experimental Design

Caption: Workflow for addressing cell viability assay interference.

Mitigation Strategies:

StrategyDescription
"Chitotriose Only" Control Always include control wells with cells treated only with the same concentration of this compound as used in your experimental conditions.
Dose-Response Characterization Perform a full dose-response curve for this compound on your specific cell line to determine its IC50 value and non-toxic concentration range.
Synergy/Antagonism Evaluation When co-administering with another drug, use appropriate models (e.g., Bliss independence or Loewe additivity) to determine if the observed effect is synergistic, additive, or antagonistic.

Quantitative Data on Chitooligosaccharide Cytotoxicity (Literature Derived):

Cell LineChitooligosaccharide (COS) ConcentrationEffect on ViabilityReference
RAW264.725-100 µg/mlNo reduction in viability after 24h.[4]
T8450-500 µg/mLConcentration-dependent inhibition of viability.[16]
Various Cancer Cell Lines0.75-50 µg/mLVaried cytotoxic effects depending on cell line and COS properties.[5]

Note: The exact cytotoxic concentration of this compound will be cell-line dependent and must be determined empirically.

Interference in Fluorescence-Based Assays

Issue: Potential for this compound to absorb or emit light, leading to fluorescence quenching or enhancement.

Background: While unmodified chitosan and its oligosaccharides do not have strong intrinsic fluorescence in the visible range, they can be fluorescent in the UV range and their fluorescence properties can change with pH.[17][18] Additionally, impurities or degradation products could be fluorescent.

Potential Interference Mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay fluorophore.

  • Fluorescence Quenching: The compound may absorb the excitation or emission energy of the fluorophore, reducing the signal.[19]

  • Light Scattering: At high concentrations, the compound may cause light scattering, leading to artificially high readings.

Troubleshooting Workflow:

cluster_2 Troubleshooting Fluorescence Assay Interference start Anomalous Fluorescence Signal action1 Scan absorbance/emission spectrum of Chitotriose. start->action1 q1 Does it overlap with assay wavelengths? action1->q1 action2 Run 'Chitotriose only' control in assay buffer. q1->action2 Yes end_ok Valid Fluorescence Data q1->end_ok No q2 Is there a signal change? action2->q2 action3 Use a different fluorophore with shifted spectra. q2->action3 Yes q2->end_ok No end_alt Modify Assay Protocol action3->end_alt

Caption: Workflow for addressing fluorescence assay interference.

Mitigation Strategies:

StrategyDescription
Spectral Profiling Measure the absorbance and fluorescence emission spectra of this compound in your assay buffer to identify any potential overlap with your fluorophore.
"No-Enzyme/No-Cell" Control Include a control with all assay components, including this compound, but without the enzyme or cells, to measure background fluorescence.
Use of Red-Shifted Dyes If interference is observed, consider switching to a fluorophore that excites and emits at longer wavelengths, where interference from biological molecules is less common.
Interference in Signaling Pathway Studies

Issue: this compound can modulate key signaling pathways, which needs to be accounted for when studying its effects or using it as a vehicle/control.

Background: Chitosan oligosaccharides have been shown to modulate several important intracellular signaling pathways, including PI3K/Akt and NF-κB.[16][20][21][22][23][24][25][26][27][28]

Affected Signaling Pathways:

  • PI3K/Akt Pathway: Chitooligosaccharides can modulate the phosphorylation of Akt, which is a key regulator of cell survival, proliferation, and metabolism.[16][21][22][23][25]

  • NF-κB Pathway: Chitooligosaccharides have been shown to suppress the activation and nuclear translocation of NF-κB, a critical regulator of inflammation.[20][24][26][27][28]

Diagram of NF-κB Pathway Modulation by Chitooligosaccharides (COS):

cluster_3 NF-κB Signaling Modulation by COS LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK COS Chitooligosaccharides (COS) COS->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active NF-κB (active) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates genes Inflammatory Gene Expression nucleus->genes

Caption: COS can inhibit the NF-κB signaling pathway.

Diagram of PI3K/Akt Pathway Modulation by Chitooligosaccharides (COS):

cluster_4 PI3K/Akt Signaling Modulation by COS GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt_active p-Akt (active) PIP3->Akt_active activates Akt Akt Downstream Downstream Effects (Cell Survival, Growth) Akt_active->Downstream COS Chitooligosaccharides (COS) COS->Akt_active modulates

Caption: COS can modulate the PI3K/Akt signaling pathway.

Recommendations for Researchers:

  • When investigating a signaling pathway, be aware that this compound may have its own effects.

  • Use appropriate controls, such as known inhibitors or activators of the pathway, to validate your findings.

  • When using this compound as a control substance, ensure that its concentration is below the threshold that causes significant pathway modulation in your system.

By understanding these potential interferences and implementing the appropriate controls and mitigation strategies, researchers can ensure the accuracy and reliability of their experimental results when working with this compound.

References

Technical Support Center: Chitotriose Trihydrochloride Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitotriose Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the aggregation behavior of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the handling and aggregation of this compound and related chitosan (B1678972) oligosaccharides (COS).

Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?

A1: Cloudiness or precipitation is a strong indicator of aggregation.[1] Chitotriose, as a chitosan oligosaccharide, can self-associate in solution to form larger complexes.[2] This phenomenon is influenced by several factors including concentration, pH, ionic strength, and temperature.[3][4] Aggregation can lead to a loss of biological activity and interfere with experimental results.

Q2: What are the primary factors that induce the aggregation of this compound?

A2: The aggregation of chitosan oligosaccharides is driven by a combination of forces including intermolecular hydrogen bonding, hydrophobic interactions, and electrostatic repulsion.[3] Key experimental factors to control are:

  • Concentration: Above a certain point, known as the critical aggregation concentration (cac), self-assembly into larger particles is favored.[3][5]

  • pH: The pH of the solution affects the charge of the glucosamine (B1671600) units, which in turn influences electrostatic interactions.[2][4]

  • Ionic Strength: The presence and valence of salts can significantly alter aggregation behavior. For instance, adding salts like NaCl can shield electrostatic repulsions and promote aggregation.[3][4] Divalent or trivalent cations (like Ca²⁺ or Cr³⁺) can have even more complex effects, sometimes leading to more compact aggregates at low salt concentrations and larger aggregates at higher concentrations.[3]

  • Temperature: Temperature can affect the stability of the compound and the kinetics of aggregation.[4][6]

Q3: How can I detect and quantify the aggregation of this compound?

A3: Several biophysical techniques can be employed:

  • Dynamic Light Scattering (DLS): This is a primary method for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates and can determine the hydrodynamic radius (Rh) of particles.[7][8]

  • UV-Vis Spectroscopy: Aggregation can be monitored by measuring the turbidity or "apparent" absorbance of a solution at a wavelength where the molecule itself does not absorb, such as 360 nm.[9] An increase in absorbance over time indicates growing particle size.

  • Fluorescence Spectroscopy: While Chitotriose itself is not fluorescent, assays using dyes like Thioflavin T (ThT) can be used if studying its interaction with aggregating proteins, as ThT fluorescence increases upon binding to β-sheet structures in amyloid fibrils.[10][11]

  • Microscopy (TEM/AFM): Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide direct visualization of the morphology and size of aggregates.[2]

Q4: My experimental results are inconsistent. Could aggregation be the cause?

A4: Yes, inconsistent results are a hallmark of uncontrolled aggregation. The presence of pre-existing aggregates or "seeds" can dramatically alter the kinetics of aggregation, leading to high variability between replicates.[12] It is crucial to ensure that your stock solutions are properly prepared and, if necessary, filtered or centrifuged to remove initial aggregates before starting an experiment.[7]

Q5: How can I prevent or minimize unwanted aggregation in my experiments?

A5: To control aggregation, consider the following:

  • Optimize Buffer Conditions: Carefully select and control the pH and ionic strength of your buffer.[4]

  • Work Below the Critical Aggregation Concentration (CAC): If possible, conduct experiments at concentrations below the CAC to maintain a monomeric state.[13]

  • Control Temperature: Perform experiments at a consistent and optimal temperature. For some molecules, working at lower temperatures can help maintain solubility.[4]

  • Use Additives: In some cases, stabilizing agents or cryoprotectants like glycerol (B35011) or sucrose (B13894) can be added to the buffer, though their compatibility with your specific assay must be verified.[1]

  • Ensure Sample Purity: Use high-purity reagents and water, as contaminants can sometimes nucleate aggregation.[12]

  • Gentle Handling: Avoid vigorous vortexing or sonication, which can induce the formation of aggregate seeds. Gentle mixing is recommended.[12]

Data Hub: Factors Influencing Oligosaccharide Aggregation

While specific quantitative data for this compound is limited in the public domain, the following table summarizes general trends and specific values for related chitosan oligosaccharides (COS) to provide a baseline for experimental design.

ParameterObservationTypical Values / ConditionsSource(s)
Critical Aggregation Conc. (cac) Aggregation occurs above this concentration.For O-carboxymethylchitosan: ~0.045 g/L. For anacardoylated chitosan: ~0.015 mg/mL.[3][5]
Effect of NaCl Increased salt concentration shields charges and increases aggregate size.Studied in the context of O-carboxymethylchitosan.[3]
Effect of Divalent Cations (e.g., Ca²⁺) Complex behavior; can cause intra-aggregate compaction at low concentrations and inter-aggregate complexation at higher concentrations.A critical concentration exists where the aggregation mechanism shifts.[3][14]
Effect of pH Influences the charge state and electrostatic interactions. Aggregation is highly dependent on pH.For short-chain chitosans, aggregation is observed in dilute solutions at pH below the phase separation point.[2]
Effect of Molecular Weight (Mw) Higher molecular weight chitosans (e.g., >8.6 kDa) tend to show more significant aggregation effects.Chitosan oligomers (very low Mw) may not affect blood aggregation, unlike larger chitosan molecules.[15]

Experimental Protocols

Protocol 1: Assessment of Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the steps to assess the aggregation state of a this compound solution.

1. Sample Preparation: a. Prepare the desired buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). Filter the buffer through a 0.22 µm syringe filter to remove dust and particulate matter.[16] b. Dissolve this compound in the filtered buffer to the desired concentration. c. To remove any large, pre-existing aggregates, centrifuge the sample at >10,000 x g for 10-15 minutes at a controlled temperature (e.g., 4°C).[7][13] d. Carefully transfer the supernatant to a clean, dust-free DLS cuvette.

2. Instrument Setup: a. Set the DLS instrument to the desired measurement temperature (e.g., 25°C). b. Allow the sample in the cuvette to equilibrate at the set temperature for at least 5 minutes before measurement.[1]

3. Data Acquisition: a. Input the correct parameters for the solvent (viscosity and refractive index). b. Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility and statistical accuracy.[17]

4. Data Interpretation: a. Analyze the correlation function to obtain the particle size distribution. b. Non-aggregated sample: A single, narrow peak (low Polydispersity Index, PDI < 0.2) corresponding to the expected size of monomeric Chitotriose indicates a homogenous sample.[18] b. Aggregated sample: The presence of larger species will appear as a second peak at a larger hydrodynamic radius or as a single broad peak with a high PDI (>0.7), indicating a heterogeneous, aggregated sample.[8][18]

Protocol 2: Monitoring Aggregation Kinetics using UV-Vis Spectroscopy (Turbidity)

This protocol provides a method to monitor the progress of aggregation over time.

1. Reagent Preparation: a. Prepare a concentrated stock solution of this compound in a suitable, filtered buffer. b. Prepare the reaction buffer where aggregation will be induced (e.g., by adjusting pH or adding salt).

2. Reaction Setup: a. In a UV-transparent cuvette or a 96-well plate, add the reaction buffer. b. Place the cuvette/plate in a spectrophotometer with temperature control set to the desired temperature (e.g., 37°C).

3. Measurement: a. Initiate the aggregation by adding the Chitotriose stock solution to the reaction buffer to achieve the final desired concentration. Mix gently by pipetting. b. Immediately begin monitoring the "apparent" absorbance (due to light scattering) at a wavelength outside the absorbance spectrum of the compound, typically between 340-400 nm (e.g., 360 nm).[9] c. Record measurements at regular intervals (e.g., every 1-5 minutes) for the duration of the experiment.

4. Data Analysis: a. Plot the absorbance at 360 nm versus time. b. An increase in absorbance over time signifies an increase in the size and/or number of aggregates in the solution.[6] The resulting curve can provide information on the kinetics of aggregation, which often includes a lag phase, an exponential growth phase, and a plateau.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to studying this compound aggregation.

cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation P1 Dissolve Chitotriose in Filtered Buffer P2 Centrifuge to Remove Pre-existing Aggregates (>10,000 x g, 10 min) P1->P2 P3 Collect Supernatant P2->P3 A1 Dynamic Light Scattering (DLS) P3->A1 Measure Size Distribution A2 UV-Vis Spectroscopy (Turbidity @ 360nm) P3->A2 Monitor Kinetics A3 Microscopy (TEM / AFM) P3->A3 Visualize Morphology R1 Homogenous Solution (Monomeric) A1->R1 Single, narrow peak Low PDI R2 Heterogenous Solution (Aggregated) A1->R2 Multiple peaks / broad peak High PDI

Caption: Experimental workflow for preparing and analyzing Chitotriose aggregation.

Problem Inconsistent Results or Visible Precipitation Check1 Is Concentration > CAC? Problem->Check1 Check2 Is pH / Ionic Strength Optimal? Check1->Check2 No Sol1 Lower Concentration Check1->Sol1 Yes Check3 Was Sample Clarified (Centrifuged)? Check2->Check3 Yes Sol2 Optimize Buffer (pH, Salt Conc.) Check2->Sol2 No Sol3 Implement Pre-Spin Before Experiment Check3->Sol3 No End Proceed with Optimized Protocol Check3->End Yes Sol1->Check2 Sol2->Check3 Sol3->End

Caption: A logical workflow for troubleshooting aggregation issues.

References

Chitotriose Trihydrochloride purity concerns and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitotriose Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are there multiple CAS Numbers?

A1: this compound is the trimer of glucosamine (B1671600), meaning it is an oligosaccharide composed of three glucosamine units linked together.[1][2] It is supplied as a trihydrochloride salt to improve its solubility and stability. You may encounter different CAS Numbers, such as 41708-93-4 and 117436-78-9, which can refer to the same core molecule but may differ in their hydrate (B1144303) state or were registered separately.[3][4] It is best practice to refer to the specifications on the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Q2: What are the most common impurities in commercial this compound?

A2: The most common impurities are other chitooligosaccharides with different degrees of polymerization (DP).[5] Since Chitotriose is often produced by the hydrolysis of chitosan, the raw product is typically a mixture of oligosaccharides. Therefore, samples of Chitotriose (a trimer) may contain chitobiose (dimer), chitotetraose (tetramer), and other longer-chain oligosaccharides.[6][7] Another common impurity is water, as the material is hygroscopic; some suppliers have explicitly removed the term "hydrate" from the product name to classify moisture as an impurity.[4] Residual starting material (chitosan) or degradation products from harsh hydrolysis conditions can also be present.[8]

Q3: My this compound purity is lower than expected. What could be the cause?

A3: Lower-than-expected purity can stem from several factors. The most likely cause is the presence of the related oligosaccharides mentioned in Q2. The analytical method used is also critical. Purity determined by quantitative NMR (qNMR) may sometimes be lower than that determined by HPLC area percentage, as qNMR provides a more absolute quantification against a standard.[1][3] Degradation due to improper storage (e.g., exposure to moisture or high temperatures) can also lead to lower purity.[8] Always store the product as recommended by the supplier, typically at -20°C or 2-8°C under inert gas.[1]

Q4: I'm having trouble dissolving the compound. What is the recommended solvent?

A4: this compound is generally soluble in aqueous solutions.[1] As a hydrochloride salt, it is most soluble in water. If you experience solubility issues, ensure you are using a high-purity water source (e.g., Milli-Q or equivalent). The pH of the solution can also affect solubility; its parent molecule, chitosan, is known to be soluble in dilute acidic solutions.[5] For cell-based assays, dissolving the compound in sterile water or a buffered solution like PBS is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad or multiple peaks in HPLC analysis The sample contains a mixture of oligosaccharides with different degrees of polymerization (DP).Purify the sample using gel filtration chromatography to separate the oligosaccharides by size. Refer to the Purification Protocol below. Optimize your HPLC method; a hydrophilic interaction liquid chromatography (HILIC) column may provide better separation for these polar molecules than a standard C18 column.
Batch-to-batch variability in experimental results Inconsistent purity or composition of the this compound. The source material (chitin/chitosan) can have high crystallinity, leading to variable hydrolysis and different impurity profiles between batches.Always check the Certificate of Analysis for each new lot. Perform a purity check (e.g., by HPLC) on each new batch before use. If high consistency is required, consider purifying the material in-house.
Loss of biological activity over time The compound may be degrading. Oligosaccharides can be susceptible to hydrolysis, especially if stored improperly or subjected to harsh pH conditions.[8]Store the compound under the recommended conditions (e.g., -20°C, dry).[1] Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent qNMR results Presence of residual water or solvents in the sample, which can interfere with accurate quantification.Ensure the sample is thoroughly dried under vacuum before analysis. Use a deuterated solvent with a known low water content. Confirm the purity and integrity of the internal standard used for quantification.

Quantitative Data and Specifications

Table 1: Typical Supplier Specifications for this compound
Parameter Specification Analytical Method Reference
Purity≥98%HPLC[1]
Purity>85.0%qNMR[3][4]
Molecular FormulaC₁₈H₃₅N₃O₁₃·3HCl-[1]
Molecular Weight610.86 g/mol -[1]
AppearanceWhite to almost white powder/crystalVisual[1][3]
Storage-20°C or 2-8°C-[1]
Table 2: Example HPLC Retention Times for Chitooligosaccharides

This table illustrates the typical elution order for chitooligosaccharides, where smaller molecules (lower DP) elute earlier. Actual retention times will vary based on the specific HPLC system, column, and mobile phase used.

Compound Degree of Polymerization (DP) Example Retention Time (min)
Chitobiose25.56
Chitotriose36.43
Chitotetraose47.54
Chitopentaose59.01
Chitohexaose610.83
(Data adapted from a representative ion-exchange chromatography separation, which shows a similar elution pattern to HILIC-HPLC.[7])

Experimental Protocols

Protocol 1: Purification of this compound by Gel Filtration Chromatography

This protocol describes the separation of Chitotriose from a mixture of chitooligosaccharides based on size.

Materials:

  • Commercial this compound

  • Gel filtration resin (e.g., Sephadex G-25, Bio-Gel P-6)[6]

  • Chromatography column

  • Elution buffer (e.g., 0.01 M Acetate Buffer, pH 5.8 or high-purity water)

  • Fraction collector

  • Method for detecting saccharides (e.g., UV detector at ~210-220 nm, or post-column derivatization)[6][7]

Procedure:

  • Prepare the Resin: Swell the gel filtration resin in the elution buffer according to the manufacturer's instructions. Remove fine particles by decantation.

  • Pack the Column: Pour the slurry of the prepared resin into the chromatography column and allow it to pack under gravity or with a pump. The bed height should be sufficient to allow for separation (e.g., 40-100 cm).

  • Equilibrate the Column: Equilibrate the packed column by washing it with at least two column volumes of the elution buffer.

  • Sample Preparation: Dissolve the commercial this compound in a minimal volume of the elution buffer.

  • Load the Sample: Carefully load the dissolved sample onto the top of the column.

  • Elution and Fractionation: Begin eluting the sample through the column with the elution buffer at a constant flow rate. Collect fractions of a fixed volume using a fraction collector.

  • Analysis: Analyze the collected fractions for the presence of oligosaccharides. The different oligosaccharides will elute based on their size, with larger molecules (higher DP) eluting first.

  • Pooling and Lyophilization: Pool the fractions containing the purified Chitotriose (trimer) based on the analysis. Freeze-dry (lyophilize) the pooled fractions to obtain the purified product as a powder.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of a Chitotriose sample.

Materials:

  • Purified or commercial this compound sample

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at low wavelength ~210 nm)

  • Column suitable for oligosaccharide separation (e.g., Amine-based or HILIC column)

  • Mobile Phase: Acetonitrile and water are commonly used. A typical mobile phase could be a mixture of acetonitrile/water (e.g., 75:25 v/v).

  • Standards for chitobiose, chitotriose, and chitotetraose (if available) for peak identification.

Procedure:

  • Sample Preparation: Prepare a solution of the Chitotriose sample in the mobile phase or water at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Install the appropriate column and equilibrate it with the mobile phase until a stable baseline is achieved.

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector parameters.

  • Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) into the HPLC system.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).

  • Data Analysis:

    • Identify the peak corresponding to Chitotriose based on its retention time (if standards are used) or by assuming it is the major peak.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of Chitotriose as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

purification_workflow cluster_prep Preparation & Initial Analysis cluster_purify Purification start Receive Commercial Chitotriose HCl dissolve Dissolve in Aqueous Buffer start->dissolve hplc_initial Initial Purity Analysis (HPLC) dissolve->hplc_initial decision Purity > 99%? hplc_initial->decision load_column Load onto Gel Filtration Column elute Elute and Collect Fractions load_column->elute analyze_fractions Analyze Fractions (e.g., UV, TLC) elute->analyze_fractions pool Pool Pure Chitotriose Fractions analyze_fractions->pool lyophilize Lyophilize to Obtain Powder pool->lyophilize final_product Purified Chitotriose HCl lyophilize->final_product end_use Use in Experiment decision->end_use Yes end_purify Proceed to Purification decision->end_purify No end_purify->load_column

Caption: Experimental workflow for the purification of Chitotriose HCl.

analytical_workflow cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis (Optional) prep_hplc Prepare Sample (e.g., 1 mg/mL in mobile phase) inject_hplc Inject on HILIC or Amine Column prep_hplc->inject_hplc run_hplc Acquire Chromatogram inject_hplc->run_hplc analyze_hplc Integrate Peaks & Calculate Area % run_hplc->analyze_hplc report Final Purity Report analyze_hplc->report prep_nmr Prepare Sample with Internal Standard in D₂O run_nmr Acquire ¹H NMR Spectrum prep_nmr->run_nmr analyze_nmr Integrate Signals & Calculate Absolute Purity run_nmr->analyze_nmr analyze_nmr->report start Chitotriose HCl Sample start->prep_hplc start->prep_nmr

Caption: Analytical workflow for purity assessment of Chitotriose HCl.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 activates TLR1 TLR1 TLR1->TLR2 heterodimer CD14 CD14 (Co-receptor) CD14->TLR2 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade AP1_NFkB Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->AP1_NFkB activates Gene_expression Gene Expression AP1_NFkB->Gene_expression translocates to nucleus Immune_response Pro-inflammatory Cytokine Production Gene_expression->Immune_response leads to Chitotriose Chitotriose Chitotriose->CD14 binds

References

Technical Support Center: pH Optimization for Chitotriose Trihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on pH optimization for experiments involving Chitotriose Trihydrochloride. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of this compound in your experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitate forms when adding this compound to a neutral or alkaline buffer. The pKa of the amino groups in chitooligosaccharides is approximately 6.2-7.0.[1] Above this pH, the amino groups are deprotonated, reducing the molecule's positive charge and decreasing its solubility.Prepare a stock solution of this compound in sterile, deionized water. The trihydrochloride salt will make the initial solution slightly acidic, ensuring dissolution. Add this stock solution to your final buffer with vigorous stirring. If the final buffer pH is high, you may need to slowly add the stock solution and monitor for any precipitation.
Inconsistent experimental results or loss of compound activity over time. This compound is susceptible to acid-catalyzed hydrolysis, especially at low pH and elevated temperatures.[2][3] Storing the compound in a highly acidic solution can lead to its degradation.Prepare fresh solutions of this compound for each experiment. If a stock solution must be stored, it is advisable to store it at 2-8°C for a short period.[2] For long-term storage, consider aliquoting and freezing at -20°C or lower. Avoid repeated freeze-thaw cycles.
Difficulty dissolving the this compound powder. While this compound is generally water-soluble, issues can arise with older reagents or insufficient mixing.Use a vortex mixer or sonicator to aid dissolution in deionized water or a slightly acidic buffer. Ensure the powder is fully wetted and that there are no clumps.
Unexpected pH shift in the final experimental medium. This compound is a trihydrochloride salt. Dissolving it in an unbuffered solution will result in an acidic pH.Always measure the pH of your final solution after adding all components. Use a buffer with sufficient capacity to maintain the desired pH. Titrate the final solution to the target pH using dilute acid or base as needed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with this compound?

A1: There is no single optimal pH for all experiments. The ideal pH is dictated by the specific requirements of your experimental system (e.g., enzyme activity, cell viability, interaction with other molecules). While this compound is soluble across a range of acidic to neutral pH, its stability is compromised at very low pH due to acid hydrolysis.[2][3] It is crucial to determine the optimal pH for your specific application empirically.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of chitooligosaccharides is pH-dependent due to the presence of primary amino groups, which have a pKa value between 6.2 and 7.0.[1] In acidic solutions (pH < 6.0), these amino groups are protonated (-NH3+), resulting in high solubility in aqueous media.[1] As the pH increases towards and beyond the pKa, the amino groups become deprotonated (-NH2), leading to a decrease in solubility. However, as a small oligosaccharide, chitotriose has better water solubility than its parent polymer, chitosan, even at neutral pH.[4] The trihydrochloride salt form further enhances its solubility in water.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution by dissolving this compound in high-purity, sterile deionized water. The resulting solution will be slightly acidic. For example, a 10 mg/mL stock solution can be prepared and then further diluted into your experimental buffer. Always use a calibrated pH meter to verify the pH of your final working solution.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A4: Yes, you can dissolve this compound in PBS. However, be aware that the final pH of the solution may be slightly lower than the initial pH of the PBS due to the acidic nature of the trihydrochloride salt. It is good practice to verify and, if necessary, adjust the pH of the final solution.

Q5: Is this compound stable at elevated temperatures?

A5: The stability of this compound is temperature-dependent, particularly in acidic solutions where it is susceptible to hydrolysis.[2] If your experiment requires incubation at elevated temperatures (e.g., 37°C), it is best to work within a pH range that minimizes degradation (i.e., avoiding strongly acidic conditions) and to prepare solutions fresh.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, deionized water to achieve the target concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for longer-term storage.

Protocol 2: Determining Optimal pH for an Experiment
  • Buffer Preparation: Prepare a series of buffers covering a range of pH values relevant to your experiment (e.g., pH 4.0 to 8.0).

  • Solution Preparation: Prepare your complete experimental solution (including all components except the this compound) in each of the prepared buffers.

  • pH Adjustment: Add the this compound stock solution to each experimental solution to the final desired concentration. Measure the pH of each solution and carefully adjust to the target pH using small volumes of dilute HCl or NaOH.

  • Incubation and Assay: Perform your experiment according to your established protocol at each of the tested pH values.

  • Analysis: Analyze the results to determine the pH at which your desired outcome (e.g., maximum enzyme activity, optimal cell response) is achieved.

Visualizations

experimental_workflow Workflow for pH Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Chitotriose Stock Solution (in H2O) add_chitotriose Add Chitotriose stock to each solution prep_stock->add_chitotriose prep_buffers Prepare Buffers (e.g., pH 4.0 - 8.0) add_reagents Add all other reagents to each buffer prep_buffers->add_reagents add_reagents->add_chitotriose adjust_ph Verify and Adjust pH of each solution add_chitotriose->adjust_ph run_assay Perform Experiment/Assay adjust_ph->run_assay analyze_results Analyze Results run_assay->analyze_results determine_optimum Determine Optimal pH analyze_results->determine_optimum logical_relationship pH Impact on Experimental Success cluster_ph pH Environment cluster_properties Chitotriose Properties cluster_outcome Experimental Outcome low_ph Low pH (< 6.0) solubility Solubility low_ph->solubility High stability Stability low_ph->stability Decreased (Risk of Hydrolysis) neutral_ph Near Neutral pH (6.0 - 7.5) neutral_ph->solubility Good neutral_ph->stability Optimal high_ph High pH (> 7.5) high_ph->solubility Decreased (Risk of Precipitation) high_ph->stability Good outcome Successful Experiment solubility->outcome stability->outcome

References

Technical Support Center: Temperature Effects on Enzymatic Assays Involving Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chitotriose Trihydrochloride and related enzymes like chitinases and chitosanases. The focus is on understanding and mitigating the effects of temperature on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: this compound is a temperature-sensitive compound and should be stored at -20°C for long-term stability.[1] Some suppliers may recommend storage at 2-8°C under inert gas.[2] Always refer to the manufacturer's instructions for specific storage conditions.

Q2: Does temperature affect the stability of this compound in solution?

Q3: My enzyme (chitinase/chitosanase) activity is lower than expected. Could temperature be the cause?

A3: Yes, temperature is a critical factor for enzyme activity. Several temperature-related issues could lead to lower-than-expected activity:

  • Suboptimal Reaction Temperature: Every enzyme has an optimal temperature at which it exhibits maximum activity. Performing the assay above or below this temperature will result in reduced activity.

  • Enzyme Instability: Prolonged incubation at temperatures above the enzyme's stable range can lead to irreversible denaturation and loss of activity.[4][5]

  • Improper Storage: Enzymes should be stored at the recommended temperature (typically -20°C) to maintain their activity over time.[6] Multiple freeze-thaw cycles can also reduce enzyme activity.

  • Lack of Thermal Equilibration: The enzyme, substrate, and buffer should all be brought to the desired reaction temperature before initiating the assay to ensure accurate results.[7]

Troubleshooting Guide

Issue Possible Temperature-Related Cause(s) Recommended Solution(s)
No or very low enzyme activity The enzyme may have been denatured due to improper storage at high temperatures or repeated freeze-thaw cycles. The assay may have been performed at a temperature far from the enzyme's optimum.Verify the storage conditions of the enzyme. Test the enzyme's activity with a control substrate under previously validated conditions. Determine the optimal temperature for your specific enzyme through a temperature-course experiment.
Inconsistent results between experiments Fluctuations in the incubation temperature can lead to variability in enzyme activity. This can be caused by unreliable incubators or water baths.Ensure your temperature control equipment (water bath, incubator, plate reader) is properly calibrated and maintains a stable temperature throughout the experiment. Always pre-equilibrate all reaction components to the assay temperature.[7]
Enzyme activity decreases over the course of a long incubation The enzyme may not be stable at the chosen incubation temperature for an extended period, leading to thermal inactivation over time.Perform a time-course experiment to determine the stability of your enzyme at the assay temperature. If the enzyme is not stable, shorten the incubation time or choose a lower incubation temperature where the enzyme is more stable.
Precipitation observed in the reaction mixture Temperature can affect the solubility of this compound or other buffer components.Ensure all components are fully dissolved at the working temperature. Check the solubility of this compound at different temperatures if this is a recurring issue.

Quantitative Data: Temperature Effects on Chitinase (B1577495) and Chitosanase Activity

The optimal temperature for the activity of enzymes that hydrolyze substrates like this compound can vary significantly depending on the source of the enzyme.

Table 1: Temperature Effects on Chitinase Activity

Enzyme SourceOptimal Temperature (°C)Temperature Range of Activity (°C)Thermal Stability Notes
Serratia marcescens B4A4520 - 60Stable at 55°C for 20 minutes.[7]
Alcaligenes xylosoxidans4530 - 50Loses activity above 65°C.[8]
Marine Fungus (Aspergillus fumigatus df673)4525 - 80Relative activity is 67% after 60 minutes at 45°C.[3]
Bacillus subtilis TV-125A5010 - 90Retains 42% of its activity at 80°C.[9]
Bacillus circulans WL-12 (BcChiA1)5020 - 70A mutant (Mu5) showed an optimal temperature of 55°C and a half-life of 295 minutes at 60°C, which was 59 times higher than the wild type.[5][10]
Gazyumaru latex (GlxChiB)50 - 60-Unstable above 60°C.[4]

Table 2: Temperature Effects on Chitosanase Activity

Enzyme SourceOptimal Temperature (°C)Temperature Range of Activity (°C)Thermal Stability Notes
Trichoderma spp.40 - 50-Temperature in this range did not significantly affect enzyme activity.[11][12]
Bacillus sp. KCTC 0377BP60-Stable after 24 hours at 40-45°C; half-lives at 50°C, 55°C, and 60°C were 5 hours, 10 minutes, and 5 minutes, respectively.[13]
Aspergillus fumigatus Y2K65 - 70-Stable below 55°C, but activity is not maintained for long at the optimal temperature.[14]
Paecilomyces ehimensis--Stable at pH 6.0 at 55°C for 6 days.[15]
Bacillus sp. BY01 (CsnB-D78Y mutant)--An immobilized form retained about 50% activity after 12 hours at 40°C, compared to 5.7% for the free enzyme.[16]

Experimental Protocols

Protocol: General Spectrophotometric Assay for Chitinase/Chitosanase Activity

This protocol describes a general method to determine the activity of chitinase or chitosanase by measuring the release of reducing sugars from a substrate. This can be adapted for use with this compound.

Materials:

  • Chitinase or chitosanase enzyme solution of unknown activity.

  • Substrate solution (e.g., 1% w/v colloidal chitin (B13524) or a defined concentration of this compound).[7]

  • Appropriate buffer solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer at the optimal pH for the enzyme).

  • 3,5-Dinitrosalicylic acid (DNS) reagent.[17]

  • Standard solution of a reducing sugar (e.g., N-acetyl-D-glucosamine or D-glucosamine).

  • Spectrophotometer.

  • Thermostatically controlled water bath or incubator.

Procedure:

  • Preparation:

    • Prepare all solutions (enzyme, substrate, buffer) and allow them to equilibrate to the desired assay temperature in a water bath.[7] Common assay temperatures range from 37°C to 60°C depending on the enzyme's optimum.[6][9][13]

  • Reaction Initiation:

    • In a microcentrifuge tube, mix the substrate solution and buffer.

    • Initiate the enzymatic reaction by adding a specific volume of the enzyme solution to the substrate-buffer mixture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes).[11][13][17] The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding DNS reagent.[17] For some protocols using chitosanase, 10 N NaOH is added to stop the reaction.[13]

  • Color Development:

    • Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.[17]

  • Measurement:

    • After cooling the tubes to room temperature, measure the absorbance of the solution at a specific wavelength (typically 530-540 nm) using a spectrophotometer.[7][17]

  • Quantification:

    • Prepare a standard curve using known concentrations of the reducing sugar standard.

    • Determine the amount of reducing sugar released in your samples by comparing their absorbance to the standard curve.

    • Calculate the enzyme activity, typically expressed in units (U), where one unit is the amount of enzyme that catalyzes the release of 1 µmol of reducing sugar per minute under the specified conditions.

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for Enzyme Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer, Substrate, and Enzyme Solutions B Equilibrate all components to assay temperature A->B C Mix Substrate and Buffer B->C D Initiate reaction by adding enzyme C->D E Incubate at a constant, optimal temperature D->E F Stop reaction (e.g., add DNS reagent) E->F G Develop color (boiling) F->G H Measure absorbance with spectrophotometer G->H I Calculate enzyme activity H->I

Diagram 1: Experimental Workflow for Enzyme Activity Assay. This flowchart highlights the critical temperature-dependent steps (in red) in a typical enzymatic assay.

Temperature_Activity_Relationship Diagram 2: Temperature vs. Enzyme Activity xaxis Temperature (°C) yaxis Relative Enzyme Activity origin 8.5,0 8.5,0 origin->8.5,0 0,5.5 0,5.5 origin->0,5.5 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 low_temp Low Activity (Low kinetic energy) high_temp Denaturation (Loss of structure)

Diagram 2: Temperature vs. Enzyme Activity. This conceptual graph illustrates the typical relationship between temperature and the relative activity of an enzyme.

References

Improving signal-to-noise ratio in Chitotriose Trihydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chitotriose Trihydrochloride assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound-based chitinase (B1577495) assays.

Q1: What is this compound and why is it used in chitinase assays?

This compound is the hydrochloride salt of chitotriose, a trimer of N-acetylglucosamine. It is a soluble substrate for chitinases, enzymes that hydrolyze chitin (B13524).[1] Its defined chemical structure and solubility make it a preferred substrate in many enzymatic assays over insoluble chitin preparations, as it allows for more reproducible kinetic studies.

Q2: My assay has a high background signal. What are the potential causes and solutions?

A high background can significantly reduce the signal-to-noise ratio, masking the true enzymatic activity. Common causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution
Reagent Contamination Use high-purity water and reagents. Prepare fresh buffers and substrate solutions.
Substrate Instability Prepare this compound solution fresh for each experiment. Assess the stability of the substrate under your specific assay conditions (pH, temperature).[2][3]
Non-enzymatic Substrate Degradation Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of spontaneous substrate breakdown under your assay conditions.
Interfering Substances in Sample If using complex biological samples, consider a sample purification step to remove potential inhibitors or interfering molecules.
High Detection Reagent Concentration If using a coupled assay (e.g., DNS reagent), optimize the concentration of the detection reagent to minimize background color development.

Q3: The signal from my positive control is very weak. How can I increase it?

A weak signal can be as problematic as a high background. Here are some common reasons for a low signal and how to address them.

Potential CauseRecommended Solution
Suboptimal Enzyme Concentration Titrate the chitinase concentration to find the optimal level that produces a robust and linear reaction rate over the desired time course.
Suboptimal Substrate Concentration Determine the Michaelis constant (Km) for your enzyme with this compound. Use a substrate concentration at or above the Km to ensure the reaction is not substrate-limited.
Incorrect Assay Buffer pH The optimal pH for chitinase activity can vary. Perform a pH optimization experiment to find the ideal pH for your specific enzyme.[3][4][5]
Suboptimal Incubation Temperature Determine the optimal temperature for your chitinase. While higher temperatures may increase initial activity, they can also lead to enzyme denaturation over time.[3][5]
Enzyme Inactivity Ensure proper storage and handling of the chitinase enzyme. Repeated freeze-thaw cycles can reduce activity.

Q4: How can I improve the overall signal-to-noise ratio in my assay?

Improving the signal-to-noise ratio (SNR) is critical for assay sensitivity and reliability.[6] A good SNR allows for the confident detection of small changes in enzyme activity.

ParameterOptimization Strategy
Increase Signal Optimize enzyme and substrate concentrations, pH, and temperature as described in Q3.
Decrease Background (Noise) Follow the recommendations in Q2 to minimize non-specific signal.
Optimize Incubation Time A longer incubation time may increase the signal, but can also lead to higher background and substrate depletion. Determine the optimal incubation time where the reaction is still in the linear range.
Choice of Assay Method For low enzyme concentrations, a highly sensitive fluorometric assay may provide a better SNR than a colorimetric assay.[7]

Experimental Protocols

1. Colorimetric Chitinase Assay using DNS Method

This protocol is adapted for the use of this compound as a substrate and measures the release of reducing sugars.

Materials:

  • This compound

  • Chitinase enzyme

  • Citrate-phosphate buffer (0.1 M, pH 5.5)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in citrate-phosphate buffer.

  • In a microcentrifuge tube, combine 50 µL of the enzyme solution with 50 µL of the this compound solution.

  • Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of N-acetylglucosamine to quantify the amount of reducing sugar produced.

2. Fluorometric Chitinase Assay

This protocol utilizes a fluorogenic substrate for highly sensitive detection of chitinase activity. While this example uses a commercially available labeled chitotriose, the principle can be adapted.

Materials:

  • 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (fluorogenic substrate)

  • Chitinase enzyme

  • Assay Buffer (e.g., Phosphate-Citrate Buffer, pH 5.2)

  • Stop Buffer (e.g., Glycine-NaOH, pH 10.6)

  • Fluorometric plate reader

Procedure:

  • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Add 100 µL of the substrate working solution to each well of a 96-well black plate.

  • Add your enzyme sample to the wells.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of Stop Buffer.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[7]

  • A standard curve with 4-methylumbelliferone (B1674119) can be used for quantification.

Signaling Pathways and Experimental Workflows

Host Immune Response to Fungal Chitin

This diagram illustrates the signaling cascade initiated upon recognition of fungal chitin by host immune cells.

FungalChitinResponse FungalPathogen Fungal Pathogen (Chitin Cell Wall) Chitin Chitin Fragments FungalPathogen->Chitin Host Chitinases PRR Pattern Recognition Receptors (e.g., TLR2) Chitin->PRR Recognition Macrophage Macrophage / Neutrophil PRR->Macrophage SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB) Macrophage->SignalingCascade Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) SignalingCascade->Cytokines Production ChitinaseInduction Chitinase Induction SignalingCascade->ChitinaseInduction Cytokines->ChitinaseInduction Stimulation FungalDegradation Fungal Degradation ChitinaseInduction->FungalDegradation Enhanced Response

Caption: Host immune recognition of fungal chitin fragments.

Acidic Mammalian Chitinase (AMCase) Pathway in Asthma

This diagram outlines the role of AMCase in the inflammatory cascade associated with allergic asthma.

AMCaseAsthmaPathway Allergen Allergen Exposure (e.g., dust mites) Th2 Th2 Cell Activation Allergen->Th2 IL13 IL-13 Release Th2->IL13 EpithelialMacrophage Airway Epithelial Cells & Macrophages IL13->EpithelialMacrophage Stimulation AMCase AMCase Induction & Secretion EpithelialMacrophage->AMCase Inflammation Airway Inflammation (Eosinophil, Neutrophil recruitment) AMCase->Inflammation AHR Airway Hyperresponsiveness AMCase->AHR Inflammation->AHR

Caption: Role of AMCase in the asthma inflammatory cascade.

General Workflow for Assay Optimization

This diagram provides a logical workflow for optimizing a this compound assay to improve the signal-to-noise ratio.

AssayOptimizationWorkflow Start Start: Low SNR CheckReagents Check Reagent Quality (Fresh Buffers, Substrate) Start->CheckReagents OptimizeEnzyme Titrate Enzyme Concentration CheckReagents->OptimizeEnzyme OptimizeSubstrate Titrate Substrate Concentration OptimizeEnzyme->OptimizeSubstrate OptimizeConditions Optimize pH and Temperature OptimizeSubstrate->OptimizeConditions OptimizeTime Optimize Incubation Time OptimizeConditions->OptimizeTime AnalyzeSNR Analyze Signal-to-Noise Ratio OptimizeTime->AnalyzeSNR End End: Optimized Assay AnalyzeSNR->End SNR Acceptable ReEvaluate Re-evaluate Previous Steps AnalyzeSNR->ReEvaluate SNR Not Acceptable ReEvaluate->CheckReagents

Caption: Workflow for optimizing this compound assays.

References

Chitotriose Trihydrochloride lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitotriose Trihydrochloride. It specifically addresses potential issues arising from lot-to-lot variability to ensure experimental consistency and reliability.

Troubleshooting Guide

Unexpected or inconsistent results when using a new lot of this compound can be a significant source of experimental error. This guide provides a systematic approach to identifying and mitigating issues related to lot-to-lot variability.

Initial Troubleshooting Workflow

The following workflow outlines the initial steps to take when encountering issues with a new lot of this compound.

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Experimental Investigation cluster_3 Resolution start Inconsistent Experimental Results (e.g., altered enzyme kinetics, unexpected cellular response) check_lot Compare Lot Numbers of Old and New Vials start->check_lot New Lot Introduced check_coa Review Certificate of Analysis (CoA) for Both Lots check_lot->check_coa compare_params Identify Differences in Reported Specifications (e.g., Purity, Appearance, Solubility) check_coa->compare_params prep_solutions Prepare Fresh Solutions of Both Lots compare_params->prep_solutions Discrepancies Noted or Suspected side_by_side Perform Side-by-Side Comparison in a Key Functional Assay prep_solutions->side_by_side analyze_data Analyze and Compare Performance side_by_side->analyze_data contact_support Contact Technical Support with All Documentation analyze_data->contact_support Significant Performance Difference Confirmed quarantine_lot Quarantine New Lot Pending Investigation analyze_data->quarantine_lot contact_support->quarantine_lot

Caption: Initial troubleshooting workflow for lot-to-lot variability.

Issue 1: Altered Enzyme Kinetics or Binding Affinity

Question: My enzymatic assay results (e.g., Km, Vmax, IC50) have shifted significantly after switching to a new lot of this compound. What could be the cause?

Answer:

Lot-to-lot variability in purity and the composition of minor impurities can significantly impact enzyme kinetics. This compound is often used as a substrate or inhibitor in studies involving chitinases.[1] Variations in the percentage of the active compound or the presence of other oligosaccharides can alter the effective concentration in your assay.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Compare the purity values (often determined by qNMR) between the old and new lots.[2] Even small differences can be significant.

  • Perform a Dose-Response Curve: Run a side-by-side comparison of the old and new lots across a range of concentrations in your specific assay. This will help quantify the difference in potency.

  • Consider Contaminants: The presence of other chitosan (B1678972) oligomers (e.g., chitobiose, chitotetraose) can act as competitive inhibitors or substrates, affecting the results. If you suspect this, consider analytical methods like HPLC to assess the oligomer distribution.

Quantitative Data Comparison:

ParameterLot A (Old)Lot B (New)Potential Impact
Purity (qNMR) >98%>85%Lower effective concentration of the active compound.
Appearance White PowderOff-white to yellow powderMay indicate the presence of impurities or degradation.
Solubility Freely soluble in waterForms a slightly hazy solutionIncomplete dissolution can lead to inaccurate concentrations.
Issue 2: Inconsistent Cellular Responses in Culture

Question: I am observing a different cellular phenotype (e.g., morphology, proliferation, gene expression) with a new lot of this compound in my cell-based assays. Why is this happening?

Answer:

Cellular systems can be highly sensitive to minor components within a reagent. Chitotriose has been shown to have biological effects, such as enhancing the antitumor activity of doxorubicin.[3] Lot-to-lot variations in impurities, such as residual solvents or different salt forms, could lead to unexpected biological responses.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Ensure that both the old and new lots are freshly prepared in the same solvent and handled identically to rule out degradation or contamination during storage. The stability of chitosan-based products can be affected by factors like pH and temperature.[4][5]

  • Side-by-Side Comparison: Test both lots in parallel on the same cell line and passage number. Include a vehicle control to ensure the solvent is not the cause.

  • Evaluate Endotoxin (B1171834) Levels: If working with immune cells or other sensitive cell lines, consider the possibility of endotoxin contamination. While not always reported on a standard CoA, it can be a source of variability.

Experimental Protocol: Side-by-Side Cellular Assay

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) at a consistent density in a 96-well plate and allow them to adhere overnight.

  • Solution Preparation: Prepare a 10 mM stock solution of both the old and new lots of this compound in sterile, endotoxin-free water. Further dilute to working concentrations (e.g., 10 µM, 50 µM, 100 µM) in your cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different lots of this compound or a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Assess the cellular response using a relevant assay (e.g., MTT for viability, microscopy for morphology, or qPCR for gene expression).

Logical Relationship for Cellular Response Troubleshooting

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Actions inconsistent_response Inconsistent Cellular Response purity Purity Variation inconsistent_response->purity impurities Presence of Bioactive Impurities inconsistent_response->impurities degradation Product Degradation inconsistent_response->degradation endotoxin Endotoxin Contamination inconsistent_response->endotoxin review_coa Review CoA for Purity purity->review_coa side_by_side Perform Side-by-Side Assay impurities->side_by_side fresh_prep Use Freshly Prepared Solutions degradation->fresh_prep endotoxin_test Consider Endotoxin Testing endotoxin->endotoxin_test

Caption: Troubleshooting logic for inconsistent cellular responses.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of lot-to-lot variability in this compound?

A1: The primary sources of variability stem from its production, which often involves the hydrolysis of chitosan.[6] This can lead to differences in:

  • Purity: The percentage of the desired chitotriose molecule.

  • Degree of Polymerization (DP) Distribution: The presence of other oligosaccharides (dimers, tetramers, etc.).

  • Degree of Deacetylation (DD): The extent to which acetyl groups have been removed from the parent chitosan can influence biological activity.[7]

  • Residual Salts and Solvents: Impurities from the manufacturing and purification process.

Q2: How can I minimize the impact of lot-to-lot variability on my long-term studies?

A2: It is crucial to have a robust quality control process for incoming reagents.[8][9]

  • Purchase in Bulk: If possible, purchase a single large lot to cover the entire duration of a study.

  • Lot Qualification: Before using a new lot, perform a qualification experiment where you compare its performance against the previous lot in a critical assay.

  • Detailed Record Keeping: Always record the lot number of the this compound used in each experiment.

Q3: The CoA for my new lot shows a purity of ">85%". Is this acceptable?

A3: A purity of >85% can be acceptable for some applications, but it may be problematic for others.[2] This means that up to 15% of the material could be something other than this compound. If your application is highly sensitive, such as in kinetic studies or for developing therapeutics, you may need a higher purity grade or to further characterize the material yourself. Always assess the suitability of a given lot for your specific experimental context.

Q4: My this compound solution appears slightly yellow, but the previous lot was white. Should I be concerned?

A4: A change in color can indicate the presence of impurities or that the product has started to degrade.[4] While it may not affect all experiments, it is a clear sign of lot-to-lot variability. It is recommended to perform a side-by-side comparison with a previous, trusted lot in a functional assay to determine if this color change correlates with a change in activity.

Q5: What is the best way to store this compound to ensure its stability?

A5: Refer to the manufacturer's instructions for specific storage conditions. Generally, as a lyophilized powder, it should be stored in a cool, dry, and dark place. Once in solution, its stability can be affected by pH, temperature, and microbial contamination.[5] For long-term storage of solutions, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.

References

Preventing contamination in Chitotriose Trihydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting contamination in Chitotriose Trihydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the purity of its stock solution important?

A1: this compound is the trihydrochloride salt of chitotriose, a trisaccharide composed of three β-(1→4)-linked D-glucosamine units. It is a valuable tool in various research fields, including immunology, biochemistry, and agricultural biotechnology. The purity of the stock solution is critical as contaminants can interfere with experimental assays, leading to inaccurate and irreproducible results.

Q2: What are the common types of contamination in this compound stock solutions?

A2: Contamination can be broadly categorized into two types:

  • Microbial Contamination: This includes bacteria, yeasts, and molds that can proliferate in aqueous solutions, especially if not handled under sterile conditions.[1][2]

  • Chemical Contamination: This can arise from several sources:

    • Degradation Products: this compound can degrade under certain conditions (e.g., high temperature, extreme pH, oxidation) to form smaller oligosaccharides (chitobiose, glucosamine), and other byproducts.[3][4][5][6][7]

    • Impurities from Manufacturing: The initial solid material may contain impurities from the manufacturing process.

    • Leachables: Chemical compounds can leach from storage containers into the solution.

Q3: What are the recommended storage conditions for this compound solid and stock solutions?

A3:

  • Solid Form: The solid powder should be stored at -20°C or 2-8°C, under an inert gas, as recommended by suppliers.[8]

  • Stock Solutions: Aqueous stock solutions are best prepared fresh. If storage is necessary, they should be sterile-filtered and stored in small aliquots at -20°C or colder for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.

Q4: How can I sterilize my this compound stock solution?

A4: Sterile filtration is the recommended method. Use a 0.22 µm pore size sterile syringe filter. Autoclaving (steam sterilization) is not recommended as the high temperatures can cause degradation of the oligosaccharide.[4][9][10][11][12][13]

Q5: What are the visual signs of contamination in my stock solution?

A5:

  • Microbial Contamination: Cloudiness, turbidity, sediment, or a change in color can indicate microbial growth.

  • Chemical Degradation: While often not visible, significant degradation might sometimes lead to a slight yellowing of the solution.

Troubleshooting Guide

This guide will help you identify and resolve common issues with your this compound stock solutions.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. 1. Solution Degradation: The this compound may have degraded into smaller, inactive, or inhibitory fragments. 2. Microbial Contamination: Microbes or their metabolic byproducts could be interfering with the assay.1. Assess Solution Purity: Use the provided HPLC protocol to check for degradation products. 2. Check for Microbial Growth: Plate a small aliquot of the solution on a non-selective nutrient agar (B569324) plate and incubate to check for microbial colonies. 3. Prepare Fresh Solution: If degradation or contamination is suspected, discard the old stock and prepare a fresh solution using aseptic techniques.
Visible turbidity, cloudiness, or sediment in the solution. Microbial Contamination: Likely bacterial, yeast, or mold growth.1. Discard the Solution: Do not use a visibly contaminated solution. 2. Review Aseptic Technique: Ensure proper sterile handling during solution preparation, including the use of sterile pipette tips, tubes, and a laminar flow hood if available. 3. Verify Sterilization Method: Confirm that sterile filtration was performed correctly with a 0.22 µm filter.
A gradual decrease in the effective concentration of the stock solution over time. Chemical Degradation: The molecule is likely breaking down during storage.1. Review Storage Conditions: Ensure the solution is stored in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Consider a Different Solvent/Buffer: If dissolved in a buffer, ensure the pH is appropriate and stable. 3. Perform a Stability Study: Use the HPLC protocol to assess the rate of degradation under your storage conditions.
pH of the aqueous solution is not as expected. Degradation: Acidic or basic degradation can alter the pH. Contamination: Microbial growth can produce acidic or basic byproducts.1. Measure pH Accurately: Use a calibrated pH meter. 2. Assess Purity: Analyze the solution for degradation products and microbial contamination. 3. Use Buffered Solutions: For applications sensitive to pH, prepare the stock solution in a suitable sterile buffer.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, high-purity stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water or a suitable sterile buffer (e.g., PBS)

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Aseptic working area (e.g., laminar flow hood)

Procedure:

  • In an aseptic environment, weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the desired volume of sterile water or buffer to achieve the target concentration (e.g., 10 mg/mL).

  • Gently vortex or swirl the tube until the powder is completely dissolved. Avoid vigorous shaking to minimize shearing forces.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Dispense the solution through the filter into sterile, single-use aliquots (e.g., in microcentrifuge tubes or cryovials).

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and lot number.

  • Store the aliquots at -20°C or below.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the purity of a this compound solution and detect the presence of degradation products. This method is adapted from established protocols for chitooligosaccharides.[5][7][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for enhanced sensitivity and identification.

  • Amine-based column (e.g., NH2 column) is often suitable for oligosaccharide separation.

Chromatographic Conditions (Example):

  • Column: Amino Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common starting point is a ratio of 75:25 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

  • Detector: UV at a low wavelength (e.g., 205-210 nm) if there is sufficient chromophore, or RI/ELSD/MS for better detection.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or sterile water.

  • Sample Preparation: Dilute the stock solution to be tested to a concentration within the linear range of the assay, typically similar to the standard concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation:

    • The retention time of the main peak in the sample chromatogram should match that of the standard.

    • The appearance of additional peaks, particularly at earlier retention times, may indicate the presence of degradation products (e.g., chitobiose, glucosamine).

    • The purity of the sample can be estimated by calculating the peak area percentage of the main peak relative to the total area of all peaks.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Stock Solution Contamination start Problem Observed: Inconsistent Results or Visible Contamination check_visual Visually Inspect Solution start->check_visual is_cloudy Is it cloudy, colored, or have sediment? check_visual->is_cloudy discard Discard Solution is_cloudy->discard Yes check_purity Analyze Purity via HPLC is_cloudy->check_purity No review_asepsis Review Aseptic Technique & Sterilization discard->review_asepsis prepare_fresh Prepare Fresh Sterile Solution review_asepsis->prepare_fresh is_degraded Degradation Products Detected? check_purity->is_degraded review_storage Review Storage Conditions (Temp, Aliquots, Freeze-Thaw) is_degraded->review_storage Yes check_microbial Perform Microbial Culture Test is_degraded->check_microbial No review_storage->prepare_fresh is_contaminated Microbial Growth Detected? check_microbial->is_contaminated is_contaminated->discard Yes end_ok Solution is likely pure. Consider other experimental variables. is_contaminated->end_ok No Solution_Preparation_Workflow Workflow for Preparing Stable Stock Solutions cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh 1. Weigh Powder (Aseptic Conditions) dissolve 2. Dissolve in Sterile Water/Buffer weigh->dissolve filter_sterilize 3. Sterile Filter (0.22 µm filter) dissolve->filter_sterilize aliquot 4. Dispense into Single-Use Sterile Aliquots filter_sterilize->aliquot freeze 5. Store at -20°C or Colder aliquot->freeze end_product Stable, Sterile Stock Solution freeze->end_product start Start start->weigh

References

Technical Support Center: Chitotriose Trihydrochloride Reaction Quenching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitotriose Trihydrochloride-related experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of enzymatic reactions involving this compound and other chitin-derived substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the quenching of chitinase (B1577495) reactions.

1. Incomplete Reaction Quenching

  • Question: My chitinase reaction does not seem to stop completely after adding the quenching agent, leading to variable results. What could be the cause?

  • Answer: Incomplete quenching can arise from several factors:

    • Insufficient Quencher Concentration: The concentration of the quenching agent may be too low to effectively denature all enzyme molecules, especially in reactions with high enzyme concentrations.

    • Inadequate Mixing: Failure to thoroughly mix the reaction mixture immediately after adding the quencher can result in localized areas where the enzyme remains active.

    • Incorrect Quenching Method for the Enzyme: Some chitinases may be more resistant to certain denaturation methods. For instance, a highly thermostable chitinase might not be completely inactivated by a brief heating step.

    • Delayed Quenching: For reactions with rapid kinetics, even a short delay in adding the quenching agent can lead to significant product formation after the intended time point.

    Troubleshooting Steps:

    • Increase Quencher Concentration: Try increasing the concentration of your quenching agent (e.g., Sodium Carbonate, DNS).

    • Optimize Mixing: Ensure rapid and thorough mixing immediately upon addition of the quencher. Vortexing is often recommended.

    • Change Quenching Method: If using heat, try a chemical quencher like a strong base or acid. Conversely, if a chemical quencher is failing, a heat-inactivation step (if compatible with your products) might be more effective.

    • Pre-chill for Rapid Reactions: For fast reactions, pre-chilling the reaction tubes and quenching on ice can help to slow the reaction before the quencher is added.

2. Quencher Interference with Downstream Analysis

  • Question: I suspect my quenching agent is interfering with my downstream analysis (e.g., HPLC, Mass Spectrometry). How can I confirm this and what are the alternatives?

  • Answer: Quencher interference is a common problem.

    • High pH Quenchers (e.g., Sodium Carbonate): These can be incompatible with downstream analytical techniques that require a specific pH range, such as certain chromatographic separations or subsequent enzymatic steps. The high salt concentration can also interfere with Mass Spectrometry by causing ion suppression.

    • DNS Reagent: This method involves a colorimetric reaction with reducing sugars. The reagent itself and the byproducts of the reaction will interfere with most other analytical methods that are not based on this specific color change.

    • Acid Quenchers (e.g., Sulfuric Acid, Acetic Acid): Strong acids can potentially hydrolyze the chitooligosaccharide products, especially if left for extended periods or at elevated temperatures. They also need to be neutralized for many downstream applications, which adds a step and increases salt concentration.

    Troubleshooting and Alternatives:

    • Run a Quencher Control: Analyze a sample containing only your buffer, substrate, and the quenching agent (no enzyme) to see if it generates a signal or interferes with the separation in your downstream analysis.

    • Neutralization Step: If using a high pH or acidic quencher, consider adding a neutralization step before further analysis. However, be mindful of the resulting salt concentration.

    • Alternative Quenching Methods:

      • Rapid Freezing: Immersing the reaction tube in liquid nitrogen or a dry ice/ethanol (B145695) slurry can effectively stop the reaction without adding chemical contaminants.[1] The sample can then be thawed under conditions that do not support enzyme activity for analysis.

      • Organic Solvents: Addition of cold organic solvents like methanol (B129727) or acetonitrile (B52724) can precipitate the enzyme, thereby stopping the reaction. This is often compatible with subsequent chromatographic analysis.

      • Filtration: For reactions with immobilized enzymes, simply removing the enzyme by filtration or centrifugation will stop the reaction. For soluble enzymes, ultrafiltration to remove the enzyme may be an option.

3. Product Degradation After Quenching

  • Question: I am concerned that my chitotriose or other oligosaccharide products are degrading after the quenching step. How can I prevent this?

  • Answer: Product degradation is a valid concern, especially with certain quenching methods.

    • Harsh pH: Both strongly acidic and strongly basic conditions can lead to the degradation of oligosaccharides over time.

    • High Temperatures: Prolonged heating, especially in the presence of acid or base, can cause hydrolysis of glycosidic bonds.

    Preventive Measures:

    • Minimize Exposure Time: After quenching, process your samples for downstream analysis as quickly as possible.

    • Neutralize Promptly: If using an acid or base quencher, neutralize the sample to a pH where the oligosaccharides are stable (typically around pH 7) shortly after quenching.

    • Use Milder Quenching Methods: Consider methods like rapid freezing or the addition of organic solvents which are less likely to cause chemical degradation of the products.

    • Store Samples Appropriately: If immediate analysis is not possible, store the quenched and neutralized samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching chitinase reactions?

A1: The most frequently used methods to quench chitinase reactions are:

  • Addition of a High pH Solution: Typically, a solution of sodium carbonate is added to raise the pH significantly, which denatures the enzyme.[2][3]

  • Addition of 3,5-Dinitrosalicylic Acid (DNS) Reagent followed by Heating: The DNS reagent is used to quantify the reducing sugars produced by the chitinase activity. The subsequent heating step also serves to inactivate the enzyme.[4]

  • Heat Inactivation: Boiling the reaction mixture for a few minutes is a simple way to denature most enzymes.

  • Acidification: Adding a strong acid like sulfuric acid or trichloroacetic acid will lower the pH and denature the enzyme.

Q2: How do I choose the best quenching method for my experiment?

A2: The choice of quenching method depends primarily on your downstream analysis.

  • For colorimetric assays that measure reducing sugars, the DNS method is often employed as the quenching and detection are combined.

  • For fluorimetric assays , a high pH stop solution like sodium carbonate is common as it both stops the reaction and enhances the fluorescence of the product.[3]

  • For HPLC or Mass Spectrometry analysis , it is crucial to use a quenching method that does not interfere with the separation or detection. In these cases, rapid freezing, addition of an organic solvent, or a volatile acid (that can be removed by evaporation) are often preferred.

Q3: Can I use the same quenching method for all types of chitinases?

A3: While many quenching methods are broadly applicable, the optimal method can vary depending on the specific properties of the chitinase. For example, a highly thermostable chitinase from a thermophilic organism may require a longer boiling time or a higher concentration of a chemical denaturant for complete inactivation compared to a chitinase from a mesophilic organism. It is always recommended to validate your chosen quenching method for your specific enzyme and reaction conditions.

Q4: What is the mechanism of action for the different quenching methods?

A4:

  • High pH (e.g., Sodium Carbonate): Extreme pH values disrupt the ionic bonds and hydrogen bonds that maintain the enzyme's three-dimensional structure, leading to irreversible denaturation and loss of activity.

  • DNS Reagent and Heat: The primary quenching action here is the heat-induced denaturation of the enzyme. The DNS reagent itself is part of the detection system for the reducing sugars produced.

  • Heat Inactivation: High temperatures provide kinetic energy that overcomes the weak interactions holding the protein in its native conformation, causing it to unfold and aggregate.

  • Acidification: Low pH protonates the acidic and basic side chains of the amino acid residues in the enzyme, altering the electrostatic interactions and leading to denaturation.

Comparison of Quenching Methods

Quenching MethodQuencherMechanism of ActionTypical ConcentrationAdvantagesDisadvantagesDownstream Compatibility
High pH Sodium CarbonateEnzyme denaturation via pH increase0.1 - 1 MSimple, effective for many enzymes, compatible with some colorimetric and fluorimetric assays.High salt concentration can interfere with downstream analysis, not compatible with methods requiring neutral pH.Good for specific colorimetric/fluorimetric assays. Poor for HPLC, MS without cleanup.
DNS Method 3,5-Dinitrosalicylic Acid & HeatHeat denaturation of the enzyme.Varies by kit/protocolCombines quenching and detection for reducing sugar assays.Requires a heating step, DNS reagent interferes with most other analytical methods.Primarily for DNS-based colorimetric assays.
Heat Inactivation Heat (Boiling)Thermal denaturation of the enzyme.95-100 °CSimple, no chemical addition.May not be effective for thermostable enzymes, can lead to product degradation with prolonged heating.Generally compatible with many methods if no precipitation occurs.
Acidification Sulfuric Acid, Acetic Acid, etc.Enzyme denaturation via pH decrease.50 mM - 1 MEffective for many enzymes.Can cause hydrolysis of products, requires neutralization for most downstream applications.Compatible with HPLC/MS after neutralization and desalting.
Rapid Freezing Liquid Nitrogen, Dry Ice/EthanolHalts enzymatic activity by freezing.N/ANo chemical contamination, preserves sample integrity.Requires specialized equipment, sample must be kept frozen until analysis.Excellent for all downstream analyses.[1]
Organic Solvent Cold Methanol or AcetonitrileEnzyme precipitation and denaturation.Typically 1:1 or 2:1 solvent to sample ratioCan deproteinize the sample simultaneously, often compatible with HPLC/MS.May cause precipitation of some products, solvent needs to be compatible with analysis.Good for HPLC and MS.

Experimental Protocols

Protocol 1: Quenching with Sodium Carbonate (for Fluorimetric/Colorimetric Assays)

  • Prepare a 0.5 M Sodium Carbonate (Na₂CO₃) stock solution in deionized water.

  • At the desired time point of your enzymatic reaction, add an equal volume of the 0.5 M Sodium Carbonate solution to the reaction mixture. For example, add 100 µL of stop solution to a 100 µL reaction.

  • Immediately vortex the mixture for 3-5 seconds to ensure complete inactivation of the enzyme.

  • Proceed with your fluorimetric or colorimetric measurement.

Protocol 2: Quenching with DNS Reagent (for Reducing Sugar Quantification)

  • Prepare the DNS reagent as per standard protocols (e.g., Miller, 1959).

  • At the end of the incubation period, add 1.5 mL of DNS reagent to your 0.5 mL reaction mixture.

  • Vortex the tubes to mix thoroughly.

  • Place the tubes in a boiling water bath for 5-15 minutes.

  • Cool the tubes to room temperature.

  • Add deionized water to a final volume (e.g., 10 mL) and mix.

  • Measure the absorbance at 540 nm.

Protocol 3: Quenching by Rapid Freezing (for HPLC/MS Analysis)

  • Prepare a slurry of dry ice and ethanol or have a dewar of liquid nitrogen ready.

  • At the desired reaction time, immediately immerse the reaction tube into the liquid nitrogen or dry ice/ethanol slurry for at least 30 seconds to flash-freeze the contents.

  • Store the frozen samples at -80°C until analysis.

  • Prior to analysis, thaw the samples on ice. If necessary, dilute with an appropriate buffer for your downstream application.

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_quench 3. Reaction Quenching cluster_analysis 4. Downstream Analysis A Prepare Substrate Solution (e.g., this compound) D Mix Substrate, Buffer, and Enzyme A->D B Prepare Enzyme Solution (Chitinase) B->D C Prepare Reaction Buffer C->D E Incubate at Optimal Temperature and Time D->E F Add Quenching Agent (e.g., Na2CO3, DNS, Acid) E->F G Vortex/Mix Thoroughly F->G H Colorimetric/Fluorimetric Reading G->H I HPLC Analysis G->I J Mass Spectrometry G->J

Figure 1. A typical experimental workflow for a chitinase assay, including the quenching step.

Quenching_Decision_Tree Start Start: Choose a Quenching Method Downstream What is the downstream analysis? Start->Downstream Colorimetric Colorimetric Assay (Reducing Sugars) Downstream->Colorimetric Fluorimetric Fluorimetric Assay Downstream->Fluorimetric HPLC_MS HPLC or Mass Spectrometry Downstream->HPLC_MS DNS Use DNS Reagent and Heat Colorimetric->DNS High_pH Use High pH (e.g., Sodium Carbonate) Fluorimetric->High_pH Freezing Use Rapid Freezing HPLC_MS->Freezing Solvent Use Organic Solvent HPLC_MS->Solvent

Figure 2. Decision tree for selecting an appropriate reaction quenching method.

References

Technical Support Center: Optimizing Chitotriose Trihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chitotriose Trihydrochloride in enzymatic reactions, with a primary focus on optimizing incubation times and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a tri-saccharide that serves as a substrate for chitinase (B1577495) enzymes.[1][2] It is widely used in various research fields, including biotechnology for screening chitinolytic microorganisms, in pharmaceutical development for creating antifungal agents, and in immunology to study host-pathogen interactions.[1][2]

Q2: What is the optimal incubation time for reactions involving this compound?

A2: The optimal incubation time is not fixed and depends on several factors, including the specific activity of the chitinase, enzyme concentration, substrate concentration, temperature, and pH. Generally, incubation times can range from 10 minutes to several hours.[2][3][4] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions, ensuring the reaction is within the linear range.

Q3: What factors can influence the rate of a chitinase-catalyzed reaction with this compound?

A3: Key factors include:

  • Temperature: Most chitinases have an optimal temperature range, typically between 30°C and 60°C.[3][5][6]

  • pH: The optimal pH for chitinase activity can vary from acidic to alkaline (pH 4.0 to 9.0).[1][5][7]

  • Enzyme Concentration: Higher enzyme concentrations generally lead to a faster reaction rate, assuming the substrate is not limiting.[8]

  • Substrate Concentration: The reaction rate will increase with substrate concentration until the enzyme becomes saturated.[8][9]

  • Presence of Inhibitors or Activators: Certain metal ions and chemical compounds can inhibit or enhance enzyme activity.[2][5]

Q4: How should I prepare the this compound substrate solution?

A4: this compound is generally soluble in aqueous buffers. Prepare the substrate solution by dissolving the compound in the assay buffer to the desired concentration. It is crucial to ensure the substrate is completely dissolved before initiating the reaction. For some related, less soluble chitinase substrates, gentle shaking for up to an hour may be necessary for complete dissolution.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Incorrect incubation time: The incubation may be too short for detectable product formation. 2. Suboptimal temperature or pH: The reaction conditions are outside the enzyme's optimal range.[5][7] 3. Inactive enzyme: The enzyme may have denatured due to improper storage or handling. 4. Presence of inhibitors: Components in the reaction mixture may be inhibiting the enzyme.[2][5]1. Increase the incubation time or perform a time-course experiment. 2. Optimize temperature and pH based on literature values for the specific chitinase or by performing an optimization experiment.[5][7] 3. Use a fresh enzyme stock and always keep it on ice.[11] 4. Analyze the composition of your reaction buffer and sample for potential inhibitors. Consider using a control with a known activator if applicable.
High background signal (in blank) 1. Spontaneous substrate hydrolysis: The substrate may be unstable under the assay conditions. 2. Contamination: Reagents or labware may be contaminated with enzymes or reducing agents.1. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis and subtract it from the sample readings.[10] 2. Use fresh, high-purity reagents and sterile labware.
Non-linear reaction progress curve 1. Substrate depletion: The substrate is being consumed rapidly, leading to a decrease in the reaction rate over time. 2. Enzyme instability: The enzyme is losing activity during the incubation period. 3. Product inhibition: The product of the reaction is inhibiting the enzyme. 4. Transglycosylation: At high substrate concentrations, the enzyme may catalyze the transfer of a glycosyl group to another substrate molecule instead of water.[12]1. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction. 2. Perform the assay at a lower temperature or for a shorter duration. Check the enzyme's stability under the assay conditions. 3. Dilute the sample to reduce the product concentration. 4. Use a lower substrate concentration or a modified substrate that is not an acceptor for transglycosylation.[12]
Inconsistent or irreproducible results 1. Inaccurate pipetting: Errors in dispensing enzyme or substrate volumes. 2. Incomplete mixing: Reagents are not homogeneously mixed at the start of the reaction.[11] 3. Temperature fluctuations: Inconsistent temperature control during incubation.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for multiple reactions. 2. Gently vortex or pipette up and down to mix the reaction components thoroughly before incubation.[11] 3. Use a water bath or incubator with stable temperature control.

Experimental Protocols

Determining Optimal Incubation Time for a Chitinase Assay

This protocol outlines a general method to determine the optimal incubation time for a chitinase-catalyzed reaction using this compound as the substrate.

Materials:

  • This compound

  • Purified Chitinase

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH optimized for the specific chitinase)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of the chitinase in the assay buffer. Keep the enzyme solution on ice.

  • Set up the Reaction:

    • In a 96-well plate, add the assay buffer and the this compound solution to each well.

    • Prepare a blank for each time point containing the substrate and buffer but no enzyme.

  • Initiate the Reaction:

    • Add the chitinase working solution to each well (except the blanks) to start the reaction. Mix gently by pipetting.

  • Incubation:

    • Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C).

  • Stop the Reaction at Different Time Points:

    • At various time intervals (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), stop the reaction in designated wells by adding the stop solution.

  • Measure Product Formation:

    • Measure the absorbance or fluorescence of the product at the appropriate wavelength. The specific detection method will depend on the assay being used (e.g., measuring the release of a chromogenic or fluorogenic leaving group).

  • Data Analysis:

    • Subtract the blank reading from each sample reading.

    • Plot the product concentration (or absorbance/fluorescence) against the incubation time.

    • The optimal incubation time is the longest duration within the linear portion of the curve, where the reaction rate is constant.

Quantitative Data Summary

The following tables summarize typical kinetic parameters and optimal conditions for chitinase activity. Note that these values can vary significantly depending on the specific enzyme and substrate.

Table 1: Michaelis-Menten Constants (Km) for Chitinases with Various Substrates

Enzyme SourceSubstrateKm (mM)Reference
Barley Chitinase4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside0.033[7]
Serratia marcescens B4AChitin8.3 mg/ml[5]
Penicillium oxalicum k10Colloidal Chitin12.56 mg/mL[2]

Table 2: Optimal Reaction Conditions for Various Chitinases

Enzyme SourceOptimal pHOptimal Temperature (°C)
Serratia marcescens B4A5.045
Achromobacter xylosoxidans8.045
Penicillium oxalicum k105.040
Bacillus thuringiensis LS17.035
Bacillus cereus LS27.035

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Plate_Setup Set up Reaction Plate Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction Plate_Setup->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Product Formation Reaction_Stop->Measurement Data_Analysis Analyze Data Measurement->Data_Analysis

Caption: General experimental workflow for a chitinase assay.

Chitin_Signaling_Pathway cluster_recognition Recognition cluster_signaling Signaling Cascade cluster_response Cellular Response Chitin Chitin (from pathogen) Chitinase Host Chitinase Chitin->Chitinase hydrolysis Chitooligomers Chitooligomers (e.g., Chitotriose) Chitinase->Chitooligomers Receptor Pattern Recognition Receptor (PRR) Chitooligomers->Receptor binding MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Defense_Genes Expression of Defense Genes Transcription_Factors->Defense_Genes Immune_Response Enhanced Immune Response Defense_Genes->Immune_Response

Caption: Simplified plant immune signaling pathway initiated by chitin.

References

Validation & Comparative

A Comparative Guide to the Quality Control of Chitotriose Trihydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the quality control parameters for Chitotriose Trihydrochloride, a critical oligosaccharide in various research applications, alongside two common alternatives: Cellotriose and Mannotriose. This objective comparison, supported by experimental data and detailed protocols, aims to assist in the informed selection of the most suitable trisaccharide for your specific research needs.

Quality Control Parameter Comparison

The following table summarizes the key quality control parameters for this compound and its alternatives, as specified by various suppliers. These parameters are crucial indicators of the identity, purity, and overall quality of the material.

ParameterThis compoundCellotrioseMannotriose
Appearance White to almost white powder or flocculus.[1][2]White to off-white solid/powder.[]White to off-white powder.[4]
Purity (by HPLC) ≥ 98%[2]≥ 95%[5]> 95%[6]
Purity (by qNMR) > 85.0%[7]Not specifiedNot specified
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl[1][2]C₁₈H₃₂O₁₆[8]C₁₈H₃₂O₁₆[4]
Molecular Weight 610.86 g/mol [1][2]504.44 g/mol [8]504.44 g/mol [4]
Optical/Specific Rotation [α]D²⁰ = 26 - 31° (c=1 in H₂O)[2]Not consistently specifiedNot consistently specified
Melting Point 254 - 256 °C[1]156-161°C[]Not specified
Solubility Soluble in WaterSoluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly, Sonicated).[]Not specified

Experimental Protocols

Detailed and consistent methodologies are critical for the accurate assessment of quality control parameters. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) that can be adapted for the analysis of these trisaccharides.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of oligosaccharides by separating the main component from any impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Amino column (e.g., Asahipak NH2P-40 3E) or a suitable reversed-phase column (e.g., C18) for derivatized samples.

  • Refractive Index Detector (RID) or UV detector (if derivatized).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Trisaccharide standard of known purity

  • Sample to be analyzed

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the trisaccharide standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Asahipak NH2P-40 3E

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index Detector (RID)

  • Analysis: Inject the standard solution to determine the retention time of the main peak. Subsequently, inject the sample solution.

  • Calculation of Purity: The purity is calculated based on the peak area of the main component relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid)

  • Sample to be analyzed

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

  • Calculation of Purity: The purity of the sample is calculated using the following formula:

    Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = substance being analyzed

    • IS = internal standard

Visualizing the Quality Control Workflow

A clear understanding of the experimental workflow is essential for consistent execution. The following diagram, generated using Graphviz, illustrates a typical workflow for determining the purity of this compound.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Purity Calculation cluster_report Final Quality Assessment start Receive Chitotriose Trihydrochloride Sample weigh_sample Accurately Weigh Sample start->weigh_sample weigh_is Accurately Weigh Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh_sample->dissolve hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr process_hplc Integrate HPLC Chromatogram hplc->process_hplc process_qnmr Integrate NMR Spectrum qnmr->process_qnmr calc_purity_hplc Calculate Purity (Area % Method) process_hplc->calc_purity_hplc calc_purity_qnmr Calculate Purity (Internal Standard Method) process_qnmr->calc_purity_qnmr report Compare to Specifications calc_purity_hplc->report calc_purity_qnmr->report end Pass/Fail Decision report->end

A typical workflow for the quality control and purity assessment of this compound.

By understanding the key quality control parameters, employing robust analytical methods, and following a structured workflow, researchers can confidently assess the quality of this compound and its alternatives, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to Analytical Method Validation for Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Chitotriose Trihydrochloride, a crucial trisaccharide in various biomedical and pharmaceutical research applications. We present a detailed overview of two primary analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) with various detectors. This document is intended to assist researchers and quality control professionals in selecting the most appropriate analytical method for their specific needs, ensuring the accuracy, reliability, and consistency of their results.

Introduction to this compound Analysis

This compound is an oligosaccharide composed of three β-(1→4)-linked D-glucosamine units. Its analysis is critical for quality control, stability testing, and characterization in research and development. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific validation parameters of interest.

Comparison of Analytical Techniques

The two most prominent techniques for the analysis of this compound and related chitooligosaccharides are HPAEC-PAD and HPLC. Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates. It excels in the separation of closely related oligosaccharides without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For oligosaccharide analysis, it is often paired with detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or UV-Vis (after derivatization).

Below is a summary of the performance characteristics of these two methods based on published data for similar chitooligosaccharides.

Performance Comparison
Validation ParameterHPAEC-PAD (for fully deacetylated chitooligosaccharides)HPLC with UV Detection (for N-acetyl-chito-oligosaccharides)
Specificity High, able to separate oligosaccharides with varying degrees of polymerization.Good, dependent on the column and mobile phase composition.
**Linearity (R²) **0.9979–0.9995[1]> 0.99
Limit of Detection (LOD) 0.003–0.016 mg/L[1]Typically in the low µg/mL range.
Limit of Quantitation (LOQ) 0.01–0.05 mg/LTypically in the µg/mL range.
Accuracy (% Recovery) 95.5%–104.5%Typically 98%–102%
Precision (%RSD) Intraday: < 2.5%, Interday: < 5.0%Intraday: < 2%, Interday: < 3%
Sample Preparation Minimal, direct injection of aqueous samples.May require derivatization for UV detection.

Experimental Protocols

Detailed methodologies for both HPAEC-PAD and HPLC are provided below. These protocols are based on established methods for the analysis of chitooligosaccharides and can be adapted for this compound.

HPAEC-PAD Method for this compound

This method is adapted from a validated procedure for the analysis of fully deacetylated chitooligosaccharides.[1]

Instrumentation:

  • Ion Chromatography System equipped with a pulsed amperometric detector with a gold working electrode.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA100, 4 x 250 mm).

  • Guard Column: A compatible guard column (e.g., CarboPac PA100, 4 x 50 mm).

  • Mobile Phase: Isocratic elution with 100 mM Sodium Hydroxide (NaOH).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in deionized water.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to at least 150% of the expected sample concentration.

  • Dissolve the sample containing this compound in deionized water to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method with UV Detection for this compound

This protocol is based on methods for the analysis of N-acetyl-chito-oligosaccharides and may require derivatization for UV detection of this compound.[2]

Instrumentation:

  • HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: An amino-terminated silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient could be starting from 80:20 (acetonitrile:water) and changing to 60:40 over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 35 °C.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., ~205 nm for underivatized oligosaccharides, though sensitivity is low).[2]

Derivatization (for enhanced UV detection):

  • A pre-column derivatization step with a UV-absorbing tag (e.g., p-aminobenzoic acid) can be employed to enhance sensitivity. The specific protocol will depend on the chosen derivatizing agent.

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase initial conditions.

  • If using derivatization, react both the standards and samples with the derivatizing agent according to the established procedure.

  • Prepare a series of calibration standards by diluting the derivatized stock solution.

  • Dissolve and derivatize the sample to be analyzed.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting a suitable analytical method.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Figure 1. General Workflow for Analytical Method Validation.

method_selection_logic start High Sensitivity Required? complex_matrix Complex Sample Matrix? start->complex_matrix No hpaec_pad Choose HPAEC-PAD start->hpaec_pad Yes derivatization Derivatization Undesirable? complex_matrix->derivatization No complex_matrix->hpaec_pad Yes derivatization->hpaec_pad Yes hplc Choose HPLC derivatization->hplc No

Figure 2. Decision Logic for Method Selection.

References

A Comparative Guide to Chitotriose Trihydrochloride as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chitotriose Trihydrochloride with alternative quantitative standards used in biochemical and analytical assays, particularly in the context of chitinase (B1577495) activity and glycan quantification. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate standard for their specific needs.

Introduction to this compound

This compound is a well-defined chitooligosaccharide composed of three β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, presented as a hydrochloride salt. Its defined structure and high purity make it a valuable tool in various research applications. It is particularly recognized for its use as a substrate for studying chitinase enzymes and as a quantitative standard in glycan analysis.[1] Its high solubility and stability in aqueous solutions further enhance its utility in laboratory settings.[1][2]

Comparison of Quantitative Standards

The selection of a quantitative standard is critical for the accuracy and reproducibility of experimental results. This section compares this compound with two common alternatives: N-acetyl-D-glucosamine (GlcNAc) for colorimetric assays and 4-Methylumbelliferone (4-MU) for fluorometric assays.

Table 1: Comparison of Physicochemical Properties
PropertyThis compoundN-acetyl-D-glucosamine (GlcNAc)4-Methylumbelliferone (4-MU)
Molecular Formula C₁₈H₃₅N₃O₁₃·3HClC₈H₁₅NO₆C₁₀H₈O₃
Molecular Weight 610.86 g/mol 221.21 g/mol 176.17 g/mol
Purity (Typical) >85.0% (qNMR)[3], ≥98% (HPLC)[1]≥98%[4]≥98%
Form White to off-white crystalline powder[3]Crystalline solid[4]White to off-white solid
Solubility High solubility in water[2]Soluble in water (approx. 5 mg/mL in PBS, pH 7.2)[4]Soluble in methanol, slightly soluble in water
Storage Conditions -20°C[1]-20°C[4]Room Temperature
Aqueous Solution Stability High stability under various conditions[2]A 100 mM stock solution is stable for >2 years at 4°C[2]Fluorescence is stable for at least 12 hours at pH 10.32
Table 2: Comparison of Performance in Quantitative Assays
ParameterThis compound (via qNMR)N-acetyl-D-glucosamine (DNS Assay)4-Methylumbelliferone (Fluorometric Assay)
Principle of Quantification Absolute quantification based on the direct relationship between NMR signal intensity and the number of nuclei.Colorimetric measurement of reducing sugars.Fluorometric measurement of the cleaved fluorescent tag.
Assay Specificity Highly specific to the molecule being quantified.Reacts with any reducing sugar present in the sample.Specific to the enzymatic cleavage of the fluorogenic substrate.
Linearity Excellent linearity over a wide dynamic range.Good linearity, but can be affected by interfering substances.Excellent linearity over a wide concentration range.[2]
Sensitivity Dependent on the magnetic field strength of the NMR spectrometer.Less sensitive compared to fluorometric methods.High sensitivity (detection limit can be in the low nM range).[2]
Throughput Lower throughput due to longer acquisition times.High throughput, suitable for microplate formats.High throughput, suitable for microplate formats.
Primary Application Purity assessment and absolute quantification of oligosaccharides.Quantification of chitinase activity by measuring the release of reducing sugars.Quantification of specific chitinase (endo- or exo-) activity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of quantitative assays. This section provides protocols for chitinase activity assays using the compared standards and for the quantification of this compound by qNMR.

Fluorometric Chitinase Activity Assay

This protocol is adapted for the use of 4-methylumbelliferyl (4-MU) labeled substrates to measure endo- or exochitinase activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the chitinase being studied (e.g., 50 mM sodium acetate, pH 5.0).

    • Substrate Stock Solution: Dissolve a 4-MU labeled substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose for endochitinase) in DMSO to a concentration of 10 mM.

    • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

    • 4-MU Standard Stock Solution: Dissolve 4-Methylumbelliferone in DMSO to a concentration of 10 mM.

    • Standard Curve: Prepare a series of dilutions of the 4-MU stock solution in assay buffer to generate a standard curve (e.g., 0-100 µM).

    • Stop Solution: 0.5 M Sodium Carbonate.

  • Assay Procedure:

    • Add 50 µL of the working substrate solution to each well of a 96-well black microplate.

    • Add 50 µL of the enzyme solution (or sample) to the wells. For the standard curve, add 50 µL of the 4-MU dilutions.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank (no enzyme) fluorescence from all readings.

    • Generate a standard curve by plotting the fluorescence of the 4-MU standards against their concentrations.

    • Determine the concentration of 4-MU released in the enzyme reactions from the standard curve.

    • Calculate the chitinase activity, typically expressed as µmol of 4-MU released per minute per mg of protein.

Colorimetric Chitinase Activity Assay (DNS Method)

This protocol uses the dinitrosalicylic acid (DNS) method to measure the release of reducing sugars from a chitin (B13524) substrate.

  • Reagent Preparation:

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and dissolve. Bring the final volume to 100 mL with distilled water.

    • Substrate Solution: Prepare a 1% (w/v) solution of colloidal chitin in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • N-acetyl-D-glucosamine (GlcNAc) Standard Stock Solution: Prepare a 1 mg/mL stock solution of GlcNAc in distilled water.

    • Standard Curve: Prepare a series of dilutions of the GlcNAc stock solution to generate a standard curve (e.g., 0-1 mg/mL).

  • Assay Procedure:

    • Add 0.5 mL of the substrate solution to a microcentrifuge tube.

    • Add 0.5 mL of the enzyme solution (or sample) to the tube. For the standard curve, add 0.5 mL of the GlcNAc dilutions.

    • Incubate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 1 mL of DNS reagent.

    • Boil the tubes for 10 minutes.

    • Cool the tubes to room temperature and add 8.5 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Subtract the blank (no enzyme) absorbance from all readings.

    • Generate a standard curve by plotting the absorbance of the GlcNAc standards against their concentrations.

    • Determine the concentration of reducing sugars released in the enzyme reactions from the standard curve.

    • Calculate the chitinase activity, typically expressed as µmol of GlcNAc equivalents released per minute per mg of protein.

Quantitative NMR (qNMR) for this compound Purity Determination

This protocol provides a general guideline for the absolute quantification of this compound using an internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into a vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. This includes:

      • A calibrated 90° pulse.

      • A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for high precision).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.

    • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the described quantitative assays.

Fluorometric_Chitinase_Assay start Prepare Reagents (Buffer, Substrate, Standard) plate_prep Add Substrate and Enzyme/Standard to Plate start->plate_prep incubation Incubate at Optimal Temperature plate_prep->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) stop_reaction->read_fluorescence analysis Data Analysis and Activity Calculation read_fluorescence->analysis Colorimetric_Chitinase_Assay start Prepare Reagents (DNS, Substrate, Standard) reaction_setup Mix Substrate and Enzyme/Standard start->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation add_dns Add DNS Reagent incubation->add_dns boil Boil for 10 min add_dns->boil read_absorbance Measure Absorbance at 540 nm boil->read_absorbance analysis Data Analysis and Activity Calculation read_absorbance->analysis qNMR_Quantification start Prepare Sample (Weigh Analyte & IS) dissolve Dissolve in Deuterated Solvent start->dissolve acquire_data Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->acquire_data process_data Process Spectrum (Phase, Baseline, Integrate) acquire_data->process_data calculate_purity Calculate Purity using Formula process_data->calculate_purity

References

A Comparative Analysis of Chitotriose Trihydrochloride and Chitobiose Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Chitotriose Trihydrochloride and Chitobiose, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these chitooligosaccharides.

Introduction

Chitotriose and chitobiose are oligosaccharides derived from the deacetylation and hydrolysis of chitin, a naturally abundant polymer. As a trimer and a dimer of glucosamine, respectively, they exhibit a range of biological activities that are of significant interest in the fields of biotechnology and pharmacology. Their hydrochloride salt forms, this compound and Chitobiose Dihydrochloride, are often used in research due to their enhanced solubility. This guide focuses on a comparative evaluation of their performance in key biological assays.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of chitotriose and chitobiose.

Table 1: Comparison of Antioxidant Activities
ActivityChitotriose (IC50)Chitobiose (IC50)Reference Compound(s) (IC50)Reference
Inhibition of Benzoate (B1203000) Hydroxylation80 µM18 µMAminoguanidine (85 µM), Pyridoxamine (10 µM), Trolox (95 µM)[1]
Hydroxyl Radical Scavenging (ZnO photolysis)55 µM30 µMAminoguanidine, Pyridoxamine, Trolox (less potent than chitobiose and chitotriose)[1]
Superoxide Radical ScavengingNo significant activityActiveTrolox (Active)[1]

IC50: The concentration of the substance that causes 50% inhibition.

Table 2: Comparison of Anti-inflammatory Activities in LPS-stimulated RAW264.7 Macrophages
CytokineChitotriose EffectChitobiose EffectNoteReference
IL-1βInhibitionInhibitionChitooligosaccharides with a degree of polymerization > 4 showed a more significant inhibitory effect.[2]
IL-10--Data not specified for individual oligomers.[2]
IL-17AInhibitionInhibitionChitooligosaccharides with a degree of polymerization > 4 showed a more significant inhibitory effect.[2]
IFN-γInhibitionInhibitionChitooligosaccharides with a degree of polymerization > 4 showed a more significant inhibitory effect.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

This assay measures the ability of a compound to inhibit the hydroxylation of benzoate, a reaction often mediated by hydroxyl radicals.

Protocol:

  • Prepare a reaction mixture containing benzoate, a source of hydroxyl radicals (e.g., H₂O₂ in the presence of Cu²⁺), and the test compound (Chitotriose or Chitobiose) at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction and measure the concentration of the hydroxylated product (salicylate) using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculate the percentage of inhibition of benzoate hydroxylation for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of benzoate hydroxylation.

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare reaction mixture: - Benzoate - H₂O₂ + Cu²⁺ (hydroxyl radical source) - Test Compound (Chitotriose/Chitobiose) incubation Incubate at 37°C prep1->incubation analysis1 Stop reaction incubation->analysis1 analysis2 Measure salicylate (B1505791) concentration (HPLC) analysis1->analysis2 analysis3 Calculate % inhibition analysis2->analysis3 analysis4 Determine IC50 analysis3->analysis4 G cluster_prep Sample Preparation cluster_reaction Radical Generation & Trapping cluster_analysis Analysis prep1 Prepare ZnO suspension prep2 Add Test Compound (Chitotriose/Chitobiose) prep1->prep2 reaction1 Expose to UV light prep2->reaction1 reaction2 Add spin-trapping agent (DMPO) reaction1->reaction2 analysis1 Measure ESR signal intensity reaction2->analysis1 analysis2 Calculate % scavenging analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 G cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis culture Culture RAW264.7 cells treatment1 Pre-treat with Chitotriose/Chitobiose culture->treatment1 treatment2 Stimulate with LPS treatment1->treatment2 incubation Incubate for cytokine production treatment2->incubation analysis1 Collect supernatant incubation->analysis1 analysis2 Measure cytokine levels (ELISA) analysis1->analysis2 G cluster_oligos Chitooligosaccharides LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Chitotriose Chitotriose Chitotriose->MAPK Inhibition Chitotriose->NFkB Inhibition Chitobiose Chitobiose Chitobiose->MAPK Inhibition Chitobiose->NFkB Inhibition Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Activation NFkB->Cytokines Activation

References

A Comparative Guide to Chitotriose Trihydrochloride and Chitosan in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chitotriose Trihydrochloride and its parent polymer, high molecular weight (HMW) chitosan (B1678972), for applications in drug delivery. We will delve into their fundamental physicochemical differences, compare their performance in forming drug delivery nanoparticles based on experimental data from various studies, and provide detailed experimental protocols.

Introduction: From Polymer to Oligomer

Chitosan is a widely studied natural polysaccharide derived from the deacetylation of chitin.[1] Its high molecular weight, biocompatibility, biodegradability, and cationic nature make it a popular choice for developing drug delivery vehicles like nanoparticles, hydrogels, and films.[1][2] However, its application is often limited by its poor solubility in water and at neutral pH.[1]

This compound is a chitooligosaccharide (COS), specifically a trimer of N-acetyl-D-glucosamine.[3] As a low molecular weight (LMW) derivative of chitosan, it boasts significantly improved water solubility.[4] The trihydrochloride salt form further enhances its solubility at physiological pH.[1] These LMW oligosaccharides are gaining attention for their distinct biological activities and potential advantages in systemic drug delivery applications.[4]

Physicochemical Properties: A Tale of Two Scales

The primary distinctions between HMW chitosan and this compound, which dictate their behavior in drug delivery systems, stem from their vast difference in molecular weight.

PropertyHigh Molecular Weight (HMW) ChitosanThis compound (LMW Chitooligosaccharide)Implication for Drug Delivery
Molecular Weight (MW) High (>100 kDa)Low (~0.611 kDa)MW influences viscosity, degradation rate, and cellular interaction. HMW chitosan provides a more robust matrix, while LMW COS allows for easier formulation and potentially deeper tissue penetration.[5]
Solubility Insoluble in water and neutral/alkaline pH; requires acidic solutionsSoluble in water at neutral pHChitotriose is easier to formulate under physiological conditions, avoiding the need for organic solvents or harsh pH that can degrade sensitive drugs.[4]
Viscosity Forms highly viscous solutionsForms low-viscosity solutionsLow viscosity simplifies the preparation and administration of formulations, particularly for injectable routes.[4]
Charge Density High overall charge per moleculePotentially higher positive charge density per unit massThe positive charge is crucial for interacting with negatively charged cell membranes and forming nanoparticles via ionic gelation.[5]
Degradation Slower enzymatic degradationFaster degradation and renal clearanceHMW chitosan is suited for sustained-release formulations, while LMW COS is better for applications requiring rapid drug release and clearance.[5]

Performance in Nanoparticle Drug Delivery

Nanoparticles formulated from these materials are typically prepared via the ionic gelation method, where the cationic chitosan or chitotriose is cross-linked with a polyanion like sodium tripolyphosphate (TPP). The following tables summarize quantitative data compiled from various studies to compare their performance.

Disclaimer: The data presented below is compiled from different studies, which may have used varying experimental conditions, drug models, and specific grades of chitosan/COS. Therefore, this serves as a comparative overview rather than a direct head-to-head comparison from a single study.

Table 1: Nanoparticle Formulation and Characteristics
ParameterHMW Chitosan NanoparticlesLMW Chitooligosaccharide (COS) NanoparticlesReference(s)
Particle Size (nm) 200 - 600 nm100 - 350 nm[6]
Zeta Potential (mV) +12 to +60 mV+20 to +40 mV[7][8]
Polydispersity Index (PDI) < 0.5< 0.4[7]
Table 2: Drug Loading and Release Performance
ParameterHMW Chitosan NanoparticlesLMW Chitooligosaccharide (COS) NanoparticlesReference(s)
Encapsulation Efficiency (%) >80% (general)~85% (for Dexamethasone)[6][9]
Drug Loading Capacity (%) Typically < 10%Generally higher due to less dense polymer matrix[10]
In Vitro Drug Release Sustained release (e.g., <10% in 10 days for OVA)Faster initial burst followed by sustained release[5]
Table 3: Biological Performance
ParameterHMW Chitosan NanoparticlesLMW Chitooligosaccharide (COS) NanoparticlesReference(s)
Cellular Uptake Efficient via endocytosisEnhanced cellular uptake[3][5]
Cytotoxicity Generally low, but dose and MW-dependentVery low; no cytotoxicity observed at 100 µM (Chitotriose)[3][11]

Experimental Protocols

The most common method for preparing nanoparticles from both materials is ionic gelation , which relies on the electrostatic interaction between the positively charged amino groups of chitosan/chitotriose and a negatively charged cross-linking agent.

Protocol 1: Preparation of High Molecular Weight (HMW) Chitosan Nanoparticles

Materials:

  • High Molecular Weight Chitosan (MW > 100 kDa)

  • Glacial Acetic Acid

  • Sodium Tripolyphosphate (TPP)

  • Tween 80 (as a stabilizer, optional)

  • Deionized Water

Procedure:

  • Chitosan Solution Preparation: Prepare a 0.1% (w/v) chitosan solution by dissolving 100 mg of HMW chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Stabilizer Addition (Optional): Add a surfactant like Tween 80 to the chitosan solution at a low concentration (e.g., 0.1% v/v) and stir for 10 minutes. This can prevent aggregation of the nanoparticles.

  • Cross-linker Preparation: Prepare a 1% (w/v) TPP solution by dissolving 1 g of TPP in 100 mL of deionized water.

  • Nanoparticle Formation: While stirring the chitosan solution vigorously on a magnetic stirrer at room temperature, add the TPP solution dropwise. A typical volume ratio is 3 parts chitosan solution to 1 part TPP solution.

  • Incubation: Continue stirring the mixture for 30-60 minutes. The formation of nanoparticles is indicated by the appearance of an opalescent suspension.

  • Purification: Separate the nanoparticles from the suspension by centrifugation (e.g., 12,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water, re-dispersing and centrifuging each time to remove unreacted reagents.

  • Final Product: Re-disperse the final nanoparticle pellet in a suitable medium for characterization or drug loading.

Protocol 2: Preparation of this compound Nanoparticles (Hypothetical)

Materials:

  • This compound

  • Sodium Tripolyphosphate (TPP)

  • Deionized Water

Procedure:

  • Chitotriose Solution Preparation: Prepare a 1 mg/mL solution of this compound in deionized water. Due to its high solubility, stirring at room temperature for a short period should be sufficient for complete dissolution. The pH may be adjusted if necessary for the specific drug to be loaded.

  • Cross-linker Preparation: Prepare a 1 mg/mL TPP solution in deionized water.

  • Nanoparticle Formation: While stirring the Chitotriose solution at a moderate speed (e.g., 700 rpm) at room temperature, add the TPP solution dropwise at a controlled rate (e.g., 1 mL/min). A common mass ratio of COS to TPP to explore is between 2:1 and 5:1.

  • Incubation: After the addition of TPP is complete, continue stirring for an additional 30-45 minutes to allow for nanoparticle stabilization.

  • Purification and Collection: The nanoparticles can be purified and collected using the same centrifugation and washing steps as described in Protocol 1.

Key Mechanisms and Workflows

Cellular Uptake of Chitosan-Based Nanoparticles

The cationic surface of both chitosan and chitotriose nanoparticles facilitates interaction with the negatively charged cell membrane, leading to cellular internalization primarily through endocytosis.

G cluster_cell Cell Interior cluster_membrane Cell Membrane Endosome Early Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Release Drug Release (Cytosol) Endosome->Release Endosomal Escape (Proton Sponge Effect) NP Cationic Nanoparticle (+) Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macro Macropinocytosis NP->Macro Clathrin->Endosome Caveolae->Endosome Macro->Endosome

Caption: Cellular uptake pathways for chitosan-based nanoparticles.

General Experimental Workflow

The following diagram illustrates the typical workflow for creating and evaluating drug-loaded nanoparticles from either chitosan or chitotriose.

G cluster_char Characterization cluster_invitro In Vitro Studies A 1. Polymer Dissolution (Chitosan in Acid / Chitotriose in Water) B 2. Drug Incorporation (Add drug to polymer solution) A->B C 3. Nanoparticle Formation (Add TPP cross-linker dropwise) B->C D 4. Purification (Centrifugation & Washing) C->D E 5. Characterization D->E F 6. In Vitro Studies D->F E1 Particle Size & PDI E2 Zeta Potential E3 Encapsulation Efficiency E4 Morphology (SEM/TEM) G 7. In Vivo Studies F->G F1 Drug Release Profile F2 Cellular Uptake F3 Cytotoxicity Assay

Caption: Workflow for nanoparticle synthesis and evaluation.

Conclusion and Future Perspectives

The choice between high molecular weight chitosan and this compound for drug delivery applications is dependent on the desired outcome.

  • High Molecular Weight Chitosan is ideal for applications requiring sustained drug release , mucoadhesion, and the formation of robust physical matrices like hydrogels or films. Its slower degradation makes it suitable for oral, nasal, or ocular delivery systems where prolonged residence time is beneficial.[5]

  • This compound (and LMW COS) presents a significant advantage for systemic drug delivery . Its excellent water solubility and low viscosity simplify formulation processes under physiological conditions.[4] Evidence suggests that its smaller size may lead to the formation of smaller nanoparticles, which can enhance cellular uptake and potentially improve bioavailability.[3][4] A recent study highlighted that chitotriose can enhance the cellular uptake of doxorubicin, suggesting its potential as an effective component in combination cancer therapy.[3]

While direct comparative data remains scarce, the fundamental properties suggest that this compound is a promising candidate for parenteral drug delivery systems where ease of formulation and rapid clearance are required. Further research directly comparing nanoparticles formulated from this compound with those from HMW chitosan under identical conditions is necessary to fully elucidate their respective advantages and disadvantages for specific therapeutic applications.

References

A Comparative Analysis of Chitotriose Trihydrochloride and Other Chitooligosaccharides in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Chitotriose Trihydrochloride against other chitooligosaccharides (COS), supported by experimental data from preclinical studies. The following sections detail the comparative antioxidant, anti-inflammatory, and anti-cancer activities, along with the experimental protocols used to generate this data and the signaling pathways involved.

Comparative Efficacy: A Quantitative Overview

Chitooligosaccharides, derived from the deacetylation and hydrolysis of chitin, have garnered significant interest for their diverse biological activities. The efficacy of these compounds is often dependent on their degree of polymerization (DP), degree of deacetylation, and molecular weight. This section summarizes the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer effects of this compound in comparison to other well-defined chitooligosaccharides.

Antioxidant Activity

The antioxidant potential of chitooligosaccharides is a key area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to scavenge 50% of free radicals. A lower IC50 value signifies higher antioxidant activity.

ChitooligosaccharideAssayIC50 Value (µM)Source
Chitotriose Hydroxyl Radical Scavenging (Photolysis of ZnO)55[1]
Chitobiose Hydroxyl Radical Scavenging (Photolysis of ZnO)30[1]
Chitotriose Inhibition of Benzoate (B1203000) Hydroxylation80[1]
Chitobiose Inhibition of Benzoate Hydroxylation18[1]

Note: The data indicates that in these specific assays, chitobiose exhibits stronger antioxidant activity than chitotriose.

Anti-inflammatory Activity

Chitooligosaccharides have demonstrated potent anti-inflammatory effects by modulating the production of inflammatory mediators. The data below compares the effects of different chitooligosaccharides on the release of key inflammatory cytokines from lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Chitooligosaccharide (DP)ConcentrationInhibition of IL-1β Release (%)Inhibition of IFN-γ Release (%)Source
Chitotriose (3) Not specifiedLower than Chitoheptaose (B12385539)Lower than Chitoheptaose[2]
Chitobiose (2) Not specifiedLower than ChitoheptaoseLower than Chitoheptaose[2]
Chitohexaose (B1231835) (6) Not specifiedSignificant InhibitionSignificant Inhibition[2]
Chitoheptaose (7) Not specifiedHighest Inhibition Highest Inhibition [2]

Note: A study on the anti-inflammatory effects of various COS (DP 2-8) in LPS-induced RAW264.7 cells showed that chitoheptaose was the most effective in inhibiting the release of inflammatory cytokines like IL-1β and IFN-γ.[2] While specific percentage inhibitions for chitotriose were not detailed, it was found to be less potent than higher DP COS in this particular study.

Anti-cancer Activity

The anti-proliferative effects of chitooligosaccharides against various cancer cell lines are a promising area of research. The following table presents the IC50 values of different COS preparations.

ChitooligosaccharideCancer Cell LineIC50 Value (µg/mL)Source
Chitotriose (in combination with Doxorubicin) MDA-MB-231 (Breast Cancer)Synergistic effect observed[3][4]
Chitohexaose A549 (Lung Cancer)Greatest direct inhibitory activity among DP 2-6[3]
Chitooligosaccharides (MW 10-100 kDa) HepG2 (Liver Cancer)1.564[5]
Chitooligosaccharides (MW 10-100 kDa) HCT-116 (Colon Cancer)1.84[5]
Chitooligosaccharides (MW 10-100 kDa) MCF-7 (Breast Cancer)2.208[5]
Chitooligosaccharides (MW 1-10 kDa) HepG2 (Liver Cancer)12.948[5]
Chitooligosaccharides (MW 1-10 kDa) MCF-7 (Breast Cancer)11.952[5]

Note: Direct comparative IC50 values for chitotriose alone against other specific oligosaccharides are limited. However, studies indicate that the anti-cancer efficacy of COS is dependent on the degree of polymerization and the cancer cell line. Chitotriose has been shown to enhance the efficacy of conventional chemotherapy drugs like doxorubicin.[3][4] Another study found chitohexaose to have the most potent direct inhibitory effect on A549 lung cancer cells among COS with DP from 2 to 6.[3] Furthermore, the molecular weight of COS mixtures significantly impacts their cytotoxic activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Antioxidant Activity: Hydroxyl Radical Scavenging Assay

This protocol is based on the method described by Chen et al. (2003).[1]

Objective: To determine the hydroxyl radical scavenging activity of chitooligosaccharides.

Materials:

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the chitooligosaccharide sample at various concentrations, benzoate, and CuSO4 in a phosphate buffer.

  • Initiation of Reaction: Add H2O2 to the mixture to initiate the hydroxylation of benzoate to salicylate, a reaction catalyzed by hydroxyl radicals generated in the presence of Cu2+.

  • Incubation: Incubate the reaction mixture under specific conditions of temperature and time.

  • Measurement: Measure the formation of salicylate using a spectrophotometer at a specific wavelength.

  • Calculation of IC50: The concentration of the chitooligosaccharide that inhibits 50% of the benzoate hydroxylation is determined as the IC50 value.

Anti-inflammatory Activity: Measurement of Cytokine Release in Macrophages

This protocol is a general representation based on studies investigating the anti-inflammatory effects of COS.[2]

Objective: To assess the inhibitory effect of chitooligosaccharides on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Chitooligosaccharide samples

  • Cell culture medium and supplements

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW264.7 cells in appropriate medium until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the chitooligosaccharide samples for a specified period.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and cytokine production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the chitooligosaccharide-treated groups with the LPS-only control group to determine the percentage of inhibition.

Anti-cancer Activity: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.[6]

Objective: To determine the cytotoxic effect of chitooligosaccharides on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, HepG2)

  • Chitooligosaccharide samples

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the chitooligosaccharide samples and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the chitooligosaccharide that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Mechanisms of Action

The biological activities of chitooligosaccharides are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Chitooligosaccharides exert their anti-inflammatory effects primarily through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events cluster_output Cellular Response cluster_inhibition Inhibition by Chitooligosaccharides LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Gene_Transcription Pro-inflammatory Gene Transcription MAPK->Gene_Transcription NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation NFkB_Inhibition->NFkB_Activation NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation NFkB_Translocation->Gene_Transcription Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines COS Chitooligosaccharides COS->MAPK Inhibits COS->IKK Inhibits

Caption: Anti-inflammatory signaling pathways modulated by COS.

Anti-cancer Signaling Pathways

The anti-cancer effects of chitooligosaccharides are often attributed to the induction of apoptosis (programmed cell death) and the modulation of cell survival pathways.

anti_cancer_pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Signaling COS Chitooligosaccharides (e.g., Chitohexaose) Bax Bax (Pro-apoptotic) Activation COS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition COS->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by COS.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different chitooligosaccharides.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis and Comparison COS_Source Chitooligosaccharide Source (Chitotriose, Chitobiose, etc.) Characterization Characterization (DP, MW, Purity) COS_Source->Characterization Antioxidant Antioxidant Assays (e.g., Radical Scavenging) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Release) Characterization->Anti_inflammatory Anti_cancer Anti-cancer Assays (e.g., MTT Assay) Characterization->Anti_cancer IC50 IC50 Value Calculation Antioxidant->IC50 Statistical_Analysis Statistical Analysis Anti_inflammatory->Statistical_Analysis Anti_cancer->IC50 Comparison Comparative Efficacy Assessment IC50->Comparison Statistical_Analysis->Comparison

Caption: General workflow for comparing COS efficacy.

References

Comparative Guide to the Bioactivity of Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chitotriose Trihydrochloride's performance across various biological activities, offering a valuable resource for researchers in drug development and related fields. By summarizing key experimental data, this document facilitates an objective comparison with alternative compounds.

Section 1: Synergistic Antitumor Activity with Doxorubicin

This compound has demonstrated a significant synergistic effect in enhancing the antitumor activity of the chemotherapeutic drug Doxorubicin, particularly in triple-negative breast cancer (TNBC) cells (MDA-MB-231). This section compares the efficacy of Doxorubicin alone versus in combination with Chitotriose.

Quantitative Data Summary

The following table summarizes the enhancement of Doxorubicin's inhibitory action on MDA-MB-231 cell viability when pre-incubated with Chitotriose.

Treatment GroupConcentration of ChitotrioseEnhancement of Inhibition Ratio (%) vs. Doxorubicin aloneLowest Cell Viability (%)
Doxorubicin + Chitotriose6.25 µM16.49%Not specified
Doxorubicin + Chitotriose100 µMNot specified19.44% ± 1.91

Data sourced from a study on MDA-MB-231 cells.

A qualitative comparison with another chitooligosaccharide, chitopentaose, showed that while both demonstrated dose-dependent inhibitory effects in combination with doxorubicin, the chitotriose group exhibited a 13.6% higher inhibition.

Experimental Protocol: Cell Viability Assay

Objective: To assess the synergistic effect of Chitotriose and Doxorubicin on the viability of MDA-MB-231 cells.

  • Cell Culture: MDA-MB-231 cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (e.g., 6.25 µM to 100 µM) for a specified period (e.g., 4 hours).

  • Doxorubicin Treatment: After pre-incubation, Doxorubicin is added to the wells at a fixed concentration and incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The enhancement of inhibition is determined by comparing the viability of cells treated with the combination to those treated with Doxorubicin alone.

Proposed Signaling Pathway for Synergistic Effect

The synergistic effect of Chitotriose with Doxorubicin in MDA-MB-231 cells is proposed to be mediated through the upregulation of the Early Growth Response 1 (Egr1) gene, which in turn modulates its downstream target, Growth Arrest and DNA Damage-inducible alpha (Gadd45a).

synergistic_effect cluster_cell MDA-MB-231 Cell Chitotriose Chitotriose Pre-incubation Egr1 Egr1 Gene (Upregulation) Chitotriose->Egr1 Promotes entry of Doxorubicin Doxorubicin Doxorubicin Doxorubicin->Egr1 Gadd45a Gadd45a Gene (Modulation) Egr1->Gadd45a Apoptosis Enhanced Apoptosis Gadd45a->Apoptosis

Caption: Proposed signaling pathway of Chitotriose and Doxorubicin synergy.

Section 2: Antioxidant Activity

This compound exhibits antioxidant properties, particularly in scavenging hydroxyl radicals. This section provides a quantitative comparison of its activity with that of a similar chitooligosaccharide, Chitobiose.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for the hydroxyl radical scavenging activity of Chitotriose and Chitobiose.

CompoundIC50 for Hydroxyl Radical Scavenging (µM)
Chitotriose 55
Chitobiose30

Lower IC50 values indicate stronger antioxidant activity.

Experimental Protocol: Hydroxyl Radical Scavenging Assay

Objective: To determine the hydroxyl radical scavenging activity of this compound.

  • Radical Generation: Hydroxyl radicals are generated in a reaction mixture, for example, by the photolysis of zinc oxide or using a Fenton-like reaction (e.g., Fe³⁺/EDTA/ascorbate/H₂O₂).

  • Sample Incubation: Various concentrations of this compound are added to the reaction mixture.

  • Detection: The extent of hydroxyl radical scavenging is determined by measuring the inhibition of a detection molecule's degradation or a colorimetric reaction.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the hydroxyl radicals, is calculated from the dose-response curve.

Section 3: Interaction with Chitinases

This compound is known to interact with chitinases, enzymes that degrade chitin. It can act as both a substrate and an inhibitor for these enzymes.

Comparative Performance

This compound:

  • Serves as a substrate for chitinase (B1577495) activity studies.[1]

  • Mentioned as having inhibitory properties, though quantitative data is lacking.[2]

Allosamidin (for comparison):

  • A potent, well-studied inhibitor of family 18 chitinases.[3]

  • Exhibits strong inhibitory activity with IC50 values often in the nanomolar to low micromolar range against various chitinases.[4]

This comparison highlights that while Chitotriose is a useful tool for studying chitinase function, further research is needed to quantify its inhibitory potency relative to established inhibitors.

Experimental Protocol: Chitinase Inhibition Assay

Objective: To evaluate the inhibitory effect of a compound on chitinase activity.

  • Enzyme and Substrate Preparation: A solution of a specific chitinase and a suitable substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The chitinase is pre-incubated with various concentrations of the test compound (e.g., this compound).

  • Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction, and the mixture is incubated at a specific temperature and pH.

  • Activity Measurement: The reaction is stopped, and the amount of product formed is measured, often using a fluorometric or colorimetric method.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence. The IC50 value is then determined from the dose-response curve.

Experimental Workflow: Chitinase Inhibition Assay

chitinase_inhibition_workflow cluster_workflow Chitinase Inhibition Assay Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) preincubation 2. Pre-incubate Enzyme with Inhibitor prep->preincubation reaction 3. Initiate Reaction with Substrate preincubation->reaction incubation 4. Incubate at Optimal Conditions reaction->incubation stop_reaction 5. Stop Reaction incubation->stop_reaction measurement 6. Measure Product (Fluorometry/Colorimetry) stop_reaction->measurement analysis 7. Calculate % Inhibition and IC50 measurement->analysis

Caption: General workflow for a chitinase inhibition assay.

References

A Researcher's Guide to Validating Chitinase Activity: A Comparative Analysis of Chitotriose Trihydrochloride and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methods for validating chitinase (B1577495) activity, with a focus on the use of Chitotriose Trihydrochloride. It is intended for researchers, scientists, and drug development professionals working with chitinolytic enzymes. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key pathways and workflows to aid in the selection of the most appropriate assay for specific research needs.

Introduction to Chitinase Activity Validation

Chitinases are a group of enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods. The validation of chitinase activity is crucial in various fields, including the development of antifungal drugs, biopesticides, and in studies of host-pathogen interactions. A variety of substrates and methods are available for this purpose, each with its own advantages and limitations. This guide focuses on the use of the natural substrate, this compound, and compares its utility and performance against other common methods.

Data Presentation: Comparison of Chitinase Substrates

The choice of substrate is a critical factor in the design of a chitinase activity assay. The following table summarizes the key characteristics and reported kinetic parameters for various substrates. It is important to note that kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions. The data presented below is a compilation from various studies and serves as a comparative reference.

SubstratePrinciple of DetectionEnzyme Type PreferenceReported KmReported kcatAdvantagesDisadvantages
This compound Reducing Sugar Assay (e.g., DNS, MBTH) or HPLCEndochitinasesEnzyme dependentEnzyme dependentNatural substrate, allows for analysis of specific cleavage products.[1]Requires a secondary detection method for the products.
Colloidal Chitin Reducing Sugar Assay (e.g., DNS) or TurbidityEndochitinases & Exochitinases8.3 - 12.56 mg/mL[2][3]0.22 s-1[2]Insoluble, more physiologically relevant for some studies.Heterogeneous substrate, can lead to variability; difficult to accurately determine concentration.
p-Nitrophenyl (pNP) Substrates (e.g., pNP-N,N'-diacetyl-β-D-chitobioside, pNP-β-D-N,N',N''-triacetylchitotriose) Colorimetric (Absorbance at 405 nm)Exochitinases (chitobiosidase) and EndochitinasesEnzyme dependentEnzyme dependentSimple, continuous assay; high throughput.[4]Artificial substrate, may not reflect activity on natural chitin.
4-Methylumbelliferyl (4MU) Substrates (e.g., 4MU-N,N'-diacetyl-β-D-chitobioside, 4MU-β-D-N,N',N''-triacetylchitotrioside) Fluorometric (Excitation ~360 nm, Emission ~450 nm)Exochitinases and Endochitinases30 - 33 µM[5][6]18 s-1[6]High sensitivity.[5]Artificial substrate; potential for quenching or interference.

Experimental Protocols

Detailed methodologies for the key assays are provided below to facilitate their implementation in the laboratory.

Chitinase Activity Assay using this compound

This protocol is designed to measure the activity of endochitinases by quantifying the release of reducing sugars from this compound.

Materials:

  • This compound

  • Chitinase enzyme preparation

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • N-acetyl-D-glucosamine (GlcNAc) standard solution

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the enzyme sample with the this compound solution. The final substrate concentration should be optimized for the specific enzyme.

  • Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent.[7][8][9]

  • Boil the mixture for 5-15 minutes to allow for color development.[7][9]

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.[7][9]

  • Generate a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar produced in the enzymatic reaction.

  • One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Alternative Detection Method (HPLC): The products of the reaction can also be analyzed by High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of the specific oligosaccharides produced, providing more detailed information about the enzyme's cleavage pattern.[10][11][12]

Chitinase Activity Assay using Colloidal Chitin

This is a widely used method that employs an insoluble, yet more accessible, form of chitin.

Materials:

  • Colloidal chitin (prepared from purified chitin)

  • Chitinase enzyme preparation

  • Assay Buffer

  • DNS reagent

  • GlcNAc standard solution

  • Spectrophotometer

Procedure:

  • Prepare a suspension of colloidal chitin in the assay buffer.

  • Add the enzyme solution to the colloidal chitin suspension and incubate with agitation at the optimal temperature.

  • Stop the reaction by adding DNS reagent.

  • Centrifuge the mixture to pellet the remaining insoluble chitin.

  • Transfer the supernatant to a new tube and boil to develop the color.

  • Measure the absorbance at 540 nm and quantify the released reducing sugars against a GlcNAc standard curve.

Colorimetric Assay using p-Nitrophenyl (pNP) Substrates

This method utilizes synthetic substrates that release a chromophore upon enzymatic cleavage.

Materials:

  • pNP-chitooligosaccharide substrate (e.g., 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose for endochitinase activity)[4]

  • Chitinase enzyme preparation

  • Assay Buffer

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • p-Nitrophenol standard solution

  • Microplate reader

Procedure:

  • Add the pNP-substrate solution to the wells of a 96-well plate.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate at the optimal temperature for a set time.

  • Stop the reaction by adding the stop solution, which also raises the pH to develop the yellow color of the p-nitrophenolate ion.[4]

  • Measure the absorbance at 405 nm.[4]

  • Quantify the amount of released p-nitrophenol using a standard curve.

Fluorometric Assay using 4-Methylumbelliferyl (4MU) Substrates

This highly sensitive assay is analogous to the pNP-based method but uses a fluorogenic substrate.

Materials:

  • 4MU-chitooligosaccharide substrate

  • Chitinase enzyme preparation

  • Assay Buffer

  • Stop Solution

  • 4-Methylumbelliferone (B1674119) standard solution

  • Fluorometric microplate reader

Procedure:

  • Dispense the 4MU-substrate solution into the wells of a black 96-well plate.

  • Add the enzyme solution to start the reaction.

  • Incubate at the optimal temperature.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence with an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.

  • Determine the amount of released 4-methylumbelliferone from a standard curve.

Mandatory Visualizations

Chitin Degradation Pathway

The following diagram illustrates the enzymatic degradation of chitin into its constituent monomers.

Chitin_Degradation_Pathway Chitin Chitin (β-1,4-linked GlcNAc polymer) Chitooligosaccharides Chitooligosaccharides (e.g., Chitotriose, Chitobiose) Chitin->Chitooligosaccharides Endochitinase GlcNAc N-acetylglucosamine (GlcNAc) Chitooligosaccharides->GlcNAc Exochitinase / β-N-acetylglucosaminidase

Caption: Enzymatic breakdown of chitin by endo- and exochitinases.

Experimental Workflow for Chitinase Activity Validation

This diagram outlines the general workflow for validating chitinase activity using a substrate-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Enzyme Preparation (Purification/Lysate) Reaction Enzymatic Reaction (Incubation) Enzyme_Prep->Reaction Substrate_Prep Substrate Preparation (e.g., Chitotriose Solution) Substrate_Prep->Reaction Termination Reaction Termination Reaction->Termination Detection Product Detection (e.g., Colorimetric, HPLC) Termination->Detection Quantification Quantification (Standard Curve) Detection->Quantification Analysis Data Analysis (Activity Calculation) Quantification->Analysis

Caption: General workflow for chitinase activity validation.

Conclusion

The validation of chitinase activity can be approached through various methods, each with distinct advantages. The use of This compound offers the benefit of employing a natural, defined substrate, which is particularly useful for characterizing the specific activity of endochitinases. While this may require a secondary step for product detection, such as a reducing sugar assay or HPLC, it can provide more detailed insights into the enzyme's mode of action.

In contrast, assays using colloidal chitin provide a more physiologically relevant, albeit heterogeneous, substrate. For high-throughput screening, p-nitrophenyl and 4-methylumbelliferyl-labeled substrates offer convenience and high sensitivity, though the use of these artificial substrates may not always perfectly reflect the enzyme's activity on its natural polymer.

The selection of an appropriate assay should be guided by the specific research question, the required throughput, and the nature of the chitinase being investigated. This guide provides the necessary information for researchers to make an informed decision and to implement these assays effectively in their work.

References

A Comparative Guide to Chitotriose Trihydrochloride as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chitotriose Trihydrochloride as a reference standard in HPLC applications. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their analytical needs by offering an objective comparison with alternative standards, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a well-defined chitooligosaccharide composed of three β-(1-4)-linked N-acetyl-D-glucosamine units, terminated with a hydrochloric acid salt. Its high purity and well-characterized structure make it a suitable candidate for use as a reference standard in HPLC for the identification and quantification of chitotriose in various samples. This is particularly relevant in studies involving chitin (B13524) degradation, enzymatic assays, and the development of pharmaceuticals or nutraceuticals derived from chitin or chitosan.

Comparison with Alternative Reference Standards

The selection of a reference standard is critical for the accuracy and reliability of HPLC analysis. Besides this compound, other chitooligosaccharides are available as reference materials. This section compares this compound with its most common alternatives: Chitobiose Dihydrochloride and Chitotetraose Tetrahydrochloride.

Table 1: Comparison of Physicochemical Properties of Chitooligosaccharide Reference Standards

PropertyThis compoundChitobiose DihydrochlorideChitotetraose TetrahydrochlorideN-Acetyl-D-glucosamine
Molecular Formula C₁₈H₃₅N₃O₁₃·3HClC₁₂H₂₄N₂O₉·2HClC₂₄H₄₆N₄O₁₇·4HClC₈H₁₅NO₆
Molecular Weight 610.86 g/mol 413.25 g/mol 808.48 g/mol 221.21 g/mol
Purity (Typical) ≥93-98% (HPLC)≥85-95% (HPLC)>98%≥99% (HPLC)
Degree of Polymerization (DP) 3241
Primary Use as Standard Quantification of chitotrioseQuantification of chitobioseQuantification of chitotetraoseQuantification of the monomer
Storage Conditions -20°CRoom Temperature or -20°C2°C - 8°C-20°C or 2-30°C

While direct comparative performance data under identical HPLC conditions is limited in publicly available literature, the choice of standard fundamentally depends on the specific oligosaccharide to be quantified. For accurate quantification of chitotriose, a certified this compound reference standard is indispensable.

Performance Characteristics in HPLC

The performance of a reference standard is evaluated based on several analytical parameters. The following table summarizes typical performance characteristics for chitooligosaccharide analysis by HPLC, based on literature.

Table 2: Typical HPLC Performance Data for Chitooligosaccharide Analysis

ParameterTypical PerformanceRemarks
Linearity (r²) >0.999Achievable over a relevant concentration range for quantitative analysis.[1]
Accuracy (Recovery) 95-105%Dependent on the sample matrix and extraction procedure.
Precision (%RSD) <2% for repeatability and intermediate precisionIndicates good method reproducibility.[2]
Limit of Detection (LOD) Low µg/mL to ng/mL rangeVaries with the detector used (e.g., RI, UV, ELSD, MS).
Limit of Quantification (LOQ) Typically 3x LODThe lowest concentration that can be reliably quantified.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible HPLC results. Below are representative protocols for the analysis of chitooligosaccharides.

Protocol 1: HPLC with UV Detection

This method is suitable for the analysis of N-acetyl-chito-oligosaccharides (NACOs).

  • Instrumentation: HPLC system with a UV detector.

  • Column: LiChrospher 100 NH2 (5 µm, 4 × 250 mm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient could be linearly decreasing the acetonitrile/water ratio from 80/20 (v/v) to 60/40 (v/v) over 60 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 205 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 10-100 µg/mL).

Protocol 2: HPLC with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection

These detectors are universal for carbohydrates and are suitable when UV absorption is low.

  • Instrumentation: HPLC system with an RI or ELSD detector.

  • Column: Shodex Asahipak NH2P-50 4E (4.6 mm × 250 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, for example, 75:25 (v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • Standard Preparation: Prepare standards as described in Protocol 1, using the mobile phase as the diluent.

Stability-Indicating Method and Forced Degradation Studies

To ensure the stability of this compound as a reference standard, a stability-indicating HPLC method should be developed. This involves subjecting the standard to forced degradation conditions to generate potential degradation products and demonstrating that the HPLC method can separate these from the intact analyte.

Forced Degradation Protocol (General Guidance based on ICH Q1A(R2))
  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[5]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[5]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photodegradation: Expose the standard in solution and as a solid to UV and visible light (ICH Q1B).

After exposure, the samples are analyzed by a suitable HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[5]

Signaling Pathways and Experimental Workflows

The quantification of chitotriose is often important in the context of chitin degradation pathways in various organisms. Understanding this pathway can be crucial for researchers studying enzyme kinetics, microbial metabolism, or plant defense mechanisms.

Chitin_Degradation_Pathway Chitin Chitin Chitooligosaccharides Chitooligosaccharides Chitin->Chitooligosaccharides Endochitinase Chitotetraose Chitotetraose Chitooligosaccharides->Chitotetraose Chitotriose Chitotriose Chitotetraose->Chitotriose Exochitinase / Chitobiosidase Chitobiose Chitobiose Chitotriose->Chitobiose Exochitinase / Chitobiosidase GlcNAc N-Acetyl-D-glucosamine Chitobiose->GlcNAc β-N-acetylhexosaminidase Metabolism Metabolism GlcNAc->Metabolism Cellular Uptake & Phosphorylation Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Filtration Filtration Extraction->Filtration Sample_Injection Sample_Injection Filtration->Sample_Injection Standard_Preparation Reference Standard (this compound) Calibration_Curve Calibration_Curve Standard_Preparation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Chromatographic_Separation Chromatographic_Separation Sample_Injection->Chromatographic_Separation Peak_Integration Peak_Integration Chromatographic_Separation->Peak_Integration Peak_Integration->Quantification Report_Generation Report_Generation Quantification->Report_Generation

References

A Researcher's Guide to Selecting Chitotriose Trihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. Chitotriose trihydrochloride, a key substrate in the study of chitinase (B1577495) enzymes and a compound of interest in immunology and drug development, is available from numerous suppliers. This guide provides a comparative analysis of this compound from various commercial sources based on publicly available data and outlines a framework of experimental protocols for independent verification.

Supplier Specification Overview

The selection of a suitable supplier often begins with a comparison of product specifications. While this data is provided by the manufacturer and not independently verified in this guide, it offers a crucial first-look at product quality. Key parameters include purity, appearance, and storage conditions.

SupplierCatalog Number / Ref.PurityAnalytical MethodAppearanceCAS NumberStorage Temp.
Chem-Impex -≥85%qNMRWhite to almost white powder to crystal117436-78-92 - 8 °C
-≥98%HPLCWhite to almost white powder or flocculus41708-93-4-20 °C
Tokyo Chemical Industry (TCI) C2642>85.0%qNMRWhite to Almost white powder to crystal117436-78-9-
BOC Sciences -≥98%HPLC-41708-93-4 (free base)-
Matexcel COOS-002>98%-Off-white to pale yellow powder or flocculent lyophilisate41708-93-4Room temp.
MedchemExpress HY-N7697E---117436-78-9-
MyBioSource MBS5799188-----
CymitQuimica (distributor for TCI) 3B-C2642>85.0%qNMRWhite to Almost white powder to crystal117436-78-9-

Note: This table is compiled from data available on supplier websites as of late 2025. Researchers should always refer to the most current certificate of analysis (CoA) from the supplier for lot-specific data. Some suppliers list different CAS numbers which may refer to the hydrate (B1144303) or free base forms.

Experimental Protocols for Independent Verification

Beyond

A Comparative Guide to Enzyme Kinetics Validation: Chitotriose Trihydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme kinetics, particularly for chitin-degrading enzymes such as chitinases and lysozymes, the choice of substrate is paramount for accurate and reproducible validation. This guide provides a comprehensive comparison of Chitotriose Trihydrochloride with other commonly used substrates. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate substrate for your research needs.

Performance Comparison of Chitinase (B1577495) Substrates

The validation of enzyme kinetics relies on the precise determination of key parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity.

This section compares the kinetic parameters of various enzymes with this compound and its alternatives. It is important to note that the data presented is compiled from multiple studies, and direct comparisons may be influenced by variations in experimental conditions, enzyme sources, and assay methodologies.

Table 1: Kinetic Parameters of Barley Chitinase with Different Soluble Substrates
SubstrateKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (µM-1min-1)
4-Methylumbelliferyl ß-N,N',N''-triacetylchitotrioside330.330.01
(GlcNAc)₄ (Chitotetraose)33511.67

Data sourced from a study on barley chitinase, providing a direct comparison of a fluorescently labeled chitotriose derivative and an unlabeled chitotetraose oligosaccharide.[1]

Table 2: Comparative Kinetic Parameters of Various Chitinases with Colloidal Chitin (B13524)
Enzyme SourceKm (mg/mL)Vmax (µM/min/mg)
Streptomyces violascens1.5562.680
Bacillus licheniformis (Chimeric)~1-
Bacillus thuringiensis (Chimeric)~1-

This table presents kinetic data for different bacterial chitinases using the insoluble substrate, colloidal chitin.[2][3] Direct comparison with soluble substrates like this compound is challenging due to the different physical states of the substrates.

Experimental Protocols

Accurate and reproducible results in enzyme kinetics are contingent upon well-defined experimental protocols. Below are detailed methodologies for commonly employed chitinase assays.

Protocol 1: Chitinase Assay Using Colloidal Chitin and DNS Method

This method quantifies the release of reducing sugars from the enzymatic hydrolysis of colloidal chitin.

Materials:

  • Colloidal Chitin (1% w/v)

  • Enzyme solution (partially or fully purified)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.0)

  • 3,5-Dinitrosalicylic Acid (DNS) Reagent

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 1.0 mL of the enzyme solution to 1.0 mL of 1% colloidal chitin suspended in 0.1 M phosphate buffer (pH 7.0).[4]

  • Incubate the mixture in a shaking water bath at 37°C for 30 minutes.[4]

  • Stop the enzymatic reaction by adding 2.0 mL of DNS reagent.[4]

  • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.[4][5]

  • Cool the tubes to room temperature and centrifuge at 5,000 g for 10 minutes to pellet any remaining insoluble substrate.[4]

  • Measure the absorbance of the supernatant at 540 nm against a blank (prepared without the enzyme).[4][5]

  • The amount of reducing sugar released is determined using a standard curve prepared with N-acetyl-D-glucosamine.[5]

Protocol 2: Fluorometric Chitinase Assay

This highly sensitive assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon enzymatic cleavage.

Materials:

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside)

  • Enzyme solution

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop Solution (e.g., 0.4 M sodium carbonate)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the enzyme solution to the assay buffer.

  • Initiate the reaction by adding the fluorogenic substrate solution.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 450 nm for 4-methylumbelliferone).

  • Enzyme activity is calculated based on a standard curve of the fluorescent product.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification enzyme Enzyme Solution mix Mix & Incubate (Controlled Temp & Time) enzyme->mix substrate Substrate (e.g., this compound) substrate->mix buffer Assay Buffer buffer->mix stop Stop Reaction mix->stop measure Measure Product (e.g., Reducing Sugars, Fluorescence) stop->measure analysis Data Analysis (Kinetics Calculation) measure->analysis

General workflow for an enzyme kinetics assay.

signaling_pathway Chitinase Chitinase EnzymeSubstrate Enzyme-Substrate Complex Chitinase->EnzymeSubstrate Binding Chitotriose Chitotriose (Substrate) Chitotriose->EnzymeSubstrate EnzymeSubstrate->Chitinase Release Products Hydrolysis Products (Chitobiose + GlcNAc) EnzymeSubstrate->Products Catalysis

Simplified enzymatic hydrolysis of Chitotriose.

References

A Researcher's Guide to Chitinase Substrates: Chitotriose Trihydrochloride vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of chitinases, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of the natural substrate, Chitotriose Trihydrochloride, with commonly used synthetic substrates. We will delve into their performance, supported by experimental data, and provide detailed protocols to assist in the selection of the most appropriate substrate for your research needs.

Chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin (B13524), are of significant interest in various fields, from antifungal drug development to bioremediation. The accurate measurement of their activity is paramount. While Chitotriose, a trimer of N-acetylglucosamine (GlcNAc), represents a segment of the natural polymer, synthetic substrates offer convenience and high sensitivity through chromogenic or fluorogenic detection. This guide will explore the nuances of these choices to inform your experimental design.

Performance Comparison: Natural vs. Synthetic Substrates

The performance of a chitinase (B1577495) substrate is primarily evaluated based on its specificity, sensitivity, and the kinetic parameters it yields. Natural substrates like chitotriose are considered more biologically relevant, as they mimic the structure of the native chitin polymer. However, synthetic substrates, which are often derivatives of chitooligosaccharides linked to a reporter molecule, can offer enhanced sensitivity and ease of detection.

The choice between these substrates can significantly impact the observed kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). As an example, studies on barley chitinase have shown a marked difference in affinity and turnover rate when comparing a natural chitooligosaccharide to a synthetic, fluorogenic derivative of chitotriose.

Below is a summary of kinetic data for various chitinases with different substrates. It is important to note that direct comparisons should be made with caution, as the data is collated from studies using different enzymes and experimental conditions.

Enzyme SourceSubstrateKₘkcatVₘₐₓCatalytic Efficiency (kcat/Kₘ)Reference
Barley(GlcNAc)₄3 µM35 min⁻¹1.2 µmol min⁻¹mg⁻¹1.9 x 10⁵ M⁻¹s⁻¹[1]
Barley4-MU-(GlcNAc)₃33 µM0.33 min⁻¹12 nmol min⁻¹mg⁻¹1.7 x 10² M⁻¹s⁻¹[1]
Serratia marcescens ChiA4-MU-(GlcNAc)₂[S]₀.₅ = 135 µM104 s⁻¹--[2]
Serratia marcescens ChiA4-MU-(GlcNAc)₃4.29 ± 0.4 µM67 ± 3 s⁻¹--[2]
Serratia marcescens ChiB4-MU-(GlcNAc)₂34.1 ± 1.4 µM19.1 ± 0.7 s⁻¹--[2]
Serratia marcescens ChiB4-MU-(GlcNAc)₃6.8 ± 1.0 µM57 ± 4 s⁻¹--[2]
Serratia marcescens ChiC4-MU-(GlcNAc)₃80 ± 8 µM2.0 ± 0.1 s⁻¹--[2]
Bacillus licheniformis ChiA-65p-NP-(GlcNAc)₂0.646 mg ml⁻¹24501 s⁻¹36752 U mg⁻¹37927 ± 9.45[2]
Bacillus licheniformis ChiA-65Colloidal Chitin0.385 mg ml⁻¹5000 s⁻¹7500 U mg⁻¹12987 ± 6.45[2]
Paenibacillus barengoltzii Chi70(GlcNAc)₃--13.5 U mg⁻¹-[2]
Paenibacillus barengoltzii Chi70(GlcNAc)₄--74.3 U mg⁻¹-[2]
Paenibacillus barengoltzii Chi70(GlcNAc)₅--213.4 U mg⁻¹-[2]

Note: 4-MU-(GlcNAc)₃ is 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose, a synthetic derivative of chitotriose. p-NP-(GlcNAc)₂ is p-nitrophenyl-N,N'-diacetyl-β-D-chitobioside.

This data highlights that synthetic substrates may not always reflect the enzyme's behavior with its natural counterpart. For instance, the barley chitinase exhibits a much higher affinity (lower Kₘ) and catalytic efficiency for the natural tetrasaccharide (GlcNAc)₄ compared to the synthetic trisaccharide derivative 4-MU-(GlcNAc)₃[1]. This underscores the importance of selecting a substrate that aligns with the specific research question, whether it be for high-throughput screening where sensitivity is key, or for detailed kinetic characterization where biological relevance is paramount.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for key chitinase assays using both natural and synthetic substrates.

Assay for Endo-Chitinase Activity using this compound

This assay measures the release of reducing sugars from the hydrolysis of chitotriose.

Materials:

  • This compound

  • Chitinase enzyme solution

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • N-acetyl-D-glucosamine (GlcNAc) standard solution

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in 50 mM sodium acetate buffer (e.g., 1 mg/mL).

  • Set up reaction tubes containing the chitotriose solution and buffer.

  • Initiate the reaction by adding the chitinase enzyme solution to the reaction tubes.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of GlcNAc to determine the amount of reducing sugar produced in the enzymatic reaction.

Fluorometric Assay for Chitinase Activity using 4-Methylumbelliferyl (4-MU) Substrates

This highly sensitive assay is suitable for detecting both endo- and exo-chitinase activity, depending on the substrate used.[3]

Materials:

  • 4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (4-MU-(GlcNAc)₃) for endochitinase activity.

  • 4-Methylumbelliferyl-N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂) for exochitinase (chitobiosidase) activity.

  • Chitinase enzyme solution.

  • Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0).

  • Stop Solution (e.g., 0.2 M Sodium Carbonate).

  • 4-Methylumbelliferone (4-MU) standard solution.

  • Fluorometric plate reader or fluorometer.

Procedure:

  • Prepare a stock solution of the 4-MU substrate in a suitable solvent like DMSO.

  • Dilute the substrate stock solution in the assay buffer to the desired working concentration.

  • Add the substrate solution to the wells of a microplate.

  • Initiate the reaction by adding the chitinase enzyme solution.

  • Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Generate a standard curve with 4-MU to quantify the amount of product released.

Colorimetric Assay for Chitinase Activity using p-Nitrophenyl (pNP) Substrates

This method provides a colorimetric readout suitable for standard spectrophotometers.[4]

Materials:

  • 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose (pNP-(GlcNAc)₃) for endochitinase activity.

  • 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂) for exochitinase (chitobiosidase) activity.

  • Chitinase enzyme solution.

  • Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 4.8).

  • Stop Solution (e.g., 1 M Sodium Carbonate).

  • p-Nitrophenol (pNP) standard solution.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a solution of the pNP substrate in the assay buffer.

  • Add the substrate solution to reaction tubes or microplate wells.

  • Start the reaction by adding the chitinase enzyme solution.

  • Incubate at the optimal temperature for the enzyme for a set time.

  • Terminate the reaction by adding the stop solution, which also develops the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance at 405 nm.

  • Use a standard curve of pNP to determine the concentration of the released product.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the enzymatic action and assay principles.

Chitinase_Action cluster_natural Natural Substrate (Chitotriose) cluster_synthetic Synthetic Substrates Chitotriose GlcNAc-GlcNAc-GlcNAc Chitinase Endo-Chitinase Chitotriose->Chitinase Hydrolysis MU_Substrate 4-MU-GlcNAc-GlcNAc-GlcNAc MU_Substrate->Chitinase Hydrolysis pNP_Substrate pNP-GlcNAc-GlcNAc-GlcNAc pNP_Substrate->Chitinase Hydrolysis Product_Natural Chitobiose + GlcNAc (Reducing Sugars) Chitinase->Product_Natural Product_MU 4-Methylumbelliferone (Fluorescent) Chitinase->Product_MU Product_pNP p-Nitrophenol (Colored) Chitinase->Product_pNP

Caption: Action of endo-chitinase on natural and synthetic substrates.

Assay_Workflow Start Start Assay Substrate Substrate (Chitotriose or Synthetic) Start->Substrate Enzyme Chitinase Substrate->Enzyme Incubation Incubation (Optimal Temp. & Time) Enzyme->Incubation Stop Stop Reaction Incubation->Stop Detection Detection Stop->Detection DNS DNS Assay (Absorbance at 540 nm) Detection->DNS Chitotriose Fluor Fluorometry (Ex: 360 nm, Em: 450 nm) Detection->Fluor 4-MU Substrate Color Colorimetry (Absorbance at 405 nm) Detection->Color pNP Substrate End End DNS->End Fluor->End Color->End

References

Unveiling the Potency of Chitotriose Trihydrochloride: A Comparative Analysis in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WUXI, China – December 12, 2025 – In the landscape of biochemical research and drug development, the oligosaccharide Chitotriose Trihydrochloride is emerging as a compound of significant interest. While traditionally utilized in studies of chitin (B13524) metabolism, recent findings highlight its potential in enhancing the efficacy of chemotherapeutic agents. This guide provides a comprehensive comparison of this compound with other known chitinase (B1577495) inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Bioactivity

This compound's primary value in recent research lies not in direct enzyme inhibition, but in its synergistic bioactivity. A key study has demonstrated its ability to significantly enhance the anti-tumor effect of doxorubicin (B1662922), a common chemotherapy drug, particularly in triple-negative breast cancer (TNBC) cell lines. In contrast, other molecules such as Allosamidin, Argifin, and Argadin are known for their direct and potent inhibition of chitinase enzymes.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several established chitinase inhibitors against various chitinases. It is crucial to note that while these compounds directly inhibit enzyme activity, the data presented for this compound reflects its synergistic effect on doxorubicin's cytotoxicity in MDA-MB-231 cells, rather than direct chitinase inhibition.

CompoundTarget/AssayIC50 ValueOrganism/Cell Line
This compound Synergistic effect with Doxorubicin (Cell Viability)Enhances Doxorubicin efficacy (see note below)Homo sapiens (MDA-MB-231)
AllosamidinChitinase0.3 µM[1]Candida albicans[1]
AllosamidinChitinase2.3 nM (37 ºC), 0.4 nM (20 ºC)[2]Lucilia cuprina (blowfly)[2]
Argifin (Compound 7)Chitinase150 nM (37 ºC), 3.4 nM (20 ºC)[2]Lucilia cuprina (blowfly)[2]
Argadin (Compound 8)Chitinase3.7 µM (37 ºC), 0.10 µM (20 ºC)[2]Lucilia cuprina (blowfly)[2]
Psammaplin (Compound 6)Chitinase68 µM[2]Bacillus sp.[2]

Note on this compound Data: A study on MDA-MB-231 cells showed that pre-incubation with this compound at concentrations from 6.25 µM to 100 µM significantly enhanced the cell growth inhibition of doxorubicin in a dose-dependent manner. For instance, pre-incubation with 100 µM Chitotriose for 4 hours followed by treatment with 4.3 µM doxorubicin for 24 hours resulted in a cell viability of approximately 23.94%.[3][4]

Experimental Protocols

Cell Viability (MTT) Assay for Doxorubicin Synergy

This protocol is adapted from studies evaluating the synergistic effect of this compound and doxorubicin on MDA-MB-231 cells.[5][6]

1. Cell Culture and Seeding:

  • Culture MDA-MB-231 cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of this compound in serum-free medium.

  • After 24 hours of cell attachment, remove the medium and add the this compound dilutions to the respective wells.

  • Incubate for a pre-determined time (e.g., 4 hours).

  • Following pre-incubation, add doxorubicin at its IC50 concentration (or a range of concentrations) to the wells.

  • Include control wells with untreated cells, cells treated with doxorubicin alone, and cells treated with this compound alone.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the treatment period, carefully remove the medium.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the drug concentrations to determine any shift in the IC50 value of doxorubicin in the presence of this compound.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for this compound's Synergistic Effect with Doxorubicin

The synergistic anti-tumor activity of this compound with doxorubicin in MDA-MB-231 cells is reportedly mediated through the upregulation of the Early Growth Response 1 (Egr1) gene. Egr1, a transcription factor, subsequently modulates the expression of its downstream target, Growth Arrest and DNA Damage-inducible alpha (Gadd45a), which is involved in apoptosis.[4][7][8]

Chitotriose_Doxorubicin_Synergy cluster_cell MDA-MB-231 Cell Chitotriose Chitotriose Trihydrochloride Egr1 Egr1 (Upregulation) Chitotriose->Egr1 Doxorubicin Doxorubicin Apoptosis Enhanced Apoptosis Doxorubicin->Apoptosis Induces Gadd45a Gadd45a (Modulation) Egr1->Gadd45a Gadd45a->Apoptosis Contributes to

Caption: Proposed pathway of this compound's synergistic action.

Experimental Workflow for Investigating Synergistic Effects

The following diagram outlines the typical workflow for an experiment designed to investigate the synergistic effects of this compound and a chemotherapeutic agent.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture seeding Plate Seeding (96-well plates) cell_culture->seeding pre_incubation Pre-incubation with This compound seeding->pre_incubation treatment Treatment with Doxorubicin pre_incubation->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Cell Viability, IC50) mtt_assay->data_analysis end End data_analysis->end

References

Establishing a Standard Curve for Chitotriose Trihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving chitinase (B1577495) activity or glycan analysis, establishing an accurate standard curve is a critical step for quantitative measurements. Chitotriose trihydrochloride serves as a specific substrate for chitinases and a quantitative standard in glycan analysis. This guide provides a comparative overview of establishing a standard curve for assays where chitotriose is the substrate, focusing on commonly used reporter molecules, and contrasts this with the use of chitotriose as a direct quantitative standard in chromatographic methods.

Comparison of Standards for Chitinase Activity Assays

In enzymatic assays measuring chitinase activity, the substrate, such as chitotriose, is cleaved, and the resulting product is quantified. Often, the substrate is conjugated to a fluorophore or a chromophore. The standard curve is then generated using the free fluorophore or chromophore to correlate its concentration with the measured signal (fluorescence or absorbance). Below is a comparison of two widely used standards in such assays: 4-Methylumbelliferone for fluorometric assays and p-nitrophenol for colorimetric assays.

StandardAssay TypeDetection Wavelength (Excitation/Emission or Absorbance)Key Advantages
4-Methylumbelliferone (4-MU) FluorometricEx: ~360 nm, Em: ~450 nm[1][2]High sensitivity[1]
p-Nitrophenol Colorimetric~405 nm[3]Simple, does not require a fluorometer

Experimental Protocols

Fluorometric Assay using 4-Methylumbelliferyl-β-D-N,N′,N′′-triacetylchitotriose with a 4-Methylumbelliferone (4-MU) Standard Curve

This protocol is adapted for the use of a fluorogenic chitotriose substrate to measure chitinase activity.

1. Preparation of 4-MU Standard Stock Solution:

  • Prepare a 1 mM stock solution of 4-Methylumbelliferone in a suitable solvent like DMSO or ethanol.

2. Preparation of Working Standards:

  • Perform serial dilutions of the 4-MU stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).

3. Assay Procedure:

  • Add a defined volume of each 4-MU working standard to separate wells of a 96-well black plate.

  • For the enzymatic reaction, incubate the 4-Methylumbelliferyl-chitotriose substrate with the chitinase enzyme.

  • Stop the reaction using a stop solution (e.g., 0.5 M sodium carbonate). This also raises the pH, which enhances the fluorescence of 4-MU.

  • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[1][2]

4. Data Analysis:

  • Subtract the fluorescence of the blank (0 µM 4-MU) from all readings.

  • Plot the fluorescence intensity versus the known concentrations of the 4-MU standards.

  • Use linear regression to determine the equation of the standard curve (y = mx + c), which can then be used to calculate the amount of 4-MU produced in the enzymatic reactions.

Colorimetric Assay using 4-Nitrophenyl-β-D-N,N′,N′′-triacetylchitotriose with a p-Nitrophenol Standard Curve

This protocol is designed for a colorimetric chitinase assay using a chitotriose substrate linked to p-nitrophenol.

1. Preparation of p-Nitrophenol Standard Stock Solution:

  • Prepare a 10 mM stock solution of p-nitrophenol in a suitable buffer.

2. Preparation of Working Standards:

  • Create a series of dilutions of the p-nitrophenol stock solution in the assay buffer to achieve a range of concentrations (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 mM).

3. Assay Procedure:

  • Dispense a specific volume of each p-nitrophenol working standard into different wells of a 96-well clear plate.

  • For the enzymatic reaction, incubate the 4-Nitrophenyl-chitotriose substrate with the chitinase enzyme.

  • Terminate the reaction by adding a stop solution, such as 0.5 M sodium carbonate. This step also induces a yellow color change in the p-nitrophenol product.[3]

  • Measure the absorbance at 405 nm using a microplate reader.[3]

4. Data Analysis:

  • Subtract the absorbance of the blank (0 mM p-nitrophenol) from all measurements.

  • Plot the absorbance values against the corresponding p-nitrophenol concentrations.

  • Perform a linear regression to obtain the standard curve equation, which will be used to determine the concentration of p-nitrophenol released in the enzyme-catalyzed reactions.

Quantitative Data Summary

Table 1: Example Standard Curve Data for 4-Methylumbelliferone (Fluorometric Assay)

4-MU Concentration (µM)Average Fluorescence Units (RFU)
050
10550
201050
502550
1005050
20010050

Table 2: Example Standard Curve Data for p-Nitrophenol (Colorimetric Assay)

p-Nitrophenol Concentration (mM)Average Absorbance (405 nm)
00.010
0.050.135
0.10.260
0.20.510
0.41.020
0.82.040

This compound as a Direct Quantitative Standard

Unlike the indirect methods described above, this compound is frequently employed as a direct quantitative standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[4] In this context, a standard curve may not be necessary in the traditional sense. Instead, a known amount of this compound is used as an internal or external standard.

  • Internal Standard: A known quantity of unlabeled chitotriose is added to the sample before processing (e.g., fluorescent labeling and cleanup). The ratio of the peak area of the sample to the peak area of the internal standard is used for quantification. This method has the advantage of correcting for sample loss during preparation.[4]

  • External Standard: A known amount of labeled (e.g., 2-AB or 2-AA labeled) chitotriose is run separately or in parallel with the samples. The peak area of the sample is then compared to the peak area of the external standard to determine its quantity.[4]

The amount of chitotriose in these standards is often precisely determined by methods like quantitative Nuclear Magnetic Resonance (qNMR).[4]

Visualizing the Experimental Workflows

experimental_workflow cluster_fluorometric Fluorometric Assay Workflow cluster_colorimetric Colorimetric Assay Workflow f_start Prepare 4-MU Standards f_measure Measure Fluorescence (Ex: 360nm, Em: 450nm) f_start->f_measure f_reagents Prepare Enzyme and Substrate (4-MU-chitotriose) f_reaction Incubate Enzyme and Substrate f_reagents->f_reaction f_stop Add Stop Solution f_reaction->f_stop f_stop->f_measure f_plot Plot Fluorescence vs. [4-MU] f_measure->f_plot f_curve Generate Standard Curve f_plot->f_curve c_start Prepare p-Nitrophenol Standards c_measure Measure Absorbance (405nm) c_start->c_measure c_reagents Prepare Enzyme and Substrate (p-Nitrophenyl-chitotriose) c_reaction Incubate Enzyme and Substrate c_reagents->c_reaction c_stop Add Stop Solution c_reaction->c_stop c_stop->c_measure c_plot Plot Absorbance vs. [p-Nitrophenol] c_measure->c_plot c_curve Generate Standard Curve c_plot->c_curve hplc_workflow cluster_internal Internal Standard Workflow (HPLC) cluster_external External Standard Workflow (HPLC) i_start Add known amount of unlabeled Chitotriose to sample i_label Fluorescent Labeling i_start->i_label i_cleanup Sample Cleanup i_label->i_cleanup i_hplc HPLC Analysis i_cleanup->i_hplc i_quant Quantify based on Peak Area Ratio i_hplc->i_quant e_sample Prepare and Label Sample e_hplc_sample HPLC Analysis of Sample e_sample->e_hplc_sample e_standard Prepare Labeled Chitotriose Standard e_hplc_standard HPLC Analysis of Standard e_standard->e_hplc_standard e_quant Quantify by Comparing Peak Areas e_hplc_sample->e_quant e_hplc_standard->e_quant

References

A Comparative Guide to Chitotriose Trihydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, selecting the right biochemicals is a critical step that influences experimental outcomes. Chitotriose trihydrochloride, a chitosan (B1678972) trimer, is a valuable oligosaccharide with diverse applications in biotechnology and pharmaceutical research.[1][2] This guide provides a comprehensive overview of the typical Certificate of Analysis for this compound, compares its performance with relevant alternatives, and offers detailed experimental protocols for its analysis and use.

Understanding the Certificate of Analysis

A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical product. For this compound, a typical CoA includes several key parameters that assure its suitability for research applications. While individual supplier CoAs may vary slightly, the following table summarizes the common specifications and their significance.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationTest MethodSignificance
Appearance White to off-white powder or flocculusVisual InspectionConfirms the physical state and absence of discoloration, which could indicate impurities.
Purity ≥98%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of this compound, ensuring minimal interference from other oligosaccharides or contaminants.
Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl-Confirms the chemical composition of the molecule.
Molecular Weight 610.86 g/mol CalculationVerifies the molecular identity of the compound.[2]
Optical Rotation [α]²⁰_D = +26° to +31° (c=1 in H₂O)PolarimetryConfirms the stereochemistry of the molecule, which is critical for its biological activity.[2]
Solubility Soluble in waterVisual InspectionEnsures the compound can be readily dissolved in aqueous buffers for experimental use.
Moisture Content ≤ 10.0%Karl Fischer TitrationHigh moisture content can affect the actual concentration and stability of the compound.
Storage -20°C, under inert gas-Recommends optimal conditions to maintain the stability and integrity of the product.[1][2]

Performance Comparison with Alternatives

This compound is primarily used as a substrate for chitinase (B1577495) enzymes and for its biological activities, including antioxidant and anti-tumor effects. Its performance can be compared with other chitooligosaccharides (COS) of varying degrees of polymerization (DP) and with N-acetylated chitooligosaccharides.

Substrate for Chitinase Activity

In enzymatic assays, the efficiency of a substrate is determined by its kinetic parameters, specifically the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Lower Kₘ values indicate higher affinity of the enzyme for the substrate.

Table 2: Comparison of Chitinase Substrates

SubstrateDegree of Polymerization (DP)Enzyme SourceKₘ (mM)Vₘₐₓ (µmol/min/mg)Key Findings
Chitotriose 3Trichoderma harzianum (Chit42)--Minimal substrate for hydrolysis.[3]
N,N',N''-Triacetylchitotriose 3Trichoderma harzianum (Chit42)0.131.5Higher efficiency compared to longer chain acetylated oligosaccharides.
N,N'-Diacetylchitobiose 2Trichoderma harzianum (Chit42)--Not hydrolyzed.
Colloidal Chitin PolymerC. globosum3.18 mg/mL8.05A common polymeric substrate used for comparison.[4]
(GlcNAc)₅ 5Myceliophthora thermophila C1 Chitinase-213.4 U/mgHigh activity observed with this pentamer.[5]

Note: Direct comparative kinetic data for this compound across various chitinases is limited in the literature. The data presented is a compilation from studies on similar substrates to provide a relative performance overview.

Antioxidant Activity

Chitooligosaccharides exhibit antioxidant properties that are often dependent on their molecular weight. Generally, lower molecular weight COS, including chitotriose, demonstrate higher free radical scavenging activity.

Table 3: Comparative Antioxidant Activity of Chitooligosaccharides (COS)

Chitooligosaccharide FractionDPPH Radical Scavenging (IC₅₀ in mg/mL)ABTS Radical Scavenging (IC₅₀ in mg/mL)Hydroxyl Radical Scavenging (at 1.6 mg/mL)
Low MW COS (DP 2-6) 4.1664.862-
Commercial COS (DP 2-6, 75% DD) 13.30413.817-
Phenolic Acid-conjugated COS (FUCOS) --91.01%
Unmodified COS --51.85%

Data compiled from multiple studies to show general trends. FUCOS refers to Ferulic Acid-conjugated Chitooligosaccharide.

The data suggests that lower molecular weight chitooligosaccharides and chemically modified COS can offer enhanced antioxidant performance compared to higher molecular weight or unmodified counterparts.

Experimental Protocols

HPLC Method for Purity Analysis of Chitooligosaccharides

Objective: To determine the purity of this compound and separate different chitooligosaccharides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Amino (NH₂) column (e.g., LiChrospher 100 NH₂ 5 µm, 4 x 250 mm)

  • UV detector

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • This compound standard

  • Other chitooligosaccharide standards (for comparison)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common ratio is 75:25 (v/v).

  • Standard Preparation: Accurately weigh and dissolve the this compound standard and other standards in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 205 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the peak in the sample chromatogram should correspond to that of the standard. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Chitinase Activity Assay

Objective: To measure the enzymatic activity of chitinase using this compound as a substrate.

Principle: This colorimetric assay measures the amount of reducing sugars produced from the hydrolysis of the substrate by chitinase. The 3,5-dinitrosalicylic acid (DNS) method is commonly used.

Reagents:

  • 50 mM Potassium Phosphate Buffer (pH 6.0)

  • This compound solution (substrate, e.g., 1% w/v in buffer)

  • Chitinase enzyme solution of unknown activity

  • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution.

  • N-acetyl-D-glucosamine (GlcNAc) standard solutions (for calibration curve)

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 200 µL of the this compound solution with 200 µL of the diluted enzyme solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Add 600 µL of DNS reagent to the reaction mixture to stop the enzymatic reaction.

  • Color Development: Heat the tubes in a boiling water bath for 10 minutes.

  • Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of GlcNAc and plot absorbance versus concentration.

  • Calculation: Determine the amount of reducing sugar released in the enzyme reaction from the standard curve. One unit of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Visualization of a Key Signaling Pathway

Recent studies have shown that Chitotriose can enhance the anti-tumor activity of chemotherapeutic agents like doxorubicin (B1662922) in triple-negative breast cancer cells. This effect is mediated through the upregulation of the Early Growth Response 1 (Egr1) transcription factor.

Chitotriose_Egr1_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Egr1 Egr1 (Transcription Factor) Gadd45a_gene Gadd45a Gene Egr1->Gadd45a_gene Upregulates Transcription Gadd45a_protein Gadd45a Protein Gadd45a_gene->Gadd45a_protein Translation p38_JNK p38/JNK Pathway Gadd45a_protein->p38_JNK Activates G2_M_Arrest G2/M Cell Cycle Arrest Gadd45a_protein->G2_M_Arrest Induces Chitotriose Chitotriose Unknown_Receptor Cellular Uptake Mechanism Chitotriose->Unknown_Receptor Doxorubicin Doxorubicin Doxorubicin->Gadd45a_gene Induces DNA Damage Unknown_Receptor->Egr1 Signal Transduction Apoptosis Apoptosis p38_JNK->Apoptosis Induces

References

Safety Operating Guide

Navigating the Safe Disposal of Chitotriose Trihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Chitotriose trihydrochloride, an oligosaccharide utilized in various biochemical and pharmaceutical research applications, requires careful consideration for its proper disposal. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols for chemical waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) was not retrieved in the search, general precautions for handling similar chemical compounds should be observed.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves suitable for handling non-hazardous powders.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator should be used in a well-ventilated area or under a fume hood.

II. Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Proper segregation prevents unintended chemical reactions and ensures that the waste is treated appropriately.

Step 2: Containerization

  • Place solid this compound waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and in good condition.

  • Label the container clearly as "this compound Waste" and include any other information required by your institution's environmental health and safety (EHS) office.

Step 3: Aqueous Solutions

  • For solutions of this compound, consult your local regulations. In many cases, small quantities of non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water. However, this is highly dependent on local wastewater treatment capabilities and regulations. Always verify with your EHS office before disposing of any chemical solution via the sewer system.

  • If drain disposal is not permitted, collect the aqueous waste in a labeled, sealed container for chemical waste pickup.

Step 4: Contaminated Materials

  • Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be placed in the designated solid chemical waste container.

Step 5: Storage Pending Disposal

  • Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by your institution's hazardous waste management service.

Step 6: Final Disposal

  • The final disposal of the collected waste must be conducted through a licensed waste disposal company. Your institution's EHS office will typically manage this process. Common disposal methods for chemical waste include incineration at a permitted facility.

III. Quantitative Data Summary

ParameterGuidelineCitation
Highly Toxic Chemicals For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[1]
Waste Container Filling Fill waste collection containers no further than the shoulder to prevent overfilling and potential spills.[1]
Waste Storage Limit Laboratories should not store more than 10 gallons of hazardous waste at any given time. Regular pickups should be scheduled to minimize storage.[1]
Rinsate Disposal The first rinse of an empty chemical container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal if non-hazardous.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_decision Disposal Path cluster_final Final Disposal start Start: Identify Chitotriose Trihydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from other chemical waste streams ppe->segregate is_solid Waste is Solid? segregate->is_solid containerize_solid Place solid waste in a labeled, sealed container contaminated_items Dispose of contaminated items in solid waste container containerize_solid->contaminated_items containerize_liquid Place aqueous waste in a labeled, sealed container storage Store waste container in a designated secure area containerize_liquid->storage contaminated_items->storage is_solid->containerize_solid Yes is_solid->containerize_liquid No pickup Arrange for pickup by licensed waste disposal service storage->pickup end End: Disposal Complete pickup->end

Figure 1: Workflow for the proper disposal of this compound.

Disclaimer: This guide provides general procedures for the disposal of this compound based on standard laboratory safety practices. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the guidelines provided by your institution's Environmental Health and Safety (EHS) department. Always consult the SDS for the specific chemical you are using and adhere to all local, regional, and national regulations.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Chitotriose Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Chitotriose Trihydrochloride, a compound with potential health risks, adhering to strict safety protocols is non-negotiable. This guide provides immediate, essential information on the personal protective equipment (PPE) required, as well as operational and disposal plans to ensure the safe handling of this substance.

Hazard Profile of this compound

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H361: Suspected of damaging fertility or the unborn child.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE) Requirements

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[1]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.
Body Protection Protective clothingA lab coat or other suitable protective clothing.
Eye Protection Safety glassesMust provide adequate protection against splashes.
Face Protection Face shieldTo be used in situations with a higher risk of splashing.

It is crucial to inspect all PPE before use and to follow proper donning and doffing procedures to avoid contamination.

Procedural Guidance: Handling and Disposal

A systematic approach to handling and disposal is critical for minimizing risk. The following workflow outlines the key steps to be taken.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Exposure Response cluster_disposal Disposal prep1 Obtain Special Instructions (P201) prep2 Read and Understand All Safety Precautions (P202) prep1->prep2 prep3 Don Appropriate PPE (P280) prep2->prep3 handle1 Avoid Breathing Dust (P260) prep3->handle1 response1 If Exposed or Concerned: Get Medical Advice/Attention (P308 + P313) prep3->response1 handle2 Store Locked Up (P405) handle1->handle2 handle1->response1 dispose1 Dispose of Contents/Container to an Approved Waste Disposal Plant (P501) handle2->dispose1

Caption: Workflow for the safe handling and disposal of this compound.

Operational Plan:

  • Pre-Handling: Before working with this compound, it is imperative to obtain and review any special instructions and to have a complete understanding of all safety precautions.[1]

  • Personal Protective Equipment: Always wear the prescribed PPE, including protective gloves, a lab coat, and eye/face protection.[1]

  • Handling: During handling, take measures to avoid breathing in any dust from the compound.[1] The substance should be stored in a secure, locked location.[1]

  • Exposure Response: In the event of exposure or if you have any concerns, seek immediate medical advice and attention.[1]

Disposal Plan:

All waste materials, including the chemical itself and any contaminated containers, must be disposed of through an approved waste disposal facility.[1] Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.